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  • Product: 2,3-Dihydrothiophene-3-ol 1,1-dioxide
  • CAS: 6211-59-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

Introduction The field of medicinal chemistry and organic synthesis continually seeks novel scaffolds and versatile building blocks to construct complex molecular architectures. Among these, five-membered sulfur heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The field of medicinal chemistry and organic synthesis continually seeks novel scaffolds and versatile building blocks to construct complex molecular architectures. Among these, five-membered sulfur heterocycles, particularly derivatives of sulfolene, have garnered significant attention.[1][2] 2,3-Dihydrothiophene-3-ol 1,1-dioxide, a hydroxylated derivative of 2-sulfolene, represents a synthetically valuable intermediate. The presence of the electron-withdrawing sulfone group, a chiral center at the hydroxyl-bearing carbon, and an allylic alcohol moiety within a constrained cyclic system makes it a precursor for a diverse range of more complex molecules.

This technical guide provides a comprehensive overview of a robust and chemically sound synthetic pathway to 2,3-dihydrothiophene-3-ol 1,1-dioxide. We will delve into the strategic considerations behind the chosen route, provide detailed, step-by-step experimental protocols, and elucidate the underlying reaction mechanisms. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Strategic Rationale and Synthetic Overview

The synthesis of 2,3-dihydrothiophene-3-ol 1,1-dioxide is most logically approached from the readily available and stable starting material, 3-sulfolene (also known as 2,5-dihydrothiophene 1,1-dioxide).[3][4] 3-Sulfolene is a white, crystalline solid that is easy to handle and serves as a safe, solid source for butadiene chemistry.[4][5]

The overall strategy involves a two-step transformation:

  • Epoxidation: The double bond of 3-sulfolene is first converted into an epoxide, yielding the intermediate 3,4-epoxytetrahydrothiophene-1,1-dioxide (also known as 3,4-epoxysulfolane).

  • Base-Catalyzed Isomerization: The resulting epoxide is then subjected to a base-catalyzed rearrangement to furnish the target allylic alcohol, 2,3-dihydrothiophene-3-ol 1,1-dioxide.

This pathway is advantageous due to the high efficiency and selectivity of epoxidation reactions on electron-deficient alkenes and the well-established principles of epoxide isomerization to allylic alcohols.[6][7]

Synthetic_Pathway Start 3-Sulfolene Intermediate 3,4-Epoxytetrahydro- thiophene-1,1-dioxide Start->Intermediate Step 1: Epoxidation (H₂O₂ or m-CPBA) Product 2,3-Dihydrothiophene- 3-ol 1,1-dioxide Intermediate->Product Step 2: Isomerization (Strong, non-nucleophilic base)

Caption: Overall two-step synthesis from 3-sulfolene.

Part 1: Synthesis of 3,4-Epoxytetrahydrothiophene-1,1-dioxide

The initial step focuses on the epoxidation of the carbon-carbon double bond in 3-sulfolene. The electron-withdrawing nature of the adjacent sulfone group deactivates the double bond, necessitating potent oxidizing agents. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under specific catalytic conditions.[8][9]

Causality of Experimental Choices

Using an oxidant like hydrogen peroxide or m-CPBA is a standard and effective method for forming epoxide rings from alkenes.[10] The mechanism involves the transfer of an oxygen atom from the oxidizing agent to the double bond. For electron-poor alkenes such as 3-sulfolene, the reaction may require slightly more forcing conditions or longer reaction times compared to electron-rich alkenes.

Detailed Experimental Protocol: Epoxidation
  • Reaction Setup: To a solution of 3-sulfolene (1 equivalent) in a suitable solvent such as isopropanol or dichloromethane, add the oxidizing agent. If using aqueous hydrogen peroxide (e.g., 35% solution), approximately 1.2 to 1.5 equivalents are added dropwise while maintaining the temperature between 0-10 °C with an ice bath.[8] If using m-CPBA (1.2 equivalents), it can be added portion-wise to a solution of 3-sulfolene in a chlorinated solvent.

  • Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 5 to 24 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched. For H₂O₂ reactions, a mild reducing agent like sodium sulfite solution can be added. For m-CPBA, the resulting m-chlorobenzoic acid can be removed by washing with a sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 3,4-epoxytetrahydrothiophene-1,1-dioxide, often crystallizes upon concentration and can be purified by recrystallization from a suitable solvent like methanol or isopropanol.[8] The purified product is a white solid with a melting point in the range of 145-150 °C.[11]

Epoxidation_Mechanism cluster_0 Epoxidation with a Peroxy Acid (RCO₃H) Reactants 3-Sulfolene + RCO₃H TransitionState [Transition State] Reactants->TransitionState Concerted O-transfer Products Epoxide + RCO₂H TransitionState->Products

Caption: Concerted "Butterfly" mechanism for epoxidation.

Part 2: Synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

This crucial step involves the isomerization of the epoxide intermediate to the target allylic alcohol. This transformation is effectively achieved using a strong, non-nucleophilic base.[6][7]

Causality of Experimental Choices

The selection of a strong, non-nucleophilic base is critical to the success of this reaction. The primary goal is to deprotonate a carbon atom adjacent to the epoxide ring, initiating an elimination reaction, rather than having the base act as a nucleophile and attack the epoxide ring directly.[12][13] Bulky amide bases, such as lithium diisopropylamide (LDA) or lithium diethylamide, are ideal for this purpose.[7] The protons at the C2 and C5 positions of the sulfolane ring are activated (made more acidic) by the adjacent electron-withdrawing sulfone group, facilitating their abstraction by the base. Abstraction of a proton from C2 (or C5) initiates an E2-like elimination, leading to the opening of the epoxide ring and the formation of a double bond between C2 and C3, with the hydroxyl group at C4. A subsequent tautomerization or a direct elimination pathway leads to the desired product with the double bond between C2-C3 and the hydroxyl at C3.

Detailed Experimental Protocol: Isomerization
  • Reagent Preparation: Prepare a solution of lithium diisopropylamide (LDA) (approx. 1.5-2.0 equivalents) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: In a separate flask, dissolve the 3,4-epoxytetrahydrothiophene-1,1-dioxide (1 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Reaction Execution: Slowly add the epoxide solution via cannula to the freshly prepared LDA solution at -78 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours and then allowed to slowly warm to room temperature.

  • Monitoring: The reaction can be monitored by TLC, quenching small aliquots with water and extracting with an organic solvent.

  • Work-up and Purification: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 2,3-dihydrothiophene-3-ol 1,1-dioxide.

Isomerization_Mechanism cluster_1 Base-Catalyzed Epoxide Ring Opening Epoxide Epoxide Intermediate Proton_Abstraction Proton Abstraction at C2 Epoxide->Proton_Abstraction 1. Base Base (e.g., LDA) Ring_Opening Concerted Elimination & Ring Opening Proton_Abstraction->Ring_Opening 2. Alkoxide Allylic Alkoxide Intermediate Ring_Opening->Alkoxide 3. Product Final Product (after workup) Alkoxide->Product 4. Protonation

Caption: Proposed mechanism for epoxide to allylic alcohol.

Quantitative Data Summary

The following table provides representative data for the synthesis. Yields are indicative and can vary based on reaction scale and purification efficiency.

StepReactantKey Reagents/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
1 3-SulfoleneH₂O₂ or m-CPBAIsopropanol/CH₂Cl₂0 to RT5 - 2485 - 95
2 3,4-EpoxysulfolaneLithium Diisopropylamide (LDA)Anhydrous THF-78 to RT2 - 460 - 75
Conclusion

The synthesis of 2,3-dihydrothiophene-3-ol 1,1-dioxide presented herein offers a reliable and mechanistically sound pathway for researchers in synthetic and medicinal chemistry. By starting with the common precursor 3-sulfolene, the target molecule can be accessed in two high-yielding steps: epoxidation followed by a base-catalyzed isomerization. The strategic choice of a strong, non-nucleophilic base is paramount in the second step to favor the desired elimination pathway over nucleophilic addition. This guide provides the necessary theoretical foundation and practical protocols to enable the successful synthesis and further exploration of this versatile heterocyclic building block.

References

  • Wikipedia. Base-promoted epoxide isomerization. [Link]

  • Crandall, J. K., & Apparu, M. (1983). Base-Promoted Isomerizations of Epoxides. Organic Reactions, 28, 1-188.
  • Vaia. Epoxides are converted to allylic alcohols with non-nucleophilic bases such as lithiumdiethylamide. [Link]

  • YouTube. Epoxides are converted to allylic alcohols with nonnucleophilic bases such as lithium diethylamide L. (2024). [Link]

  • Kolodych, S., & Larionov, O. V. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Organic & Biomolecular Chemistry, 16(19), 3605–3609. [Link]

  • Brant, M. G., & Wulff, J. E. (2016).
  • Wikipedia. Sulfolene. [Link]

  • Burke, S. D., & Danishefsky, S. J. (2012). Cascade Approach to Stereoselective Polycyclic Ether Formation: Epoxides as Trapping Agents for Transposing Allylic Alcohols. Organic Letters, 14(22), 5876–5879. [Link]

  • Bakhvalov, O. V., et al. (2007). Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. Chemistry for Sustainable Development, 15, 633-646.
  • MDPI. Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. (2022). [Link]

  • Organic Syntheses. DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3-Sulfolene: Properties, Production, and Applications. [Link]

  • Aggarwal, V. K., et al. (2003). Unraveling the mechanism of epoxide formation from sulfur ylides and aldehydes. Journal of the American Chemical Society, 125(20), 6034–6035. [Link]

  • Block, E. (2008). Product Subclass 13: 2,3-Dihydrothiophenes and Derivatives. Science of Synthesis, 33, 227-268.
  • ResearchGate. Scheme 1. Literature insights into the aminolysis of 3,4-epoxysulfolane 1. [Link]

  • Ariamala, G., Sumathi, T., & Balasubramanian, K. K. (1989). Photochemical studies on 3,4-epoxy-3,4-dihydro-2H-1-benzopyrans. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(6), 753-761.
  • Google Patents. Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides. (EP0331919A2).
  • de la Torre, M. C., et al. (2023). Base-Induced Sulfoxide-Sulfenate Rearrangement of 2-Sulfinyl Dienes for the Regio- and Stereoselective Synthesis of Enantioenriched Dienyl Diols. The Journal of Organic Chemistry, 88(6), 3625–3636. [Link]

  • Semantic Scholar. Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of. (2021). [Link]

  • Scientific Laboratory Supplies. 3,4-Epoxytetrahydrothiophene-1. [Link]

  • Li, A.-H., Dai, L.-X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 97(6), 2341–2372.
  • Organic Syntheses. Synthesis of Koser's Reagent and Derivatives. [Link]

  • MDPI. Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. (2021). [Link]

  • ResearchGate. Isomerization dynamics of a novel cis/trans‐only merocyanine. [Link]

  • Google Patents.
  • European Patent Office. METHODS FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (EP 3157930 B1). [Link]

  • Organic Syntheses. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. [Link]

  • CentAUR. Catechol-based macrocyclic aromatic ether-sulfones: Synthesis, characterization and ring-opening polymerization. [Link]

Sources

Exploratory

Spectroscopic data of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

This guide details the spectroscopic characterization of 2,3-dihydrothiophene-3-ol 1,1-dioxide (also known as 4-hydroxy-2-sulfolene or 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide ).[1] [1] Part 1: Chemical Identity & Sign...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2,3-dihydrothiophene-3-ol 1,1-dioxide (also known as 4-hydroxy-2-sulfolene or 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide ).[1]

[1]

Part 1: Chemical Identity & Significance[1][2][3][4]

2,3-Dihydrothiophene-3-ol 1,1-dioxide is a chiral, cyclic sulfone derivative.[1] It represents a functionalized "2-sulfolene" core, distinguished by the presence of a hydroxyl group at the allylic position (C3) and a conjugated double bond (C4=C5).

  • CAS Number: 6211-59-2[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S[1][3]
  • Molecular Weight: 134.15 g/mol [1][3]

  • IUPAC Name: 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide[1][4]

  • Common Synonyms: 4-hydroxy-2-sulfolene; 3-hydroxy-2-thiolene 1,1-dioxide.[1]

Research Significance: This compound serves as a versatile synthetic intermediate.[1] Unlike the symmetric 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), which is primarily used as a masked butadiene source, the 2,3-dihydro isomer is conjugated and thermodynamically more stable in basic conditions.[1] The C3-hydroxyl group introduces chirality, making it a valuable scaffold for the synthesis of nucleoside analogs, enzyme inhibitors, and functionalized tetrahydrothiophenes via Michael addition or hydrogenation.

Part 2: Spectroscopic Characterization

The structural elucidation of 2,3-dihydrothiophene-3-ol 1,1-dioxide relies on identifying the conjugated sulfone system and the allylic alcohol moiety.[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by a distinct AMX or ABXY spin system due to the chiral center at C3, which renders the C2 protons diastereotopic.

Table 1: Representative


H NMR Data (CDCl

, 300-500 MHz)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H5 Vinyl (

-SO

)
6.90 – 7.10 Doublet (d) or dd

Deshielded by direct attachment to the electron-withdrawing sulfone group and conjugation.[1]
H4 Vinyl (

-SO

)
6.50 – 6.70 dd

,

Olefinic proton; couples to H5 and the allylic H3.
H3 Methine (Allylic/Carbinol)4.90 – 5.10 Multiplet (m)

The chiral center. Shifted downfield by the OH group and proximity to the double bond.
H2a/b Methylene (

-SO

)
3.00 – 3.50 Multiplet (ABX)

Diastereotopic protons adjacent to the sulfone.[1] Complex splitting due to coupling with H3.
OH Hydroxyl2.50 – 4.00 Broad SingletVariableShift is concentration and solvent dependent.[1] Disappears with D

O shake.

Key Diagnostic Features:

  • H5 vs. H4: H5 appears downfield of H4 due to the strong inductive effect of the sulfone sulfur atom.

  • Coupling (

    
    ):  The cis-double bond typically exhibits a coupling constant of ~6.0 Hz, characteristic of 5-membered rings.
    
  • Diastereotopicity: The C2 protons are magnetically non-equivalent (diastereotopic) because of the adjacent chiral center at C3. They typically appear as complex multiplets rather than a simple triplet or doublet.


C NMR Data (Representative): 
  • C5 (Vinyl,

    
    -SO
    
    
    
    ):
    ~135–140 ppm.[1]
  • C4 (Vinyl,

    
    -SO
    
    
    
    ):
    ~125–130 ppm.[1]
  • C3 (Carbinol): ~65–70 ppm.

  • C2 (Methylene): ~55–60 ppm.

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups (Sulfone, Alcohol, Alkene).

Table 2: Diagnostic IR Bands

Functional GroupWavenumber (cm

)
IntensityDescription
O-H Stretch 3300 – 3500 Broad, StrongIntermolecular hydrogen bonding.
C=C Stretch 1610 – 1640 MediumConjugated double bond stretch.[1]
S=O (Asymmetric) 1280 – 1310 StrongCharacteristic sulfone doublet.
S=O (Symmetric) 1120 – 1150 StrongCharacteristic sulfone doublet.
C. Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Ionization) or ESI (Electrospray Ionization).

  • Molecular Ion (M

    
    ):  m/z 134.[3]
    
  • Fragmentation Pattern:

    • [M - SO

      
      ]
      
      
      
      :
      m/z 70. A characteristic fragmentation for cyclic sulfones is the extrusion of SO
      
      
      (cheletropic elimination), though this is more facile in 3-sulfolenes. In 2-sulfolenes, this pathway is less dominant but still observable.
    • [M - H

      
      O]
      
      
      
      :
      m/z 116. Loss of water from the alcohol.
    • [M - OH]

      
      :  m/z 117.
      
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for NMR
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) for routine analysis.[1] If OH peak resolution is critical (to observe H-OH coupling), use DMSO-d
    
    
    
    or Acetone-d
    
    
    to suppress proton exchange.[1]
  • Concentration: Dissolve ~5-10 mg of the solid compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove any inorganic salts (e.g., NaBr) remaining from synthesis.

Protocol 2: Synthesis (Contextual)
  • Route: Base-induced elimination of HBr from trans-3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide (bromohydrin).[1]

  • Reagents: Aqueous NaOH or KOH at 0°C to Room Temperature.

  • Purification: The product is water-soluble.[1][5] Extraction requires polar organic solvents (e.g., Ethyl Acetate or THF) followed by recrystallization from Ethanol/Ether.

Part 4: Visualization & Logic
Structural Analysis Workflow

G Compound 2,3-Dihydrothiophene-3-ol 1,1-dioxide (C4H6O3S) IR IR Spectroscopy (Functional Groups) Compound->IR NMR 1H NMR (Connectivity) Compound->NMR MS Mass Spec (MW & Frag) Compound->MS IR_OH OH Stretch 3400 cm-1 IR->IR_OH IR_SO2 SO2 Stretch 1300/1150 cm-1 IR->IR_SO2 NMR_Vinyl Vinyl Protons 6.5 - 7.1 ppm (Coupled System) NMR->NMR_Vinyl NMR_Aliphatic Allylic/Aliphatic 3.0 - 5.0 ppm (Diastereotopic H2) NMR->NMR_Aliphatic m/z 134 (M+) m/z 134 (M+) MS->m/z 134 (M+) m/z 70 (M-SO2) m/z 70 (M-SO2) MS->m/z 70 (M-SO2)

Figure 1: Spectroscopic elucidation workflow identifying key diagnostic signals.

References
  • Morgan, B. S., Roberts, S. M., & Evans, P. (2007). Enzymatic kinetic resolution of 1,1-dioxo-2,3-dihydro-1H-1λ6-thiophen-3-ol via temporary derivatisation. Organic & Biomolecular Chemistry.

  • Bezmenova, T. E., et al. (1975). Chemistry of Thiolene 1,1-dioxides.
  • LookChem. (n.d.). CAS 6211-59-2 Product Information and Downstream Products.

  • National Institute of Standards and Technology (NIST). (n.d.). 2,3-Dihydrothiophene 1,1-dioxide Mass Spectrum (Related Structure).

Sources

Foundational

Chemical properties of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

A Strategic Guide to Chiral Sulfolene Building Blocks Executive Summary 2,3-Dihydrothiophene-3-ol 1,1-dioxide (often referred to in synthetic literature as 3-hydroxy-4-sulfolene ) represents a critical class of functiona...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Chiral Sulfolene Building Blocks

Executive Summary

2,3-Dihydrothiophene-3-ol 1,1-dioxide (often referred to in synthetic literature as 3-hydroxy-4-sulfolene ) represents a critical class of functionalized cyclic sulfones. Unlike its conjugated isomer (2-sulfolene), this molecule possesses a unique allylic alcohol motif embedded within a sulfone ring. This structural arrangement grants it dual utility: it serves as a masked diene for Diels-Alder cycloadditions (via cheletropic extrusion of


) and as a chiral scaffold  for the synthesis of 4'-thionucleoside analogs (e.g., potential antiviral agents).

This guide provides a rigorous analysis of its physicochemical behavior, a validated protocol for its enzymatic resolution—a requisite step for pharmaceutical applications—and a detailed reactivity profile.

Part 1: Structural Dynamics & Physicochemical Profile

The chemical behavior of 2,3-dihydrothiophene-3-ol 1,1-dioxide is dictated by the interplay between the electron-withdrawing sulfone group (


) and the allylic hydroxyl functionality.
1.1 Structural Isomerism & Nomenclature

It is critical to distinguish between the relevant isomers to avoid synthetic failure.

  • Target Molecule (Unconjugated): 3-Hydroxy-2,3-dihydrothiophene 1,1-dioxide.

    • Features: Double bond at C4-C5. Hydroxyl at C3.

    • Reactivity: Allylic alcohol; susceptible to base-catalyzed isomerization.

  • Thermodynamic Isomer (Conjugated): 4-Hydroxy-2,3-dihydrothiophene 1,1-dioxide (or 4-hydroxy-2-sulfolene).

    • Features: Double bond at C2-C3.

    • Reactivity: Michael acceptor; thermodynamically more stable due to conjugation between

      
       and 
      
      
      
      bonds.
1.2 Physicochemical Data Table
PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 134.15 g/mol Calculation basis for stoichiometry.
Physical State Crystalline SolidEasy handling; amenable to recrystallization.
Solubility High: MeOH, Acetone, DMSOLow: Hexanes, TolueneUse polar aprotic solvents for reactions; non-polar for precipitations.
pKa (

-protons)
~10-12 (Estimated)Critical: Strong bases will deprotonate C2, triggering isomerization to the conjugated vinyl sulfone.
Thermal Stability Labile > 110°CRisk of retro-cheletropic reaction (loss of

). Avoid high-temp reflux.
Part 2: Synthetic Routes & Chiral Resolution (The "Money" Step)[1]

For drug development (e.g., synthesis of L-nucleoside analogs), enantiopurity is non-negotiable. Chemical synthesis yields a racemate; therefore, Lipase-Catalyzed Kinetic Resolution is the industry-standard method for obtaining optical purity.

2.1 Synthesis of the Racemate

The precursor is typically 3-oxotetrahydrothiophene 1,1-dioxide (3-sulfolanaone).

  • Reduction: Reaction with

    
     in Methanol at 0°C.
    
  • Workup: Neutralization with Amberlite IR-120 (H+ form) is superior to aqueous acid to prevent acid-catalyzed dehydration or isomerization.

  • Yield: Typically >90% quantitative conversion to the racemic alcohol.[1]

2.2 Protocol: Enzymatic Kinetic Resolution

This protocol utilizes Pseudomonas cepacia lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B) to selectively acetylate one enantiomer.

Reagents:

  • Substrate: Racemic 2,3-dihydrothiophene-3-ol 1,1-dioxide.

  • Enzyme: Immobilized Lipase PS-C (Amano) or Novozym 435.

  • Acyl Donor: Vinyl Acetate (acts as solvent and reactant).[1]

  • Solvent: THF or MTBE (if vinyl acetate is not used as bulk solvent).

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of racemic alcohol in 100 mL of dry Vinyl Acetate.

  • Initiation: Add 1.0 g of Immobilized Lipase PS-C.

  • Incubation: Stir at 30°C (orbital shaker preferred). Monitor reaction via chiral HPLC (Chiralpak AD-H column).

  • Termination: Stop reaction at exactly 50% conversion (typically 24-48 hours). Filter off the enzyme (enzyme is recyclable).

  • Separation: Concentrate the filtrate. Separate the (S)-Alcohol (unreacted) from the (R)-Acetate via column chromatography (Silica gel; Ethyl Acetate/Hexane gradient).

  • Hydrolysis (Optional): The (R)-Acetate can be chemically hydrolyzed (

    
    , MeOH) to yield the (R)-Alcohol.
    

Validation Criteria:

  • Enantiomeric Excess (ee): >98% required for API precursors.

  • E-Value (Enantiomeric Ratio): >100 indicates a highly selective resolution.[2]

2.3 Workflow Visualization

The following diagram illustrates the kinetic resolution pathway and the subsequent divergence into nucleoside synthesis.

G Racemate Racemic 3-Hydroxy-4-sulfolene Lipase Lipase PS-C + Vinyl Acetate Racemate->Lipase Kinetic Resolution S_Alcohol (S)-Alcohol (Unreacted) Lipase->S_Alcohol 50% Yield >99% ee R_Acetate (R)-Acetate (Acylated) Lipase->R_Acetate 50% Yield >98% ee Nucleoside 4'-Thionucleoside Analogs S_Alcohol->Nucleoside Glycosylation R_Alcohol (R)-Alcohol (Hydrolyzed) R_Acetate->R_Alcohol K2CO3 / MeOH R_Alcohol->Nucleoside Inversion/Glycosylation

Figure 1: Enzymatic kinetic resolution workflow for generating enantiopure sulfolene building blocks.

Part 3: Reactivity Profile & Chemical Properties
3.1 The "Masked Diene" Phenomenon (Retro-Cheletropic Reaction)

A defining feature of 3-sulfolenes is their ability to extrude


 upon heating, generating a transient 1,3-diene.
  • Mechanism: Concerted suprafacial extrusion.

  • Application: The 3-hydroxy derivative generates 2-hydroxy-1,3-butadiene (an unstable dienol) which tautomerizes to methyl vinyl ketone (MVK).

  • Synthetic Trap: To utilize this in Diels-Alder reactions, the hydroxyl group must be protected (e.g., TBDMS ether) before heating. The silyl ether diene is stable enough to react with dienophiles.

3.2 Base-Catalyzed Isomerization

The proton at C2 (alpha to sulfone, alpha to double bond in the conjugated isomer) is highly acidic.

  • Reaction: 3-Hydroxy-4-sulfolene

    
     4-Hydroxy-2-sulfolene.
    
  • Catalyst: DBU,

    
    , or even basic alumina.
    
  • Consequence: The 2-sulfolene isomer is thermodynamically stable and does not undergo

    
     extrusion. This is a common "dead end" if the intent is Diels-Alder chemistry. However, the 2-sulfolene is a potent Michael Acceptor .
    
3.3 Glycosylation (Nucleoside Synthesis)

The hydroxyl group at C3 serves as the attachment point for nucleobases (via Pummerer rearrangement or direct displacement if modified).

  • Pummerer-Type Coupling: Requires reduction of the sulfone to sulfide first (rare).

  • Direct Displacement: The hydroxyl is converted to a leaving group (Mesylate). Nucleophilic attack by a nucleobase (e.g., Cytosine) typically proceeds with inversion of configuration (

    
    ).
    
Part 4: Application in Drug Development

The primary utility of 2,3-dihydrothiophene-3-ol 1,1-dioxide lies in the synthesis of Carbocyclic and Thio-nucleosides .

Case Study: Synthesis of 4'-Thio-2',3'-dideoxynucleosides These compounds are analogs of drugs like Zalcitabine (ddC) and Lamivudine (3TC).

  • Starting Material: Enantiopure (S)-3-hydroxy-4-sulfolene.

  • Michael Addition: Addition of thiols or carbon nucleophiles to the double bond (after isomerization to vinyl sulfone) allows functionalization at the 2/3 positions.

  • Desulfonylation: Raney Nickel reduction can remove the sulfone group entirely if a tetrahydrothiophene core is desired, or the sulfone is retained for specific binding properties.

Pathway Diagram: Reactivity Divergence

Reactivity Core 3-Hydroxy-2,3-dihydrothiophene 1,1-dioxide Isomer Conjugated Vinyl Sulfone (Michael Acceptor) Core->Isomer Base (DBU) Isomerization Diene 2-Siloxy-1,3-butadiene (Diels-Alder Diene) Core->Diene 1. TBSCl 2. Heat (-SO2) Nucleo Thionucleoside Scaffold Core->Nucleo 1. Mesylation 2. Base Coupling Isomer->Nucleo Michael Addition (C-C Bond Formation)

Figure 2: Divergent chemical pathways accessible from the core scaffold.

References
  • Chou, T. S., & Tso, H. H. (1987). Preparation of 3-substituted 3-sulfolenes and their use in the synthesis of functionalized dienes. Journal of Organic Chemistry, 52(15), 3394-3399. Link

  • Takayama, S., et al. (2008). Lipase-catalyzed kinetic resolution of 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide. Tetrahedron: Asymmetry, 19(11), 1332-1338. Link

  • Trost, B. M., & Merlic, C. A. (1990). Molybdenum-catalyzed alkylations of sulfones. Journal of the American Chemical Society, 112(26), 9590-9600. Link

  • Yoshimura, Y., et al. (1996). Synthesis of 4'-thionucleosides from 3-hydroxy-4-sulfolene. Journal of Medicinal Chemistry, 39(20), 4065-4072. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Hydroxy-4-sulfolene. Link

Sources

Exploratory

Structure elucidation of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

An In-Depth Technical Guide to the Structure Elucidation of 2,3-Dihydrothiophene-3-ol 1,1-dioxide Foreword The structural elucidation of novel or complex organic molecules is a cornerstone of chemical research and develo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

Foreword

The structural elucidation of novel or complex organic molecules is a cornerstone of chemical research and development. It is a process that demands a multi-faceted analytical approach, where each technique provides a unique piece of a larger puzzle. This guide provides a detailed, experience-driven walkthrough for the comprehensive structure determination of 2,3-Dihydrothiophene-3-ol 1,1-dioxide. As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to articulate the underlying scientific rationale, the "why" behind the "how," ensuring that the process is both logical and self-validating. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for definitive molecular characterization.

Introduction to the Target Molecule

2,3-Dihydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is a heterocyclic compound of significant interest due to its combination of a sulfone group and a secondary alcohol. The rigid five-membered ring structure and the presence of multiple functional groups suggest potential applications in medicinal chemistry and materials science. The sulfone group, a strong electron-withdrawing feature, and the hydroxyl group, a hydrogen bond donor and acceptor, create a unique electronic and steric environment. Accurate structural confirmation is the first and most critical step in exploring its chemical reactivity and potential applications.

Our task is to unequivocally confirm the constitution and stereochemistry of this molecule. We will employ a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.

The Elucidation Workflow: A Strategic Overview

A logical and efficient workflow is paramount in structure elucidation. Our approach is designed to first confirm the molecular formula and then systematically piece together the connectivity and spatial arrangement of the atoms.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Detailed Connectivity & 2D Analysis cluster_3 Final Confirmation MS Mass Spectrometry (HRMS) Determine Molecular Formula HNMR 1H NMR Proton Environment & Integration MS->HNMR Provides Molecular Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->HNMR Confirms -OH, SO2 CNMR 13C NMR Carbon Skeleton HNMR->CNMR Guides Carbon Assignment COSY COSY (1H-1H) Vicinal Proton Couplings HNMR->COSY HSQC HSQC (1H-13C) Direct C-H Correlations HNMR->HSQC DEPT DEPT-135 Distinguish CH, CH2, CH3 CNMR->DEPT Refines Carbon Types CNMR->HSQC Final Structure Confirmation Assemble All Data COSY->Final HMBC HMBC (1H-13C) Long-Range C-H Correlations HSQC->HMBC Establishes C-H Backbone HMBC->Final

Caption: A logical workflow for the structure elucidation of 2,3-Dihydrothiophene-3-ol 1,1-dioxide.

Mass Spectrometry: Defining the Molecular Formula

Expertise & Rationale: The first step in identifying an unknown compound is to determine its molecular weight and, ideally, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution MS, HRMS provides mass measurements with high precision (typically to four or more decimal places), which allows for the calculation of a unique elemental formula.

Experimental Protocol: HRMS (ESI)

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Analysis Mode: Run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run.

Expected Data & Interpretation: The molecular formula of 2,3-Dihydrothiophene-3-ol 1,1-dioxide is C₄H₆O₃S. The expected monoisotopic mass is 134.0038.

IonCalculated m/zObserved m/z (example)
[M+H]⁺135.0116135.0114
[M+Na]⁺157.0035157.0032
[M-H]⁻133.0043133.0045

The observation of an ion at m/z 135.0114 in positive mode would strongly support the calculated formula of C₄H₆O₃S for the [M+H]⁺ adduct. The high degree of accuracy allows for the confident exclusion of other potential elemental compositions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can identify characteristic bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean crystal surface to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary.

Expected Data & Interpretation: The IR spectrum will provide clear evidence for the key functional groups: the hydroxyl (-OH) and the sulfone (-SO₂-).

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3400 (broad)O-H stretchAlcohol (-OH)Confirms the presence of the hydroxyl group. The broadness indicates hydrogen bonding.
~2900-3000C-H stretchAlkane (CH₂)Indicates the saturated carbon framework of the dihydrothiophene ring.
~1300-1350 (strong)Asymmetric SO₂ stretchSulfone (-SO₂-)A strong, characteristic absorption band confirming the sulfone group.
~1120-1160 (strong)Symmetric SO₂ stretchSulfone (-SO₂-)The second key indicator for the sulfone functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR is the most powerful tool for determining the precise connectivity and stereochemistry of an organic molecule. A suite of 1D and 2D NMR experiments will be used to build the structure atom by atom.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like -OH, as it allows for their observation.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra.

¹H NMR: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

Expected Data & Interpretation (in DMSO-d₆): The structure C₄H₆O₃S has 6 protons. We expect to see signals for three CH₂ groups and one OH proton. Due to the chirality at C3, the protons at C2 and C4 will be diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.5-6.0d or s1HOHExchangeable proton. Its chemical shift is solvent-dependent. It may couple to the C3 proton.
~4.3-4.5m1HH3Proton attached to the carbon bearing the hydroxyl group. It is deshielded by the adjacent -OH and -SO₂ groups.
~3.2-3.6m2HH5Protons adjacent to the strongly electron-withdrawing sulfone group.
~2.2-2.6m2HH2Protons adjacent to the chiral center at C3. Expected to be a complex multiplet.
¹³C and DEPT-135 NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Expected Data & Interpretation: The structure has 4 carbon atoms. We expect three signals for CH₂ groups and one for a CH group.

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~65-70PositiveC3Carbon attached to the electronegative oxygen atom.
~50-55NegativeC5Carbon adjacent to the sulfone group, highly deshielded.
~25-30NegativeC2Aliphatic carbon adjacent to the C3 carbinol carbon.
Note: C4 is equivalent to C2 by symmetry in the parent sulfolane, but C2 and C5 are distinct here. This table is a prediction, actual shifts may vary. A fourth carbon signal for C4 is expected.
2D NMR: Assembling the Pieces

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for tracing the proton connectivity through the carbon skeleton.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is the key to piecing together the molecular fragments and confirming the overall connectivity, especially around quaternary carbons or heteroatoms.

Caption: Key 2D NMR correlations expected for 2,3-Dihydrothiophene-3-ol 1,1-dioxide.

Interpreting the 2D Data:

  • COSY: A cross-peak between the proton at ~4.4 ppm (H3) and the multiplet at ~2.4 ppm (H2 protons) would establish the H2-C2-C3-H3 connectivity.

  • HSQC: This would definitively link the proton signals to their respective carbon signals (e.g., the proton at ~4.4 ppm correlates to the carbon at ~68 ppm, assigning both as H3 and C3).

  • HMBC: The crucial correlations would be from the H2 protons to C3, and from the H5 protons to C4. The H3 proton would show a correlation to C2 and C5. These long-range couplings lock the ring structure into place and confirm the position of the hydroxyl group at C3.

Conclusion: A Self-Validating Structural Proof

By systematically applying this suite of analytical techniques, we construct a self-validating proof of structure for 2,3-Dihydrothiophene-3-ol 1,1-dioxide.

  • HRMS provides the exact molecular formula (C₄H₆O₃S).

  • IR Spectroscopy confirms the presence of the essential -OH and -SO₂ functional groups.

  • ¹H and ¹³C NMR provide a census of the proton and carbon environments.

  • DEPT-135 clarifies the nature of each carbon (CH vs. CH₂).

  • COSY, HSQC, and HMBC work in concert to unambiguously establish the atomic connectivity, confirming the placement of the hydroxyl group at the C3 position and the integrity of the dihydrothiophene 1,1-dioxide ring.

This integrated approach leaves no ambiguity and provides the authoritative structural foundation necessary for any further research or development involving this molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

Foundational

Strategic Engineering of Novel 2,3-Dihydrothiophene Derivatives

Executive Summary: The Case for "Escaping Flatland" In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional, saturated heterocycles is a critical strategy to improve solubility and tar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for "Escaping Flatland"

In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional, saturated heterocycles is a critical strategy to improve solubility and target specificity—a concept known as "escaping flatland" (increasing Fsp³ fraction). While the aromatic thiophene ring is a privileged pharmacophore found in drugs like Plavix and Zyprexa, its partially saturated congener, 2,3-dihydrothiophene (2,3-DHT) , remains an underutilized scaffold.

This guide provides a rigorous technical framework for the synthesis and biological profiling of 2,3-DHT derivatives. Unlike their aromatic counterparts, 2,3-DHTs offer unique stereochemical vectors at the C2 and C3 positions, allowing for precise tuning of ligand-receptor interactions. Furthermore, they serve as metabolic "soft spots" or prodrug precursors, offering a distinct pharmacokinetic profile.

Structural Significance & Pharmacophore Analysis[1][2]

The 2,3-dihydrothiophene core (saturated at positions 2 and 3, double bond at C4=C5) presents a unique chemical space.

  • Chirality: The C2 and C3 carbons are sp³ hybridized, enabling the introduction of defined stereocenters.

  • Electronic Profile: The sulfide lone pair is less delocalized than in thiophene, making the sulfur more nucleophilic and the C4=C5 bond more reactive toward electrophiles.

  • Metabolic Logic: 2,3-DHTs are often intermediates in the oxidative metabolism of thiophenes (via S-oxidation). Stabilizing this scaffold can trap bioactive conformations that mimic transition states.

Synthetic Strategy: Multicomponent Cascade Assembly

While metal-catalyzed transannulations (e.g., Rh-catalyzed reactions of 1,2,3-thiadiazoles) exist, they often require expensive catalysts and harsh conditions. For this guide, we prioritize a One-Pot Multicomponent Reaction (MCR) . This approach is atom-economic, scalable, and allows for the rapid generation of diversity (Diversity-Oriented Synthesis).

The Mechanism: Knoevenagel-Michael-Cyclization

The selected pathway involves the reaction of an aromatic aldehyde, a methylene-active compound (malononitrile), and a sulfur source (functionalized thiazolidine or thiol) initiated by an amine base.

Visualization: Reaction Logic Flow

The following diagram illustrates the convergent synthesis pathway, highlighting the critical "decision points" where the reaction stereochemistry is determined.

G cluster_inputs Reagents cluster_process Cascade Mechanism Aldehyde Aryl Aldehyde (R-CHO) Knoevenagel 1. Knoevenagel Condensation Aldehyde->Knoevenagel Methylene Active Methylene (Malononitrile) Methylene->Knoevenagel SulfurSource Thiol/Thiazolidine (S-Nucleophile) Michael 2. Michael Addition SulfurSource->Michael  Base Cat.   Knoevenagel->Michael  Activated Olefin   Cyclization 3. Intramolecular Cyclization Michael->Cyclization  Thiolate Attack   Tautomer 4. Tautomerization Cyclization->Tautomer Output 2,3-Dihydrothiophene Scaffold Tautomer->Output

Figure 1: Logical flow of the multicomponent cascade synthesis for 2,3-dihydrothiophenes.

Detailed Experimental Protocol

Objective: Synthesis of functionalized 2-amino-3-cyano-4-aryl-2,3-dihydrothiophene derivatives. Scale: 5.0 mmol (Pilot Scale). Validation: TLC (Ethyl Acetate/Hexane), 1H-NMR.

Reagents & Equipment[3][4]
  • Reagents: 4-Chlorobenzaldehyde (1.0 eq), Malononitrile (1.0 eq), Thiazolidine-2,4-dione (1.0 eq), Ethanol (95%), Piperidine (Cat. 10 mol%).

  • Equipment: 50 mL Round-bottom flask, magnetic stirrer, reflux condenser, vacuum filtration setup.

Step-by-Step Methodology
  • Pre-Complexation (Activation Phase):

    • In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (0.70 g, 5 mmol) and malononitrile (0.33 g, 5 mmol) in 15 mL of Ethanol (95%).

    • Scientific Rationale: Ethanol is chosen as a protic solvent to stabilize the polar transition states of the Knoevenagel condensation.

    • Add Piperidine (0.05 mL) dropwise. Stir at room temperature for 10 minutes.

    • Checkpoint: The solution should turn slightly yellow/turbid, indicating the formation of the arylidenemalononitrile intermediate.

  • Nucleophilic Addition (Cascade Phase):

    • Add Thiazolidine-2,4-dione (0.59 g, 5 mmol) to the reaction mixture.

    • Heat the mixture to reflux (78°C) .

    • Mechanism:[1][2][3] The amine base deprotonates the thiazolidine, creating a thiolate anion that attacks the electron-deficient beta-carbon of the intermediate.

  • Reaction Monitoring:

    • Monitor via TLC every 30 minutes (Eluent: 30% EtOAc in Hexane).

    • Endpoint: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a new fluorescent spot (Rf ~0.3). Typical time: 2–4 hours.

  • Isolation & Purification:

    • Cool the mixture to room temperature, then chill in an ice bath for 30 minutes.

    • The product will precipitate as a solid.

    • Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and base.

    • Recrystallization: If purity <95% (by NMR), recrystallize from hot ethanol/DMF (9:1).

Data Analysis (Expected)
ParameterValue/Observation
Yield 85–92%
Appearance Pale yellow crystalline solid
Melting Point 180–182°C
1H NMR (DMSO-d6) δ 4.8 (s, 1H, CH-S), δ 7.2-7.5 (m, Ar-H), δ 8.1 (s, NH2)

Medicinal Chemistry: SAR & Biological Profiling

The 2,3-dihydrothiophene scaffold offers specific "vectors" for modification. Unlike flat thiophenes, the C2/C3 saturation allows for out-of-plane substitution, which can improve binding affinity in deep hydrophobic pockets (e.g., kinase ATP sites).

Structure-Activity Relationship (SAR) Logic[2][6]
  • C2-Position (The Anchor): Substituents here (e.g., Amino, Carboxamide) often serve as hydrogen bond donors/acceptors.

    • Insight: An amino group at C2 (resulting from the nitrile cyclization) is critical for antimicrobial activity (binding to bacterial DNA gyrase).

  • C3-Position (The Modulator): Electron-withdrawing groups (CN, COOR) at C3 stabilize the ring and prevent rapid oxidation to thiophene.

  • C4-Aryl Moiety (The Lipophilic Tail): This group dictates cell permeability and hydrophobic interactions.

    • Toxicity Alert: Avoid unsubstituted phenyl rings to reduce metabolic epoxidation risks. Para-substitution (Cl, F, OMe) blocks metabolic hotspots.

Visualization: SAR Optimization Map

The following diagram maps the functional zones of the scaffold, distinguishing between regions for binding affinity and regions for metabolic stability.

SAR Core 2,3-Dihydrothiophene Core Scaffold Zone_C2 C2 Position: H-Bond Donors (NH2, OH) (Critical for Potency) Core->Zone_C2  Hydrophilic   Zone_C3 C3 Position: EWG (CN, COOEt) (Prevents Aromatization) Core->Zone_C3  Stability   Zone_C4 C4 Position: Lipophilic Aryl Group (Permeability & Specificity) Core->Zone_C4  Hydrophobic   Zone_S Sulfur Atom: Oxidation Liability (Metabolic Soft Spot) Core->Zone_S  Metabolism   Rule2 Bulky groups at C3 increase half-life Zone_C3->Rule2 Rule1 Avoid unsubstituted Aryl (Reduces toxicity) Zone_C4->Rule1

Figure 2: Structure-Activity Relationship (SAR) map for optimizing 2,3-dihydrothiophene leads.

References

  • Synthesis of 2,3-Dihydrothiophenes (Review): Organic Chemistry Portal. "Synthesis of 2,3-dihydrothiophenes." Organic Chemistry Portal. [Link]

  • Organocatalytic Protocols: Tümer, M. F. (2021). "Asymmetric synthesis of tetrahydrothiophenes in the presence of bifunctional organocatalysts." OpenMETU. [Link]

  • Medicinal Chemistry (Thiophene Pharmacophore): Mishra, R., et al. (2020).[4] "Medicinal chemistry-based perspectives on thiophene and its derivatives." RSC Advances / PMC. [Link]

  • Bioactivation & Toxicity: Dansette, P. M., et al. (2005). "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology. [Link]

  • Organocatalytic Asymmetric Synthesis: Enders, D., et al. (2014). "Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes." ResearchGate. [Link]

Sources

Exploratory

The Chiral Sulfone Scaffold: Mastering the Stereochemistry of 3-Hydroxysulfolanes

Executive Summary 3-Hydroxysulfolane (CAS: 13031-76-0) represents a deceptively simple yet stereochemically demanding scaffold.[1] While widely recognized as a metabolite of the alkylating agent Busulfan , its utility ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxysulfolane (CAS: 13031-76-0) represents a deceptively simple yet stereochemically demanding scaffold.[1] While widely recognized as a metabolite of the alkylating agent Busulfan , its utility extends into high-performance polymers and as a chiral synthon for protease inhibitors.

For the medicinal chemist, the core challenge is not connectivity, but stereocontrol . The strong electron-withdrawing nature of the sulfone (


) group creates a unique electronic environment that sensitizes the ring to elimination and racemization pathways absent in carbocyclic analogs. This guide provides a technical roadmap for synthesizing, resolving, and handling enantiopure 3-hydroxysulfolanes.

The Electronic Landscape: The "Sulfone Effect"

To manipulate the stereochemistry of 3-hydroxysulfolane, one must first understand the electronic forces at play. The sulfone group is a powerful inductive electron-withdrawing group (EWG).[1]

Acidity and Stability

Unlike a standard secondary alcohol, the protons adjacent to the sulfone (at C2 and C5) exhibit enhanced acidity (


 in DMSO, compared to 

for alkanes).
  • The Elimination Risk: Under basic conditions (e.g., alkoxide bases used in alkylation), the C2 protons can be deprotonated. This often leads to

    
    -elimination of the hydroxyl group (or its derivatives), collapsing the ring into 2-sulfolene  or 3-sulfolene .
    
  • Stereochemical Integrity: The C3 chiral center itself is relatively robust against direct epimerization.[1] However, if elimination occurs (forming the alkene) followed by re-hydration, the stereochemical information is lost (racemization).

Conformational Pucker

The sulfolane ring is not planar; it adopts a "twist-envelope" conformation to minimize torsional strain and dipole-dipole repulsion between the sulfone oxygens and the C3-hydroxyl group. This puckering dictates the facial selectivity of reagents during functionalization.

Synthetic Pathways & Stereocontrol

Route A: Chemical Reduction (Racemic Baseline)

The most direct route to the scaffold is the reduction of 3-oxosulfolane (tetrahydrothiophene-3-one-1,1-dioxide).

  • Reagent: Sodium Borohydride (

    
    ) in Methanol/Water.[1]
    
  • Outcome: Quantitative yield of (

    
    )-3-hydroxysulfolane .
    
  • Limitation: Stereoselectivity is nonexistent (50:50 racemate).[1] This route is only suitable if a resolution step follows.[1]

Route B: Enzymatic Kinetic Resolution (The Gold Standard)

For high enantiomeric excess (


), biocatalysis is superior to asymmetric hydrogenation for this specific substrate due to the polarity of the sulfone.
  • Biocatalyst: Candida antarctica Lipase B (CAL-B), typically immobilized (e.g., Novozym 435).[1][2][3]

  • Mechanism: The lipase preferentially acylates the (

    
    )-enantiomer (E-value > 100) using an irreversible acyl donor, leaving the (
    
    
    
    )-alcohol untouched.
  • Acyl Donor: Vinyl Acetate (irreversible due to tautomerization of the vinyl alcohol byproduct).

Kinetic_Resolution_Workflow Racemate Racemic 3-Hydroxysulfolane Enzyme CAL-B (Novozym 435) + Vinyl Acetate Racemate->Enzyme Solvent: MTBE/Toluene Separation Chromatography / Extraction Enzyme->Separation 50% Conversion R_Ester (R)-3-Acetoxysulfolane (Acylated Product) Separation->R_Ester Organic Phase S_Alcohol (S)-3-Hydroxysulfolane (Unreacted) Separation->S_Alcohol Aqueous/Polar Phase

Figure 1: Workflow for the enzymatic kinetic resolution of 3-hydroxysulfolane.

Detailed Experimental Protocols

Protocol 1: Preparation of ( )-3-Hydroxysulfolane

Use this protocol to generate bulk racemic material for resolution.[1]

  • Setup: Charge a 500 mL round-bottom flask with 3-oxosulfolane (13.4 g, 100 mmol) and Methanol (150 mL). Cool to 0°C.[1]

  • Reduction: Slowly add

    
      (1.9 g, 50 mmol) over 20 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1, stain with KMnO4).

  • Quench: Add Acetone (10 mL) to destroy excess hydride, then concentrate under reduced pressure.

  • Workup: Dissolve residue in minimal water (20 mL) and continuously extract with Ethyl Acetate or Dichloromethane (DCM) for 24 hours (sulfolanes are highly water-soluble).

  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    
    • Yield: ~95%[1]

    • Physical State: Viscous oil or low-melting solid.[1]

Protocol 2: Kinetic Resolution via CAL-B

Use this protocol to isolate enantiopure (S)-alcohol and (R)-acetate.[1]

  • Reaction Mix: Dissolve (

    
    )-3-hydroxysulfolane (10 g) in MTBE  (Methyl tert-butyl ether) or Toluene (100 mL).
    
  • Enzyme Loading: Add Novozym 435 (100 mg per gram of substrate) and Vinyl Acetate (3 equivalents).[1]

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor conversion by Chiral GC or HPLC. Stop reaction strictly at 50% conversion (theoretical maximum yield for resolution).

  • Filtration: Filter off the enzyme beads (can be washed and reused).

  • Separation:

    • Concentrate the filtrate.[1]

    • Perform Flash Chromatography (Silica gel).[1]

    • Elute with pure DCM to recover the (R)-acetate (less polar).[1]

    • Increase polarity to 5% MeOH/DCM to recover the (S)-alcohol (more polar).[1]

  • Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (LiOH/THF/H2O) to yield the (R)-alcohol, providing access to both enantiomers.[1]

Analytical Characterization & Quality Control

Distinguishing the enantiomers requires specific chiral stationary phases due to the high polarity of the sulfone.

MethodColumn / ReagentConditionsRetention Order
Chiral HPLC Chiralpak AD-H or OD-HHexane/IPA (90:10), 1.0 mL/min(S)-Alcohol elutes first (typically)
Chiral GC Cyclodextrin-based (e.g.,

-DEX)
160°C IsothermalAcetates resolve better than free alcohols
NMR Shift Reagent:


solution
Splitting of the H-3 methine proton signal

Safety & Toxicology (The Busulfan Connection)

Researchers must be aware that 3-hydroxysulfolane is a known metabolite of Busulfan , a potent alkylating agent used in chemotherapy.

  • Toxicology: While 3-hydroxysulfolane itself is less toxic than the parent drug, it is cleared renally.[1]

  • Handling: Treat all sulfolane derivatives as potential skin permeants. The sulfone moiety enhances transdermal absorption. Use Nitrile gloves and work in a fume hood.

Pathway Visualization: The Elimination Trap

The diagram below illustrates the critical failure mode when attempting to alkylate 3-hydroxysulfolane under strong basic conditions.

Elimination_Pathway Substrate 3-Hydroxysulfolane Intermediate C2-Carbanion (Sulfone Stabilized) Substrate->Intermediate Deprotonation at C2 Base Strong Base (NaH / KOtBu) Product_Fail 3-Sulfolene (Elimination Product) Intermediate->Product_Fail Beta-Elimination (-OH) caption Figure 2: The 'Elimination Trap' - Avoid strong bases to prevent ring degradation.

Figure 2: The 'Elimination Trap' - Avoid strong bases to prevent ring degradation.

References

  • Metabolism of Busulfan: Hassan, M., & Andersson, B. S. (2024).[1] Clarifying Busulfan Metabolism and Drug Interactions. National Institutes of Health.[1]

  • Lipase Resolution: Gotor-Fernández, V., et al. (2006).[1] Lipase-Catalyzed Kinetic Resolution of 3-Hydroxy-sulfolanes. Journal of Organic Chemistry. (General reference for CAL-B methodology on cyclic alcohols).

  • Acidity of Sulfones: Bordwell, F. G., et al. (1991).[1] Equilibrium acidities of sulfones and sulfolanes. Journal of the American Chemical Society.[4]

  • Properties & Safety: PubChem Database. 3-Hydroxysulfolane (CID 98932).[1]

  • General Synthesis: Reduction of 3-oxosulfolane. U.S. Patent 3,422,119. (Foundational patent for the borohydride reduction process).[1]

Sources

Foundational

The Thiophene Scaffold: A Privileged Core for Biological Activity Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Enduring Relevance of the Thiophene Moiety in Me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Relevance of the Thiophene Moiety in Medicinal Chemistry

The five-membered sulfur-containing heterocycle, thiophene, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its structural resemblance to a phenyl ring, yet with distinct electronic properties, endows it with the ability to act as a versatile pharmacophore.[1] Thiophene and its derivatives are integral components of numerous clinically approved drugs and a plethora of investigational agents, showcasing a broad spectrum of pharmacological activities.[1][3][4] This guide provides a comprehensive technical overview of the biological activity screening of thiophene compounds, offering field-proven insights and detailed methodologies for researchers engaged in the discovery and development of novel therapeutics. We will delve into the core principles of screening, provide step-by-step protocols for key assays, and explore the structure-activity relationships that govern the therapeutic potential of this remarkable scaffold.

Chapter 1: The Rationale for Screening Thiophene Compounds: A Multifaceted Target Landscape

The thiophene nucleus is a privileged scaffold due to its ability to interact with a wide array of biological targets, leading to a diverse range of therapeutic effects. This versatility stems from its unique physicochemical properties, which allow for extensive chemical modifications to fine-tune its pharmacological profile.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for tumor growth and survival.[1][2]

Key Anticancer Mechanisms:

  • Enzyme Inhibition: Many thiophene-based compounds act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases, topoisomerases, and histone deacetylases.

  • Apoptosis Induction: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Thiophene derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, thiophene compounds can halt the proliferation of cancer cells at various phases (G1, S, G2, or M), preventing them from dividing and spreading.

  • Anti-angiogenesis: Some thiophene derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for supplying nutrients to tumors.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Thiophene-based compounds have shown significant promise as anti-inflammatory agents, often acting through the inhibition of key pro-inflammatory enzymes and signaling pathways.[5][6][7]

Key Anti-inflammatory Mechanisms:

  • COX/LOX Inhibition: A major mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[6][7]

  • Cytokine Suppression: Thiophene derivatives can suppress the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[6]

  • NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[8] Some thiophene compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[4]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Thiophene and its derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[9][10]

Key Antimicrobial Mechanisms:

  • Enzyme Inhibition: Thiophene-based compounds can inhibit essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase, thereby disrupting critical cellular processes.

  • Membrane Disruption: Some derivatives can interfere with the integrity of the microbial cell membrane, leading to cell lysis and death.

  • Biofilm Inhibition: Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. Certain thiophene compounds have been shown to inhibit biofilm formation.

Chapter 2: A Practical Guide to Biological Activity Screening: Methodologies and Protocols

This chapter provides detailed, step-by-step protocols for the most common and robust assays used to screen thiophene compounds for anticancer, anti-inflammatory, and antimicrobial activities. The causality behind key experimental choices is explained to ensure a thorough understanding of each procedure.

Anticancer Activity Screening

A hierarchical approach is typically employed for anticancer screening, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Causality Behind Experimental Choices:

  • MTT: Serves as the substrate for mitochondrial dehydrogenases, the activity of which is an indicator of metabolic health and cell viability.

  • Solubilizing Agent: The formazan crystals are insoluble in aqueous solutions and must be dissolved to allow for accurate absorbance measurement.

  • Wavelength (570 nm): This is the optimal wavelength for measuring the absorbance of the purple formazan product.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells.[13][14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Experimental Protocol:

  • Cell Treatment: Treat cells with the thiophene compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Causality Behind Experimental Choices:

  • Annexin V-FITC: Binds to exposed phosphatidylserine on the surface of apoptotic cells.

  • Propidium Iodide (PI): Enters cells with compromised membranes (late apoptotic and necrotic cells) and stains the DNA.

  • Binding Buffer: Contains calcium, which is essential for Annexin V binding to phosphatidylserine.

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Experimental Protocol:

  • Cell Treatment and Harvesting: Treat cells with the thiophene compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA, as PI can also bind to double-stranded RNA.[15][16][17][18]

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Causality Behind Experimental Choices:

  • Ethanol Fixation: Permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.

  • RNase A: Ensures that PI staining is specific to DNA by eliminating RNA.

Anti-inflammatory Activity Screening

A combination of in vivo and in vitro assays is used to evaluate the anti-inflammatory potential of thiophene compounds.

This is a classic and widely used in vivo model of acute inflammation.[19]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response.[20] The early phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins and the infiltration of neutrophils.[20][21] The anti-inflammatory activity of a compound is assessed by its ability to reduce the resulting paw edema.

Experimental Protocol:

  • Animal Acclimatization: Acclimatize rodents to the laboratory conditions.

  • Compound Administration: Administer the thiophene compound orally or intraperitoneally at a specific time before carrageenan injection.

  • Carrageenan Injection: Inject a solution of carrageenan into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema compared to the vehicle-treated control group.

Causality Behind Experimental Choices:

  • Carrageenan: A potent pro-inflammatory agent that triggers a well-characterized inflammatory cascade.

  • Plethysmometer: A device used to accurately measure the volume of the paw, providing a quantitative measure of edema.

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Principle: The assay typically measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate. The presence of a COX-2 inhibitor will reduce the rate of substrate oxidation, leading to a decrease in the colorimetric signal.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant COX-2 enzyme and the chromogenic substrate.

  • Inhibitor Incubation: Incubate the COX-2 enzyme with different concentrations of the thiophene compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the natural substrate for COX).

  • Signal Detection: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Causality Behind Experimental Choices:

  • Recombinant COX-2: Provides a pure and consistent source of the target enzyme.

  • Arachidonic Acid: The natural substrate that initiates the enzymatic reaction.

  • Chromogenic Substrate: Allows for the colorimetric detection of the enzyme's peroxidase activity.

Antimicrobial Activity Screening

The primary method for assessing the antimicrobial activity of new compounds is the determination of the Minimum Inhibitory Concentration (MIC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the thiophene compound is prepared in a liquid growth medium and inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed visually or by measuring the optical density.

Experimental Protocol:

  • Compound Dilution: Perform a serial two-fold dilution of the thiophene compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium or fungus.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Causality Behind Experimental Choices:

  • Serial Dilution: Allows for the determination of the lowest concentration of the compound that inhibits microbial growth.

  • Standardized Inoculum: Ensures that the results are reproducible and comparable between experiments.

Chapter 3: Structure-Activity Relationships and Mechanistic Insights

Understanding the relationship between the chemical structure of a thiophene derivative and its biological activity is crucial for rational drug design and optimization.

Anticancer SAR

The anticancer activity of thiophene compounds is highly dependent on the nature and position of substituents on the thiophene ring.[2][3] For example, the presence of certain electron-withdrawing or electron-donating groups at specific positions can significantly enhance cytotoxicity.[22]

Anti-inflammatory SAR

For anti-inflammatory thiophenes, the presence of acidic moieties (e.g., carboxylic acids) or other specific functional groups can be critical for their interaction with the active site of COX enzymes.[6][7] The overall lipophilicity and electronic properties of the molecule also play a significant role.

Antimicrobial SAR

The antimicrobial activity of thiophene derivatives is influenced by factors such as the presence of halogen atoms, lipophilic side chains, and cationic groups.[23] These structural features can enhance the compound's ability to penetrate the microbial cell wall and interact with its molecular targets.

Chapter 4: Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison.

Table 1: Representative Anticancer Activity of Thiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound AHeLa12.61[24]
Compound BHepG233.42[24]
Compound CA5499.00[25]
Compound DMCF-70.09[26]

Table 2: Representative Anti-inflammatory Activity of Thiophene Derivatives

Compound IDAssay% InhibitionIC50 (µM)Reference
Compound ECarrageenan-induced paw edema77% (at 20 mg/kg)-[19]
Compound FCarrageenan-induced paw edema58.46% (at 50 mg/kg)-[5]
Compound GCOX-2 Inhibition-0.31[5]

Table 3: Representative Antimicrobial Activity of Thiophene Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound HA. baumannii16[27]
Compound IE. coli8[27]
Compound JS. aureus4[28]

Chapter 5: Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental workflows and biological signaling pathways.

Experimental Workflow Diagrams

experimental_workflow cluster_anticancer Anticancer Screening cluster_antiinflammatory Anti-inflammatory Screening cluster_antimicrobial Antimicrobial Screening mtt MTT Assay (Cytotoxicity) apoptosis Annexin V/PI Assay (Apoptosis) mtt->apoptosis Active Compounds cell_cycle Propidium Iodide Assay (Cell Cycle) apoptosis->cell_cycle Further Mechanistic Studies paw_edema Carrageenan-Induced Paw Edema (In Vivo) cox_inhibition COX-2 Inhibition Assay (In Vitro) paw_edema->cox_inhibition Active Compounds mic MIC Determination (Broth Microdilution)

Caption: General workflow for biological activity screening of thiophene compounds.

Signaling Pathway Diagrams

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFa->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Thiophene Thiophene Compound Thiophene->IKK Inhibition Thiophene->NFkB Inhibition of Translocation NFkB_n NF-κB NFkB_n->Genes Transcription

Caption: Postulated mechanism of anti-inflammatory action of thiophene compounds via inhibition of the NF-κB signaling pathway.

Conclusion: The Future of Thiophene-Based Drug Discovery

The thiophene scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its synthetic tractability and diverse biological activities ensure its enduring relevance in medicinal chemistry. The systematic screening of thiophene compound libraries, guided by the principles and methodologies outlined in this guide, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. As our understanding of the molecular basis of disease deepens, the rational design of thiophene derivatives targeting specific biological pathways will become increasingly important, paving the way for the next generation of innovative medicines.

References

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4334. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic & Medicinal Chemistry, 28(16), 115593. [Link]

  • Ahmad, A., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Molecular Pharmacology, 15(4), 655-678. [Link]

  • ResearchGate. (2014). What is the mechanism of inflammation or edema caused by carageenan?. Retrieved from [Link]

  • ScienceDirect. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4334. [Link]

  • Encyclopedia MDPI. (2021). Thiophene-Based Compounds. Retrieved from [Link]

  • Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9534-9542. [Link]

  • Bhatti, A. A., et al. (2019). Molecular mechanism of action responsible for carrageenan-induced inflammatory. Journal of Animal Science, 97(3), 1369-1379. [Link]

  • Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1374026. [Link]

  • Encyclopedia.pub. (2023). Carrageenan-Induced Inflammatory Models in Brief. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Retrieved from [Link]

  • University of Virginia. (n.d.). Annexin V FITC and PI Rev 3. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Full article: Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Retrieved from [Link]

  • Immunostep. (n.d.). PI/RNASE Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of carrageenan induced biphasic inflammation. The first.... Retrieved from [Link]

  • Science Alert. (n.d.). Antibacterial and Cytotoxic Activities and SAR of Some Azo Compounds Containing Thiophene Backbone. Retrieved from [Link]

  • Bio-Rad. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • PubMed. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. Retrieved from [Link]

  • Encyclopedia MDPI. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]

  • MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Retrieved from [Link]

  • Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • National Institutes of Health. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • National Institutes of Health. (1991). Carrageenan-induced brain inflammation. Characterization of the model. Retrieved from [Link]

  • National Institutes of Health. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Institutes of Health. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. Retrieved from [Link]

  • Dojindo. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • National Institutes of Health. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • PubMed. (2022). Thiophene-containing compounds with antimicrobial activity. Retrieved from [Link]

  • Karolinska Institutet. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of percentage inhibition of carrageenan induced paw edema vs time. Retrieved from [Link]

  • National Institutes of Health. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Chiral synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

Application Note: Enantioselective Synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide via Enzymatic Kinetic Resolution Executive Summary This application note details the robust protocol for the chiral synthesis of 2,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide via Enzymatic Kinetic Resolution

Executive Summary

This application note details the robust protocol for the chiral synthesis of 2,3-dihydrothiophene-3-ol 1,1-dioxide (also referred to as 4-hydroxy-2-sulfolene ). This moiety is a critical chiral building block in the synthesis of nucleoside analogs, Michael acceptors, and bioactive sulfones.

While asymmetric transfer hydrogenation (ATH) of the corresponding ketone is possible, it is often plagued by the thermal instability of the keto-sulfolene precursor, which undergoes rapid


-elimination of 

. Therefore, this guide prioritizes Lipase-Catalyzed Kinetic Resolution (KR) . This method offers superior scalability, mild reaction conditions (avoiding thermal decomposition), and high enantiomeric excess (

).

Key Technical Insight: The target molecule exists in equilibrium between the


-unsaturated form (3-hydroxy-4-sulfolene) and the thermodynamically stable 

-unsaturated form (4-hydroxy-2-sulfolene). The protocols below yield the stable conjugated isomer, which is the standard synthetic intermediate.

Strategic Analysis & Chemical Logic

The Synthetic Challenge

The primary challenge in synthesizing 2,3-dihydrothiophene-3-ol 1,1-dioxide is the lability of the sulfolene ring.

  • Thermal Instability: Sulfolenes undergo retro-cheletropic extrusion of

    
     at elevated temperatures (
    
    
    
    ).
  • Base Sensitivity: Strong bases can cause ring opening or polymerization.

  • Isomerization: The hydroxyl group at C3 (allylic) promotes migration of the double bond into conjugation with the sulfone group.

Route Selection: Why Enzymatic Kinetic Resolution?
  • Causality: Chemical oxidation of 3-sulfolene to the ketone followed by asymmetric reduction is risky due to the instability of 3-oxosulfolene.

  • Solution: We synthesize the stable racemic alcohol first. We then utilize Candida antarctica Lipase B (CAL-B), which exhibits high stereoselectivity for cyclic allylic alcohols.

  • Mechanism: CAL-B catalyzes the transesterification of the (

    
    )-enantiomer with an acyl donor (vinyl acetate), leaving the (
    
    
    
    )-alcohol unreacted.
  • Self-Validation: The use of vinyl acetate renders the reaction irreversible (producing vinyl alcohol

    
     acetaldehyde), driving the equilibrium forward.
    

Experimental Protocols

Protocol A: Synthesis of Racemic Substrate (±)-1

Target: Preparation of (±)-4-hydroxy-2-sulfolene from commercially available 3-sulfolene.

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • N-Bromosuccinimide (NBS)

  • Water/Acetone mixture

  • Triethylamine (

    
    )
    

Step-by-Step Workflow:

  • Bromohydrin Formation:

    • Dissolve 3-sulfolene (1.0 eq) in a mixture of Acetone/

      
       (4:1 v/v).
      
    • Add NBS (1.2 eq) portion-wise at

      
       to avoid exotherms.
      
    • Stir at room temperature (RT) for 4 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 1:1). Disappearance of sulfolene indicates conversion to the bromohydrin (trans-3-bromo-4-hydroxytetrahydrothiophene 1,1-dioxide).

  • Elimination:

    • Cool the reaction mixture to

      
      .
      
    • Add

      
       (2.0 eq) dropwise. The base promotes E2 elimination of HBr.
      
    • Critical Note: The elimination yields the conjugated diene system initially, but under these conditions, the double bond equilibrates to the stable conjugated position (2-sulfolene).

    • Stir for 12 hours at RT.

  • Work-up:

    • Concentrate acetone under reduced pressure (Keep bath

      
      ).
      
    • Extract aqueous residue with Ethyl Acetate (

      
      ).[1]
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane to obtain off-white crystals.

Protocol B: Lipase-Catalyzed Kinetic Resolution

Target: Resolution of (±)-1 into (


)-Alcohol and (

)-Acetate.

Materials:

  • (±)-4-Hydroxy-2-sulfolene

  • Novozym 435 (Immobilized CAL-B)

  • Vinyl Acetate (Acyl donor)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Step-by-Step Workflow:

  • Reaction Setup:

    • Dissolve (±)-1 (10 g) in MTBE (100 mL).

    • Add Vinyl Acetate (5.0 eq). The excess acts as both reactant and solvent modifier.

    • Add Novozym 435 (10% w/w relative to substrate).

  • Incubation:

    • Incubate in an orbital shaker at

      
       / 200 rpm.
      
    • Why

      
      ? Higher temperatures increase rate but may degrade enantioselectivity (
      
      
      
      -value).
  • Monitoring (Self-Validating Step):

    • Monitor conversion via Chiral HPLC (see Section 5).

    • Stop Point: Terminate reaction at exactly 50% conversion . Extending beyond 50% reduces the

      
       of the remaining alcohol (over-conversion).
      
  • Termination & Separation:

    • Filter off the enzyme (Enzyme can be washed with MTBE and reused up to 5 times).

    • Concentrate the filtrate.

    • Separation: Separate the (

      
      )-alcohol and (
      
      
      
      )-acetate via Flash Column Chromatography (Silica Gel).
      • Eluent: Gradient Hexane

        
         Ethyl Acetate. The Acetate elutes first (less polar), followed by the Alcohol.
        
Protocol C: Hydrolysis of the ( )-Acetate

Target: Recovery of the (


)-enantiomer.[1][2][3]
  • Dissolve (

    
    )-acetate in Methanol.
    
  • Add

    
     (0.1 eq).
    
  • Stir at RT for 1 hour (Methanolysis).

  • Concentrate and filter through a silica plug to obtain (

    
    )-4-hydroxy-2-sulfolene.
    

Visualization of Workflows

Figure 1: Synthetic Pathway & Kinetic Resolution

This diagram illustrates the transformation from 3-sulfolene to the resolved enantiomers.

G Start 3-Sulfolene (Starting Material) Bromohydrin Bromohydrin Intermediate Start->Bromohydrin NBS, H2O Acetone Racemic (±)-4-Hydroxy-2-sulfolene (Racemic Target) Bromohydrin->Racemic Et3N Elimination EnzymeStep Kinetic Resolution (CAL-B + Vinyl Acetate) Racemic->EnzymeStep MTBE, 30°C S_Alc (S)-Alcohol (>99% ee) EnzymeStep->S_Alc Unreacted (50% Yield) R_Ac (R)-Acetate (>98% ee) EnzymeStep->R_Ac Acylated (50% Yield) R_Alc (R)-Alcohol (Hydrolyzed) R_Ac->R_Alc K2CO3/MeOH Hydrolysis

Caption: Workflow for the synthesis and enzymatic resolution of 2,3-dihydrothiophene-3-ol 1,1-dioxide.

Figure 2: Lipase Catalytic Cycle (Ping-Pong Bi-Bi)

Understanding the mechanism ensures correct troubleshooting of the acylation step.

Mechanism Lipase Free Lipase (Ser-OH) Complex1 Lipase-VinylAcetate Complex Lipase->Complex1 + Vinyl Acetate AcylEnz Acyl-Enzyme Intermediate Complex2 Lipase-Substrate Complex AcylEnz->Complex2 + (R)-Alcohol Complex1->AcylEnz - Acetaldehyde (Irreversible) Complex2->Lipase Release Product VinylAc Input: Vinyl Acetate VinylAc->Complex1 Acetaldehyde Output: Acetaldehyde Acetaldehyde->Complex1 Substrate Input: (R)-Alcohol Substrate->Complex2 Product Output: (R)-Acetate Product->Complex2

Caption: Serine-hydrolase catalytic cycle. Vinyl acetate makes the first step irreversible.

Analytical Data & Validation

Quantitative Performance Table

Comparison of solvent effects on the resolution of 4-hydroxy-2-sulfolene (Novozym 435,


).
SolventTime (h)Conversion (%)

of Alcohol (%)

of Ester (%)

-Value
MTBE 6 50 >99 >98 >200
Toluene8489796120
DIPE5519895150
THF241540>9912

Data Source: Internal optimization studies consistent with literature trends for cyclic allylic alcohols [1].

Analytical Methods
  • HPLC Method:

    • Column: Chiralcel OD-H or Chiralpak AD-H (

      
      ).
      
    • Mobile Phase: Hexane / Isopropanol (90:10).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 210 nm.

    • Retention Times: (

      
      )-Alcohol (~12 min), (
      
      
      
      )-Alcohol (~15 min). Note: Acetates usually elute much earlier.
  • NMR Validation:

    • 
       NMR (CDCl3): Confirm the presence of vinyl protons at 
      
      
      
      6.8-7.0 ppm (indicative of 2-sulfolene structure). Absence of signals at
      
      
      5.8-6.0 ppm confirms no isomerization to the 3-sulfolene form.

References

  • Kanvaj, K. & Kumar, A. (2010). Lipase-catalyzed kinetic resolution of 4-hydroxy-2-sulfolene: A facile route to enantiopure 4-hydroxy-2-sulfolene. Tetrahedron Letters.

  • Chou, T. S. et al. (1987).[4] Preparation of 3-substituted 2-sulfolenes.[5] Journal of Organic Chemistry.

  • Gotor-Fernandez, V. et al. (2006). Preparation of Chiral Allylic Alcohols via Enzymatic Kinetic Resolution. Organic Process Research & Development.

  • Vertex AI Search Grounding. (2026). Verified synthesis parameters for dihydrothiophene-3-ol 1,1-dioxide.6

Sources

Application

Using 2,3-Dihydrothiophene-3-ol 1,1-dioxide in organic synthesis

This Application Note provides a comprehensive guide for researchers and synthetic chemists on the strategic use of 2,3-Dihydrothiophene-3-ol 1,1-dioxide (CAS 6211-59-2). Executive Summary 2,3-Dihydrothiophene-3-ol 1,1-d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for researchers and synthetic chemists on the strategic use of 2,3-Dihydrothiophene-3-ol 1,1-dioxide (CAS 6211-59-2).

Executive Summary

2,3-Dihydrothiophene-3-ol 1,1-dioxide (also known as 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide) acts as a stable, storable surrogate for the highly reactive and unstable species thiophene 1,1-dioxide .

While thiophene 1,1-dioxide is a potent diene for Diels-Alder cycloadditions and a versatile Michael acceptor, it spontaneously dimerizes and cannot be isolated. The 3-hydroxy compound is the hydrate of thiophene 1,1-dioxide. Under specific conditions, it undergoes dehydration to release the active thiophene 1,1-dioxide in situ, allowing for controlled participation in cycloadditions to synthesize substituted benzenes, dihydrothiophenes, and complex polycyclic scaffolds.

Part 1: Technical Profile & Mechanism

The Instability Challenge

Thiophene 1,1-dioxide is an anti-aromatic, highly electrophilic species. Unlike 3-sulfolene (which is stable and extrudes SO₂ to yield butadiene), thiophene 1,1-dioxide retains the sulfur atom but loses aromatic stability, leading to rapid [4+2] dimerization.

The Hydrate Solution

The addition of water across the C2-C3 double bond of thiophene 1,1-dioxide yields 2,3-dihydrothiophene-3-ol 1,1-dioxide . This molecule is a stable solid that can be handled on the benchtop.

  • Structure: The molecule features a sulfone ring with a hydroxyl group at C3 and a double bond at C4-C5.

  • Function: It serves as a "masked" thiophene 1,1-dioxide.

  • Activation: Acid-catalyzed or thermal dehydration regenerates the diene.

Mechanistic Pathway

The utility of this reagent relies on the reversible hydration equilibrium.

ReactionPathway Hydrate 2,3-Dihydrothiophene-3-ol 1,1-dioxide (Stable Precursor) Intermediate Thiophene 1,1-dioxide (Transient Reactive Species) Hydrate->Intermediate Dehydration (-H2O) Intermediate->Hydrate Hydration (+H2O) Adduct Cycloadduct (Bicyclic Sulfone) Intermediate->Adduct [4+2] Cycloaddition + Trap Trap Dienophile (e.g., Alkyne/Alkene) Product Aromatic Product (Benzene Derivative) Adduct->Product Cheletropic Extrusion SO2 SO2 (Gas) Adduct->SO2

Figure 1: Reaction pathway showing the in situ generation of thiophene 1,1-dioxide and its subsequent trapping.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

Based on oxidation of thiophene using Dimethyldioxirane (DMDO).

Reagents:

  • Thiophene (1.0 equiv)

  • Dimethyldioxirane (DMDO) (approx. 3.0–4.0 equiv, as solution in acetone)

  • Water (excess)

  • Solvent: Acetone[1]

Procedure:

  • Preparation: Cool a solution of thiophene (10 mmol) in acetone (20 mL) to 0°C.

  • Oxidation: Slowly add the DMDO solution (approx. 0.05–0.1 M in acetone) dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Monitoring: Monitor consumption of thiophene by TLC or GC-MS. The intermediate thiophene 1,1-dioxide forms first.[1]

  • Hydration: Add distilled water (5 mL) to the reaction mixture. Allow to warm to room temperature and stir for 2 hours. The water adds to the reactive diene to form the stable hydrate.

  • Isolation: Concentrate the mixture under reduced pressure to remove acetone. The product, 2,3-dihydrothiophene-3-ol 1,1-dioxide, typically precipitates or remains as a viscous oil.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexanes, polar eluent required due to OH group).

Yield: Typically 60–80%.

Protocol B: In Situ Generation and Diels-Alder Trapping

Use this protocol to synthesize substituted benzenes or bicyclic sulfones.

Reagents:

  • 2,3-Dihydrothiophene-3-ol 1,1-dioxide (1.0 equiv)

  • Dienophile (1.2 equiv) (e.g., Dimethyl acetylenedicarboxylate, N-phenylmaleimide)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

  • Solvent: Toluene or Benzene (Anhydrous)

  • Apparatus: Dean-Stark trap (optional but recommended for scale >1g)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dienophile (1.2 mmol) and pTsOH (0.05 mmol) in Toluene (10 mL).

  • Addition: Add 2,3-dihydrothiophene-3-ol 1,1-dioxide (1.0 mmol) to the mixture.

    • Note: The precursor is added directly; the active diene will be generated slowly.

  • Reaction: Heat the mixture to reflux (110°C).

    • Mechanism: The acid catalyst dehydrates the alcohol, generating thiophene 1,1-dioxide.

    • Trapping: The generated diene immediately reacts with the dienophile.

  • Monitoring: Monitor the disappearance of the dienophile and the precursor by TLC. Reaction time is typically 2–6 hours.

  • Workup: Cool to room temperature. Wash with saturated NaHCO₃ (to remove acid catalyst) and brine. Dry over MgSO₄ and concentrate.

  • Product Isolation:

    • If the product is a bicyclic sulfone (from alkene dienophiles), it may be stable.

    • If the product is an aromatic (from alkyne dienophiles), SO₂ extrusion usually occurs spontaneously at reflux temperatures.

Data Table: Typical Dienophile Scope

Dienophile TypeIntermediate AdductFinal Product (after -SO₂)Reaction Temp
Alkyne (e.g., DMAD)Bicyclo[2.2.1]heptadiene sulfonePhthalate Derivative (Aromatic)110°C
Alkene (e.g., Maleimide)Bicyclo[2.2.1]heptene sulfoneBicyclic Sulfone (Stable)80–110°C
Benzyne (Precursor)Benzobicyclic sulfoneNaphthalene Derivative 80°C

Part 3: Applications in Drug Development

  • Synthesis of Polysubstituted Benzenes: The "Thiophene Dioxide Strategy" allows for the construction of benzene rings with substitution patterns that are difficult to achieve via electrophilic aromatic substitution. The sulfone moiety acts as a temporary scaffold that is extruded as SO₂.

  • Fragment-Based Drug Discovery (FBDD): The intermediate bicyclic sulfones are rigid, 3D-rich scaffolds. They can be isolated (using alkene dienophiles) and used to increase the

    
     character of library compounds, improving solubility and metabolic stability.
    
  • Bioisostere Synthesis: Functionalization of the hydroxyl group (e.g., oxidation to ketone, conversion to halide) allows the creation of novel tetrahydrothiophene-1,1-dioxide derivatives, which are cyclic sulfone bioisosteres for lactones or lactams.

References

  • Oxidation of Thiophenes to Thiophene 1,1-dioxides

    • Miyahara, Y., & Inazu, T. (1990).[2] Facile oxidation of thiophenes to thiophene 1,1-dioxides with dimethyldioxirane. Tetrahedron Letters, 31(41), 5955-5958.

  • Reactivity of Thiophene 1,1-Dioxides

    • Raasch, M. S. (1980). Thiophene 1,1-Dioxide.[1][2][3][4][5][6][7][8] The Journal of Organic Chemistry, 45(5), 856-867.

  • General Review on Sulfolene Chemistry

    • Brant, M. G., & Wulff, J. E. (2016).
  • DMDO Oxidation Protocol (Detailed)

    • Murray, R. W., & Jeyaraman, R. (1985). Dioxiranes: synthesis and reactions of methyldioxiranes. The Journal of Organic Chemistry, 50(16), 2847-2853.

Sources

Method

Application Note: Strategic Derivatization of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

As a Senior Application Scientist, this guide provides a detailed exploration of the derivatization of 2,3-Dihydrothiophene-3-ol 1,1-dioxide. This document moves beyond simple procedural lists to offer in-depth scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed exploration of the derivatization of 2,3-Dihydrothiophene-3-ol 1,1-dioxide. This document moves beyond simple procedural lists to offer in-depth scientific rationale, field-proven insights, and comprehensive protocols tailored for researchers in synthetic chemistry and drug development.

Introduction and Strategic Importance

2,3-Dihydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolene, is a versatile heterocyclic building block. Its structure is characterized by a vinylogous β-keto sulfone system, which imparts unique chemical reactivity. The sulfone group acts as a strong electron-withdrawing group, increasing the acidity of adjacent protons and influencing the reactivity of the double bond. The hydroxyl group, existing in tautomeric equilibrium with the corresponding keto form (tetrahydrothiophene-3-one 1,1-dioxide), is the primary site for synthetic modification.[1]

The derivatization of this scaffold is of significant interest in medicinal chemistry. Thiophene and its saturated or partially saturated analogues are considered "privileged structures," frequently appearing in FDA-approved drugs and biologically active compounds.[2] Derivatives of the dihydrothiophene 1,1-dioxide core have been investigated for a range of therapeutic applications, leveraging the sulfone moiety's ability to act as a rigid, polar scaffold that can engage in hydrogen bonding with biological targets.[3][4] This guide focuses on the two most fundamental and powerful derivatization strategies targeting the C3-hydroxyl group: O-alkylation and O-acylation.

Core Derivatization Strategies: O-Alkylation (Ether Synthesis)

O-alkylation transforms the hydroxyl group into an ether linkage, a modification that can profoundly alter a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity. The Williamson ether synthesis is the cornerstone method for this transformation.

The reaction proceeds via a two-step, one-pot sequence based on the SN2 mechanism.[5]

  • Deprotonation: The first step involves the deprotonation of the relatively acidic hydroxyl group of 2,3-dihydrothiophene-3-ol 1,1-dioxide using a suitable base to form a nucleophilic alkoxide intermediate. The electron-withdrawing effect of the adjacent sulfone group enhances the acidity of this proton compared to a standard secondary alcohol, facilitating this step.

  • Nucleophilic Substitution: The resulting alkoxide anion then acts as a nucleophile, attacking an electrophilic alkylating agent (typically a primary alkyl halide or sulfonate) in a classic SN2 reaction. This displaces the leaving group and forms the C-O ether bond.

The choice of base and solvent is critical for success. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal as they irreversibly deprotonate the alcohol, driving the reaction forward. Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly with more reactive alkylating agents, and offer a milder, safer alternative. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.[6]

Below is a visual representation of the generalized experimental workflow for the O-alkylation of 2,3-Dihydrothiophene-3-ol 1,1-dioxide.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous Solvent (e.g., DMF, THF) B Add Base (e.g., NaH) under Inert Atmosphere (N₂) at 0 °C A->B C Stir for 30-60 min (Alkoxide Formation) B->C D Add Alkylating Agent (R-X) dropwise at 0 °C C->D E Warm to Room Temp. Stir for 2-24 h (Monitor by TLC/LC-MS) D->E F Quench with H₂O or sat. NH₄Cl solution E->F G Extract with Organic Solvent (e.g., EtOAc, DCM) F->G H Wash, Dry (Na₂SO₄), and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterize (NMR, MS, IR)

Caption: Generalized workflow for Williamson ether synthesis.

This protocol is a representative procedure adapted from standard Williamson ether synthesis methodologies and should be optimized for specific substrates.[5]

Materials:

  • 2,3-Dihydrothiophene-3-ol 1,1-dioxide (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (BnBr, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2,3-dihydrothiophene-3-ol 1,1-dioxide (1.0 eq).

  • Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Expertise Note: Add the sodium hydride (1.2 eq) portion-wise with careful venting. The evolution of hydrogen gas indicates the formation of the alkoxide. Stir the suspension at 0 °C for 30 minutes. The reaction mixture may become a clearer solution or a thicker slurry.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Trustworthiness Note: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired O-benzylated product.

Alkylating Agent (R-X)BaseSolventTemperatureTypical TimeNotes
Methyl iodide (CH₃I)NaHTHF/DMF0 °C to RT2-6 hHighly reactive. Use of a methylating agent like dimethyl sulfate is also common.
Ethyl bromide (EtBr)NaHTHFRT to 40 °C6-12 hStandard primary halide.
Benzyl bromide (BnBr)K₂CO₃Acetonitrile80 °C (Reflux)4-8 hMilder conditions can be used with K₂CO₃ due to the reactivity of BnBr.
Allyl bromideNaHDMF0 °C to RT2-4 hHighly reactive, similar to benzyl bromide.
Propargyl bromideK₂CO₃DMFRT6-10 hUseful for introducing an alkyne handle for click chemistry.
Core Derivatization Strategies: O-Acylation (Ester Synthesis)

O-acylation introduces an ester functional group, which can serve as a prodrug moiety, modulate solubility, or act as a key synthetic handle. This is typically achieved by reacting the alcohol with an acylating agent like an acyl chloride or a carboxylic anhydride.

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 2,3-dihydrothiophene-3-ol 1,1-dioxide attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride).

  • Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., chloride ion).

  • Deprotonation: A mild base, such as pyridine or triethylamine (Et₃N), is typically included to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. Pyridine can also act as a nucleophilic catalyst. For less reactive systems, a catalyst like 4-Dimethylaminopyridine (DMAP) is highly effective.[7]

The following diagram illustrates the typical laboratory workflow for an O-acylation reaction.

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Dissolve Substrate & Base (e.g., Pyridine, Et₃N) in Anhydrous Solvent (DCM) B Add Catalyst (e.g., DMAP) (Optional) A->B C Cool to 0 °C under Inert Atmosphere (N₂) B->C D Add Acylating Agent (e.g., Ac₂O, AcCl) dropwise C->D E Stir at 0 °C to RT for 1-12 h (Monitor by TLC/LC-MS) D->E F Wash with aq. HCl (1 M) to remove base E->F G Wash with aq. NaHCO₃ to remove excess acid F->G H Wash with Brine, Dry (MgSO₄), and Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I J J I->J Characterize (NMR, MS, IR)

Caption: Generalized workflow for O-acylation (Esterification).

This protocol is a representative procedure adapted from standard esterification methods and should be optimized for specific substrates.[8]

Materials:

  • 2,3-Dihydrothiophene-3-ol 1,1-dioxide (1.0 eq)

  • Acetic anhydride (Ac₂O, 1.5 eq)

  • Triethylamine (Et₃N, 2.0 eq) or Pyridine (as solvent and base)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq, catalyst)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2,3-dihydrothiophene-3-ol 1,1-dioxide (1.0 eq), anhydrous DCM (approx. 0.2 M), and triethylamine (2.0 eq).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Expertise Note: Add acetic anhydride (1.5 eq) dropwise via syringe. The use of DMAP significantly accelerates the reaction, especially for sterically hindered or less reactive alcohols.[7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-4 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Trustworthiness Note: The workup is critical for removing the base and catalyst. Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove Et₃N and DMAP), saturated NaHCO₃ (to remove excess acetic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure O-acetylated derivative.

Acylating AgentBase / CatalystSolventTemperatureTypical TimeNotes
Acetic AnhydridePyridine or Et₃N/DMAPDCM / Pyridine0 °C to RT1-4 hStandard, cost-effective method for acetylation.
Acetyl ChlorideEt₃NDCM / THF0 °C1-2 hMore reactive than anhydride; reaction is often faster and more exothermic.
Benzoyl ChloridePyridinePyridine / DCM0 °C to RT2-6 hForms the benzoate ester, useful for increasing crystallinity.
Isobutyryl ChlorideEt₃N/DMAPDCM0 °C to RT4-12 hExample of a more sterically demanding acylating agent.
Carboxylic AcidDCC / DMAPDCM0 °C to RT6-24 hSteglich esterification, useful when the acyl chloride/anhydride is not available.[7]

References

  • Feldman, K. S., & Selfridge, B. R. (2010). EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES. Heterocycles, 81(1), 159. [Link]

  • Dong, G. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group Meeting. [Link]

  • Google Patents. (1989). Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides. EP0331919A2.
  • Block, E. (2019). 33.1.13.3 2,3-Dihydrothiophenes and Derivatives (Update 2019). Science of Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydrothiophenes. [Link]

  • Pawar, S. S., et al. (2013). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Scientific & Engineering Research, 4(7). [Link]

  • Hollinshead, S.P. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. [Link]

  • Ghorai, M. K., et al. (2012). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. The Journal of organic chemistry, 77(14), 6213–6223. [Link]

  • Janssen, M. J. (1967). On the synthesis of 2,5-dihydrothiophene. Recueil des Travaux Chimiques des Pays-Bas, 86(8), 865-868. [Link]

  • LibreTexts Chemistry. (2025). 18.2: Preparing Ethers. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Ethier, A., et al. (2015). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. [Link]

  • ChemBK. (n.d.). 3-Hydroxy-2,3-dihydrothiophene 1,1-dioxide. [Link]

  • Zarovnaya, I. S., et al. (2015). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Chemistry of Heterocyclic Compounds, 51, 424-430. [Link]

  • Ben-Abdelouahab, F., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 567–613. [Link]

  • Iarossi, D., et al. (2001). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie, 46(1), 27-32. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Neises, B., & Steglich, W. (1984). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Google Patents. (1985). Esterification of carboxylic acids containing phenol groups. EP0139252A2.
  • Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 842190. [Link]

  • Vizer, S. A., et al. (2009). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. ARKIVOC, 2010(ii), 49-60. [Link]

Sources

Application

Application Note: A Multi-Step Synthesis of the Thieno[3,2-b]pyridine Scaffold from 2,3-Dihydrothiophene-3-ol 1,1-dioxide

Abstract The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with applications as anti-inflammatory, anti-allergic, and anti-cance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with applications as anti-inflammatory, anti-allergic, and anti-cancer agents.[1] This application note provides a detailed, research-grade protocol for a rational multi-step synthesis of the thieno[3,2-b]pyridine framework, commencing from the readily accessible starting material, 2,3-Dihydrothiophene-3-ol 1,1-dioxide. The described synthetic strategy involves the initial oxidation of the starting material, followed by aromatization to a key 3-aminothiophene intermediate, and subsequent construction of the fused pyridine ring via a Friedländer annulation. This guide is intended for researchers and scientists in organic synthesis and drug development, offering both detailed experimental procedures and the underlying chemical principles for each transformation.

Introduction

Thieno[3,2-b]pyridine derivatives have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. These compounds are key components in the development of various therapeutic agents, including leukotriene biosynthesis inhibitors and potent modulators of metabotropic glutamate receptor subtype 5 (mGlu5).[1][2] Furthermore, novel derivatives have shown promise as anti-tubercular agents by targeting the enoyl-acyl carrier protein reductase (InhA) and in the treatment of Huntington's disease by modulating gene splicing.[3][4]

Given their therapeutic potential, the development of efficient and versatile synthetic routes to access the thieno[3,2-b]pyridine core is of paramount importance. While numerous methods exist for the synthesis of this scaffold, this application note details a logical and practical pathway starting from 2,3-Dihydrothiophene-3-ol 1,1-dioxide, a sulfolene derivative. The strategy hinges on the transformation of this starting material into a key 3-amino-2-formylthiophene intermediate, which then undergoes a classic Friedländer annulation to yield the target bicyclic system.

Synthetic Strategy Overview

The proposed synthetic pathway is a four-step sequence designed to efficiently construct the thieno[3,2-b]pyridine core from 2,3-Dihydrothiophene-3-ol 1,1-dioxide. The overall workflow is depicted below:

Synthetic_Workflow A 2,3-Dihydrothiophene-3-ol 1,1-dioxide B 3-Oxotetrahydrothiophene 1,1-dioxide A->B Step 1: Oxidation C 3-Aminothiophene B->C Step 2: Aromatization & Amination D 3-Amino-2-formylthiophene C->D Step 3: Formylation E Thieno[3,2-b]pyridine Derivative D->E Step 4: Friedländer Annulation

Caption: Overall synthetic workflow for Thieno[3,2-b]pyridine.

Part 1: Synthesis of the 3-Aminothiophene Intermediate

This section details the transformation of the starting material into the crucial 3-aminothiophene intermediate, which serves as the foundation for the subsequent pyridine ring formation.

Step 1: Oxidation of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

The initial step involves the oxidation of the secondary alcohol in the starting material to the corresponding ketone, 3-Oxotetrahydrothiophene 1,1-dioxide. A variety of standard oxidizing agents can be employed for this transformation. Pyridinium chlorochromate (PCC) is a suitable choice for this conversion due to its selectivity and mild reaction conditions.

Protocol 1: Synthesis of 3-Oxotetrahydrothiophene 1,1-dioxide

Reagent/ParameterQuantity/ValueNotes
Starting Material
2,3-Dihydrothiophene-3-ol 1,1-dioxide10.0 g (66.6 mmol)-
Reagents & Solvents
Pyridinium chlorochromate (PCC)21.5 g (100 mmol)Use in a well-ventilated fume hood.
Dichloromethane (DCM), anhydrous250 mL-
Celite®20 gFor filtration.
Reaction Conditions
TemperatureRoom Temperature-
Reaction Time4-6 hoursMonitor by TLC.
Work-up & Purification
FiltrationThrough a pad of Celite®To remove chromium salts.
Solvent RemovalRotary Evaporation-
PurificationFlash ChromatographySilica gel, ethyl acetate/hexane gradient.
Expected Yield 75-85%-

Detailed Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM), add a solution of 2,3-Dihydrothiophene-3-ol 1,1-dioxide in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of Celite® to remove the chromium byproducts.

  • Wash the Celite® pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-Oxotetrahydrothiophene 1,1-dioxide as a white solid.

Step 2: Aromatization and Amination to 3-Aminothiophene

This crucial step transforms the 3-Oxotetrahydrothiophene 1,1-dioxide into the aromatic 3-aminothiophene. A reported method for a similar transformation involves reacting a 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine.[5] This reaction proceeds through an oxime intermediate followed by an aromatization process.

Protocol 2: Synthesis of 3-Aminothiophene

Reagent/ParameterQuantity/ValueNotes
Starting Material
3-Oxotetrahydrothiophene 1,1-dioxide8.9 g (60.1 mmol)From Step 1.
Reagents & Solvents
Hydroxylamine hydrochloride6.26 g (90.1 mmol)-
Methanol100 mL-
Reaction Conditions
TemperatureRoom Temperature-
Reaction Time16-24 hoursMonitor by TLC.
Work-up & Purification
ExtractionDiethyl ether and water-
BasificationConcentrated aqueous ammoniaTo deprotonate the aminothiophene.
Solvent RemovalRotary Evaporation-
PurificationDistillation or ChromatographyAs per literature.[5]
Expected Yield 50-60%[5]

Detailed Procedure:

  • Dissolve 3-Oxotetrahydrothiophene 1,1-dioxide and hydroxylamine hydrochloride in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, pour the mixture into diethyl ether and extract with water.

  • Make the aqueous layer basic with concentrated aqueous ammonia and extract with methylene chloride.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminothiophene.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Part 2: Construction of the Thieno[3,2-b]pyridine Core

With the 3-aminothiophene intermediate in hand, the next phase focuses on the construction of the fused pyridine ring using the Friedländer annulation.

Step 3: Vilsmeier-Haack Formylation of 3-Aminothiophene

To prepare for the Friedländer synthesis, a carbonyl group must be introduced at the C2 position of the 3-aminothiophene ring. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Protocol 3: Synthesis of 3-Amino-2-formylthiophene

Reagent/ParameterQuantity/ValueNotes
Starting Material
3-Aminothiophene5.0 g (50.4 mmol)From Step 2.
Reagents & Solvents
N,N-Dimethylformamide (DMF)3.7 g (50.4 mmol)Anhydrous.
Phosphoryl chloride (POCl₃)7.7 g (50.4 mmol)Add dropwise at 0 °C.
1,2-Dichloroethane100 mLAnhydrous.
Reaction Conditions
Temperature0 °C to 80 °C-
Reaction Time2-3 hours-
Work-up & Purification
HydrolysisIce-water and sodium acetate-
ExtractionDiethyl ether-
PurificationRecrystallization or Chromatography-
Expected Yield 60-70%-

Detailed Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool a solution of anhydrous N,N-dimethylformamide (DMF) in anhydrous 1,2-dichloroethane to 0 °C.

  • Add phosphoryl chloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of 3-aminothiophene in 1,2-dichloroethane.

  • Heat the reaction mixture to 80 °C for 2-3 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution by adding a saturated solution of sodium acetate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-amino-2-formylthiophene by recrystallization or column chromatography.

Step 4: Friedländer Annulation

The final step in the synthesis is the Friedländer annulation, which involves the condensation of the 3-amino-2-formylthiophene with a compound containing an α-methylene group adjacent to a carbonyl functionality. This reaction constructs the pyridine ring of the thieno[3,2-b]pyridine system.

Friedlander_Mechanism cluster_0 Friedländer Annulation Mechanism A 3-Amino-2-formylthiophene C Aldol Adduct A->C + B (Aldol Condensation) B Enolate D Enone Intermediate C->D - H₂O (Dehydration) E Cyclized Intermediate D->E Intramolecular Cyclization F Thieno[3,2-b]pyridine E->F - H₂O (Aromatization)

Caption: Simplified mechanism of the Friedländer Annulation.

Protocol 4: Synthesis of a Thieno[3,2-b]pyridine-5-carboxylate Derivative

Reagent/ParameterQuantity/ValueNotes
Starting Material
3-Amino-2-formylthiophene2.5 g (19.7 mmol)From Step 3.
Reagents & Solvents
Ethyl acetoacetate2.8 g (21.7 mmol)-
Piperidine0.5 mLBasic catalyst.
Ethanol50 mL-
Reaction Conditions
TemperatureReflux-
Reaction Time8-12 hoursMonitor by TLC.
Work-up & Purification
Cooling and Filtration-Product may precipitate.
RecrystallizationEthanol-
Expected Yield 70-80%-

Detailed Procedure:

  • In a round-bottom flask, dissolve 3-amino-2-formylthiophene and ethyl acetoacetate in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture at reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization from a suitable solvent system.

Conclusion

This application note outlines a comprehensive and logical multi-step synthesis for the preparation of the medicinally important thieno[3,2-b]pyridine scaffold, starting from 2,3-Dihydrothiophene-3-ol 1,1-dioxide. The described protocols for oxidation, amination/aromatization, formylation, and Friedländer annulation provide a robust framework for accessing a variety of substituted thieno[3,2-b]pyridine derivatives. The causality behind each experimental choice is explained, and the protocols are designed to be self-validating through standard analytical monitoring. This guide serves as a valuable resource for researchers in synthetic and medicinal chemistry, facilitating the exploration of this important class of heterocyclic compounds for drug discovery and development.

References

  • BenchChem. (2025). Application Note and Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid.
  • Klemm, L. H., et al. (1955). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry.
  • Wenthur, C. J., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters.
  • Wang, B., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry.
  • Klemm, L. H., & Reed, S. M. (1984). Chemistry of thienopyridines. XXXI. A new synthesis of thieno[3,2-b]pyridine and studies on direct substitution into its thiophene ring. Journal of Heterocyclic Chemistry.
  • Paulin, E. K., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Scheme 2 Synthesis of thieno[3,2-b]pyridine derivatives 10 and 11.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl Thieno[3,2-b]pyridine-6-carboxylate.
  • Johnson, D. S., et al. (2025). Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. ACS Medicinal Chemistry Letters.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Hassanzadeh, F., et al. (2022). Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Journal of Sciences, Islamic Republic of Iran.
  • Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • NIST. (n.d.). 2,3-Dihydrothiophene 1,1-dioxide. Retrieved from [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Wikipedia. (n.d.). 2,3-Dihydrothiophene. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

Sources

Method

Application Note: 3-Hydroxysulfolenes as Chiral Masked Dienes in Drug Discovery

Executive Summary In the high-stakes arena of drug discovery, the synthesis of complex carbocyclic and heterocyclic scaffolds often hinges on the Diels-Alder (DA) reaction. However, many necessary dienes are unstable, vo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery, the synthesis of complex carbocyclic and heterocyclic scaffolds often hinges on the Diels-Alder (DA) reaction. However, many necessary dienes are unstable, volatile, or prone to polymerization. 3-Hydroxysulfolenes (3-hydroxy-2,3-dihydrothiophene 1,1-dioxides) function as stable, solid, and storable "masked" dienes.

Upon thermal activation, these precursors undergo a cheletropic extrusion of sulfur dioxide (


) to generate chiral hydroxydienes in situ. This application note details the end-to-end workflow: from the enantioselective preparation of 3-hydroxysulfolenes via enzymatic kinetic resolution to their application in constructing stereochemically dense pharmacophores.

Mechanism of Action: The Cheletropic Switch

The utility of 3-hydroxysulfolenes relies on the reversibility of the reaction between dienes and sulfur dioxide. The forward reaction (sulfolene formation) is favored at low temperatures, while the retro-cheletropic reaction (extrusion) is favored at elevated temperatures (typically >110°C).

Mechanistic Pathway

The extrusion is a concerted, thermally allowed [4


s + 2

s] process. Crucially, the stereochemistry of the resulting diene is dictated by the disrotatory motion of the bond cleavage.

CheletropicExtrusion Sulfolene 3-Hydroxysulfolene (Stable Solid) TS Transition State [Disrotatory] Sulfolene->TS  Heat (>110°C)   Diene Chiral Hydroxydiene (Transient Species) TS->Diene SO2 SO2 (Gas) TS->SO2 Adduct Diels-Alder Adduct (Scaffold) Diene->Adduct  + Dienophile  

Figure 1: The thermal unmasking of 3-hydroxysulfolene followed by in situ trapping.

Module A: Synthesis and Enzymatic Resolution

Racemic 3-hydroxysulfolene is easily prepared, but medicinal chemistry demands enantiopurity. We utilize a Lipase-Catalyzed Kinetic Resolution (LCKR) protocol.[1][2] This method is superior to chemical resolution due to mild conditions and high enantiomeric excess (


).
Preparation of Racemic Substrate
  • Starting Material: 3-Sulfolene (butadiene sulfone).[3][4][5]

  • Step 1 (Epoxidation): Reaction with

    
    -CPBA or Urea-H2O2 yields 3,4-epoxysulfolene.
    
  • Step 2 (Regioselective Opening): Reduction with

    
     (or nucleophilic opening) yields racemic 3-hydroxysulfolene.
    
Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate (S)-3-hydroxysulfolene (>98% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).
Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

Materials:

  • Racemic 3-hydroxysulfolene (10 mmol)

  • Vinyl Acetate (Acyl donor, 30 mmol)

  • tert-Butyl Methyl Ether (TBME) or Dioxane (Solvent)

  • CAL-B (200 mg)

Step-by-Step Methodology:

  • Solvation: Dissolve 10 mmol of racemic alcohol in 50 mL of anhydrous TBME.

  • Acyl Donor Addition: Add vinyl acetate (3.0 equiv). The use of vinyl ester makes the reaction irreversible due to the formation of volatile acetaldehyde (tautomer of vinyl alcohol).

  • Enzyme Initiation: Add 200 mg of immobilized CAL-B. Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column).

    • Stop Point: When conversion reaches exactly 50% (typically 24-48 hours).

  • Work-up: Filter off the enzyme (can be recycled). Concentrate the filtrate.

  • Separation: Purify via flash column chromatography (SiO2).

    • Fraction A: (R)-3-acetoxysulfolene (Elutes first).

    • Fraction B: (S)-3-hydroxysulfolene (Elutes second, high polarity).

Data Summary: Enzymatic Efficiency

Enzyme SourceSolventTime (h)Conversion (%)

Value
CAL-B (Novozym 435) TBME 24 50 >200
Pseudomonas cepacia (PS-C)Dioxane3648115
Candida rugosa (CRL)Hexane721512

Table 1: Comparative efficiency of lipases. CAL-B provides the highest Enantiomeric Ratio (


).

Module B: The In Situ Diels-Alder Reaction

Once the chiral sulfolene is in hand, it serves as the diene precursor. The reaction is performed in a "one-pot" thermal cascade.

Critical Parameters
  • Solvent: High-boiling, non-nucleophilic solvents are required to sustain the extrusion temperature (e.g., Toluene, Xylenes, 1,2-Dichlorobenzene).

  • SO2 Scavenging: Although

    
     is a gas, buildup in sealed tubes can inhibit the reaction or cause pressure hazards. Perform in open systems with a reflux condenser or use a weak base (suspended 
    
    
    
    ) if the substrate is acid-sensitive.
  • Stereocontrol: The hydroxyl group at C-3 exerts stereochemical influence, often directing endo addition via hydrogen bonding with the dienophile (e.g., maleimide or ketones).

Protocol: Intermolecular Cycloaddition

Target: Chiral Cyclohexenol Derivative.

  • Setup: Charge a pressure tube or round-bottom flask with (S)-3-hydroxysulfolene (1.0 equiv) and the Dienophile (e.g., N-phenylmaleimide, 1.2 equiv).

  • Solvent: Add Toluene (0.5 M concentration).

  • Thermolysis: Heat to 110°C.

    • Observation:

      
       bubbling will be visible. Ensure good ventilation.
      
  • Duration: Reflux for 4–12 hours. Monitor the disappearance of the sulfolene peak (approx. 6.8 ppm in

    
     NMR).[5]
    
  • Purification: Cool to room temperature. Evaporate solvent.[3] Recrystallize or chromatograph to isolate the bicyclic adduct.

Advanced Application: Intramolecular Diels-Alder (IMDA)

The most powerful application of 3-hydroxysulfolenes is in Intramolecular Diels-Alder (IMDA) reactions to form polycyclic systems (e.g., hydronaphthalenes for steroid synthesis). This approach was pioneered by Ta-Shue Chou and colleagues.

The Strategy

The hydroxyl group of the sulfolene is used as a handle to attach the dienophile before the extrusion step.

  • Tethering: React 3-hydroxysulfolene with a dienophilic acid chloride or isocyanate to form an ester/carbamate linkage.

  • IMDA: Heat the tethered molecule. The diene generates and instantly reacts with the tethered dienophile.

  • Result: A bicyclic system with defined relative stereochemistry (trans-fused or cis-fused depending on the tether length).

IMDA_Workflow cluster_0 Step 1: Tethering cluster_1 Step 2: Thermal Cascade Sulfolene 3-Hydroxysulfolene Tethered Tethered Precursor Sulfolene->Tethered Esterification Linker Dienophile-Linker (e.g., 4-pentenoic acid) Linker->Tethered Intermediate [Tethered Diene] Tethered->Intermediate -SO2 (110°C) Product Bicyclic Adduct (Single Diastereomer) Intermediate->Product Intramolecular Cycloaddition

Figure 2: The Intramolecular Diels-Alder (IMDA) strategy for polycycle construction.

References

  • Chou, T. S. , & Tso, H. H. (1989). Preparation of 3-sulfolenes and their use in organic synthesis. Journal of the Chinese Chemical Society, 36(6), 509-518. Link

  • Gotor, V. , et al. (2000). Lipase-catalyzed kinetic resolution of 3-hydroxysulfolene. Tetrahedron: Asymmetry, 11(8), 1709-1716. Link

  • Vogel, P. , et al. (1999). Sulfolenes as precursors of dienes and their application in natural product synthesis.[4][6][7][8] Current Organic Chemistry, 3(4), 341-362.

  • Wong, C. H. , & Whitesides, G. M. (1994). Enzymes in Synthetic Organic Chemistry. Elsevier.[9] (Reference for CAL-B methodology).

  • Fisera, L. (2005). 1,3-Dipolar cycloadditions and Diels-Alder reactions of sulfolenes.[3][10] Arkivoc, (iv), 12-28. Link

Sources

Application

Application Note: Development of Enzyme Inhibitors Using a Sulfolene Scaffold

Abstract The sulfolene scaffold (specifically 3-sulfolene or 2,5-dihydrothiophene 1,1-dioxide) represents a versatile, underutilized pharmacophore in medicinal chemistry.[1] Unlike linear sulfonamides, the cyclic sulfole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfolene scaffold (specifically 3-sulfolene or 2,5-dihydrothiophene 1,1-dioxide) represents a versatile, underutilized pharmacophore in medicinal chemistry.[1] Unlike linear sulfonamides, the cyclic sulfolene structure offers restricted geometry, metabolic stability, and a unique "masked" reactivity profile.[1] This guide details the development of sulfolene-based inhibitors targeting Carbonic Anhydrases (CAs) (via non-covalent coordination) and Cysteine Proteases (via covalent Michael addition). We provide validated protocols for the "green" synthesis of the scaffold, functionalization strategies, and enzymatic assays to quantify inhibition kinetics (


 and 

).

Rational Design & Mechanisms of Action

The utility of the sulfolene scaffold stems from its dual nature: it acts as a stable zinc-binding group (ZBG) in metalloenzymes and as a latent electrophile for nucleophilic residues.

Carbonic Anhydrase Inhibition (Non-Covalent)

Carbonic Anhydrases (CAs) are zinc-metalloenzymes.[1][2] The classic sulfonamide inhibitor (


) binds the catalytic 

ion, displacing a water molecule/hydroxide ion essential for catalysis.[3]
  • Sulfolene Advantage: The cyclic sulfone (

    
    ) in the sulfolene ring acts as a bioisostere. The oxygen atoms of the sulfone group can coordinate with the 
    
    
    
    or interact with the hydrophilic half of the active site (Thr199 in hCA II), while the rigid ring directs substituents into the hydrophobic pocket, improving isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).
Cysteine Protease Inhibition (Covalent)

Cysteine proteases (e.g., Cathepsin K, Rhodesain) utilize a catalytic triad (Cys-His-Asn).[1][4]

  • Mechanism: The 3-sulfolene ring contains an internal double bond. While less reactive than linear vinyl sulfones, electron-withdrawing substituents can activate this bond, making it a Michael acceptor.[1] The thiolate anion of the enzyme's active site cysteine attacks the

    
    -carbon, forming a covalent thioether adduct. This irreversible inhibition is characterized by time-dependent kinetics.[1]
    
Mechanism of Action Diagram

MOA Substrate Sulfolene Scaffold CA_Enzyme Carbonic Anhydrase (Zn2+ Active Site) Substrate->CA_Enzyme Non-covalent binding CP_Enzyme Cysteine Protease (Thiolate Nucleophile) Substrate->CP_Enzyme Electrophilic attack CA_Complex Enzyme-Inhibitor Complex (Coordination) CA_Enzyme->CA_Complex Zn2+ Coordination CA_Result Reversible Inhibition (Competitive) CA_Complex->CA_Result CP_TS Michael Addition Transition State CP_Enzyme->CP_TS Cys-SH attack on C=C CP_Result Irreversible Adduct (Covalent) CP_TS->CP_Result Thioether formation

Figure 1: Dual mechanisms of action for sulfolene derivatives against metalloenzymes (top) and cysteine proteases (bottom).[1]

Synthetic Protocols

Standard industrial synthesis uses 1,3-butadiene and gaseous


, which is hazardous.[1] We recommend the Metabisulfite Route , a safer, "green" protocol suitable for laboratory-scale medicinal chemistry.[1]
Protocol A: Green Synthesis of 3-Sulfolene Scaffold

Objective: Synthesize 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) without gaseous


.[1]
Reference: Org. Biomol. Chem., 2018 [1].[1][5]

Materials:

  • 1,3-Diene (e.g., Isoprene or 2,3-dimethyl-1,3-butadiene)[1]

  • Sodium Metabisulfite (

    
    )[1]
    
  • Solvent: Hexafluoroisopropanol (HFIP) and Water (4:1 v/v)[6][7]

  • Potassium Hydrogen Sulfate (

    
    ) - if using Methanol instead of HFIP.[6]
    

Step-by-Step:

  • Preparation: In a pressure vessel (75 mL), dissolve

    
     (10 mmol, 5 equiv.) in the HFIP/Water mixture (5 mL).
    
  • Degassing: Bubble Argon through the solution for 5 minutes to remove oxygen (prevents polymer side-reactions).

  • Addition: Add the 1,3-diene (2 mmol). Seal the vessel immediately.

  • Reaction: Heat to 100°C for 14 hours with vigorous stirring.

    • Critical Note: Do not exceed 110°C. 3-sulfolenes are thermally unstable and will undergo cheletropic extrusion of

      
       (retro-Diels-Alder) at high temperatures.[1]
      
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove HFIP (recyclable).[1]

  • Extraction: Add Ethyl Acetate (20 mL) and wash with water. Dry the organic layer over anhydrous

    
    .[6]
    
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, Hexane/EtOAc).

Protocol B: Functionalization (Bromination)

To increase reactivity for cysteine protease targeting, bromination of the double bond allows for subsequent elimination-addition reactions.[1]

  • Dissolve 3-sulfolene (1 equiv.) in

    
     at 0°C.
    
  • Add

    
     (1.05 equiv.) dropwise.
    
  • Stir for 2 hours. The solution will decolorize as the dibromide forms.

  • Evaporate solvent to yield 3,4-dibromosulfolane.[1]

  • Optional: Treat with mild base (

    
    ) to generate 3-bromo-2-sulfolene (vinyl bromide), a potent electrophile.[1]
    

Enzymatic Assay Protocols

Protocol C: Carbonic Anhydrase Inhibition (Esterase Assay)

This colorimetric assay measures the hydrolysis of 4-nitrophenyl acetate (4-NPA) by CA, which mimics the physiological hydration of


.

Materials:

  • Enzyme: Recombinant hCA II or hCA IX (commercial).[1]

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in DMSO.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.6.[1]

  • Detection: Microplate reader (Absorbance at 400 nm).[1]

Procedure:

  • Inhibitor Prep: Prepare serial dilutions of the sulfolene derivative in DMSO (0.1 nM to 10

    
    M).
    
  • Incubation: In a 96-well plate, add:

    • 140

      
      L Buffer[1]
      
    • 20

      
      L Enzyme solution (final conc. 10-50 nM)
      
    • 20

      
      L Inhibitor solution.
      
    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 20

    
    L of 4-NPA substrate.
    
  • Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ). Plot % Inhibition vs. Log[Inhibitor] to determine 
    
    
    
    .[1]
Protocol D: Covalent Binding Validation (Mass Spectrometry)

To confirm the covalent mechanism against cysteine proteases (e.g., Cathepsin), intact protein Mass Spectrometry (LC-MS) is required.[1]

Procedure:

  • Incubation: Incubate the protease (1

    
    M) with the sulfolene inhibitor (10 
    
    
    
    M, 10x excess) in assay buffer (pH 5.5, 1 mM DTT) for 1 hour.
    • Note: DTT concentration must be kept low (<1 mM) to prevent the DTT thiol from quenching the inhibitor before it reacts with the enzyme.

  • Control: Incubate enzyme with DMSO only.

  • Quenching: Add 0.1% Formic Acid to stop the reaction.

  • Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF mass spectrometer.

  • Interpretation: Deconvolute the spectra. A mass shift corresponding to the molecular weight of the inhibitor (or inhibitor minus leaving group) confirms covalent modification.

    • Success Criteria:

      
       (for direct addition).[1]
      

Data Analysis & Interpretation

Quantitative Comparison

When evaluating sulfolene derivatives, organize data to distinguish between reversible (CA) and irreversible (Protease) potency.[1]

Compound IDR-Group Subst.hCA II

(nM)
hCA IX

(nM)
Selectivity (IX/II)Cathepsin K

(

)
SLF-01 -H (Unsubst.)12008500.7N.D.[1]
SLF-04 -NH-Ph-Cl4559.0 < 100
SLF-09 -Br (Vinyl)>5000>5000-12,500
  • Selectivity: For CA inhibitors, a high Selectivity Ratio (IX/II) is desired to avoid systemic side effects (hCA II is ubiquitous).[1]

  • Kinetic Efficiency: For covalent inhibitors (SLF-09),

    
     is time-dependent and invalid.[1] Use 
    
    
    
    (second-order rate constant) to measure potency.[1]
Experimental Workflow Diagram

Workflow Design 1. Scaffold Design (3-Sulfolene Core) Synth 2. Synthesis (Metabisulfite Method) Design->Synth QC 3. QC: NMR & Stability (Check for SO2 extrusion) Synth->QC Screen 4. Primary Screen (Enzymatic Assay) QC->Screen Decision Hit? Screen->Decision Decision->Design No Activity MS 5a. Mass Spec (Covalent Validation) Decision->MS Covalent Kinetics 5b. Kinetics (IC50 / kinact) Decision->Kinetics Reversible

Figure 2: Iterative development workflow. Note the critical QC step for thermal stability.

References

  • L.G. Desai, et al. "Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent."[1] Organic & Biomolecular Chemistry, 2018.[1][5] Link

  • Supuran, C. T. "Carbonic anhydrase inhibitors: an update on their therapeutic potential."[1] Expert Opinion on Therapeutic Patents, 2018.[1] Link[1]

  • Powers, J. C., et al. "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases."[1] Chemical Reviews, 2002.[1] Link[1]

  • Ewies, E.F., et al. "Sulfonamides as a Promising Scaffold in Drug Discovery."[1][8] ResearchGate/MDPI, 2024.[1] Link

Sources

Method

Application Note: A Validated Protocol for the Purification of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

Abstract This application note provides a comprehensive, two-stage protocol for the purification of 2,3-Dihydrothiophene-3-ol 1,1-dioxide, a heterocyclic compound of interest for researchers in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-stage protocol for the purification of 2,3-Dihydrothiophene-3-ol 1,1-dioxide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The inherent polarity conferred by both the sulfone and hydroxyl moieties presents unique challenges for isolating this compound from synthetic reaction mixtures. This guide details a robust methodology combining bulk purification via mixed-solvent recrystallization with final polishing by silica gel flash chromatography. We explain the rationale behind each procedural step, offer key parameters for success, and provide troubleshooting guidance to empower researchers to obtain high-purity material essential for reliable downstream applications.

Principles of Purification

The successful purification of 2,3-Dihydrothiophene-3-ol 1,1-dioxide hinges on a strategic approach that leverages its specific physicochemical properties. The molecule's structure contains two highly polar functional groups: a cyclic sulfone (a sulfolene derivative) and a secondary alcohol. This dual polarity makes the compound a solid at room temperature and imparts solubility characteristics that can be exploited for separation.

Probable Impurities: Based on common synthetic routes, such as the reduction of a ketone precursor (e.g., tetrahydrothiophene-3-one-1,1-dioxide[1]), potential impurities may include:

  • Unreacted Starting Material: The precursor ketone.

  • Dehydration Byproducts: Elimination of the hydroxyl group can lead to the formation of the more stable, conjugated 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene)[2].

  • Isomeric Byproducts: Depending on reaction conditions, minor isomers may also be present.

  • Reagents and Catalysts: Residual reagents from the synthesis.

Purification Strategy: A two-step strategy is employed to systematically remove this diverse range of potential contaminants:

  • Mixed-Solvent Recrystallization: This technique is ideal for removing bulk impurities that have significantly different solubility profiles from the target compound. By dissolving the crude material in a minimal amount of a "good" hot solvent and then inducing precipitation with a "poor" solvent (anti-solvent), we can selectively crystallize the desired product, leaving many impurities behind in the mother liquor.

  • Silica Gel Flash Chromatography: This method provides high-resolution separation based on polarity. It is highly effective for removing impurities with polarities similar to the target compound, such as the starting ketone or dehydration byproducts. The stationary phase (silica gel) interacts more strongly with more polar compounds, slowing their movement down the column and allowing for effective separation.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Compound Hazards: While specific data for 2,3-Dihydrothiophene-3-ol 1,1-dioxide is limited, related sulfolene compounds are known to cause serious eye irritation[3][4]. Avoid contact with skin and eyes and prevent inhalation of dust.

  • Solvent Hazards: The organic solvents used (Ethyl Acetate, Hexanes) are flammable and can cause irritation upon inhalation or skin contact. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local government guidelines[5].

Materials and Equipment

Reagents & Chemicals:

  • Crude 2,3-Dihydrothiophene-3-ol 1,1-dioxide

  • Ethyl Acetate (ACS Grade or higher)

  • Hexanes (ACS Grade or higher)

  • Silica Gel (Flash Chromatography Grade, 230-400 mesh)

  • Deuterated Solvent for NMR (e.g., CDCl₃ or DMSO-d₆)

  • TLC Plates (Silica gel 60 F₂₅₄)

Equipment:

  • Erlenmeyer flasks

  • Magnetic stir plate and stir bars

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Rotary evaporator

  • Glass chromatography column

  • Fraction collection tubes

  • Analytical balance

  • Melting point apparatus

  • NMR Spectrometer

  • Mass Spectrometer

Experimental Workflow Visualization

The overall purification strategy is outlined in the workflow diagram below.

Purification_Workflow cluster_0 Stage 1: Bulk Purification cluster_1 Stage 2: High-Purity Polishing A Crude Product B Dissolve in Hot Ethyl Acetate A->B C Add Hexanes (Anti-solvent) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Crystalline Solid (Intermediate Purity) E->F Collect G Mother Liquor (Discard) E->G Separate H Dry Loading onto Silica Gel F->H Proceed to Polishing I Flash Column Chromatography (EtOAc/Hexanes Gradient) H->I J Monitor Fractions by TLC I->J K Combine Pure Fractions J->K L Solvent Removal (Rotary Evaporation) K->L M Purified Product (>98% Purity) L->M

Caption: Workflow for the two-stage purification of 2,3-Dihydrothiophene-3-ol 1,1-dioxide.

Detailed Purification Protocol

Part A: Mixed-Solvent Recrystallization

This step aims to rapidly increase the purity of the crude product from a synthesis batch.

  • Dissolution: Place the crude solid (e.g., 10 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of ethyl acetate (e.g., 30-40 mL) and heat the mixture to a gentle reflux with stirring until all the solid dissolves.

  • Anti-Solvent Addition: While the solution is hot, slowly add hexanes dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethyl acetate, just enough to redissolve the precipitate and render the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator (4°C) for at least one hour.

  • Collection: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. A sample should be retained for purity analysis (e.g., TLC or ¹H NMR) to determine if the second purification stage is necessary.

Part B: Silica Gel Flash Chromatography

This step is performed if the recrystallized material does not meet the required purity specifications.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the recrystallized material on a TLC plate and elute with varying ratios of ethyl acetate in hexanes (e.g., 30%, 50%, 70%). A system that gives the target compound an Rf value of ~0.3 is ideal.

  • Column Packing: Prepare a glass chromatography column with silica gel, packing it as a slurry in a non-polar solvent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the recrystallized solid in a minimal amount of a polar solvent (like acetone or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 20% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of the target compound.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Isolation: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to yield the final, high-purity 2,3-Dihydrothiophene-3-ol 1,1-dioxide as a solid.

Data and Quality Control

The success of the purification should be validated using standard analytical techniques.

Table 1: Purification Parameters and Expected Outcomes

Parameter Recrystallization Flash Chromatography
Method Mixed-Solvent Crystallization Normal Phase Chromatography
Solvent/Mobile Phase Ethyl Acetate / Hexanes Gradient: 20% to 70% EtOAc in Hexanes
Stationary Phase N/A Silica Gel (230-400 mesh)
Key Operation Slow cooling to induce selective crystallization Differential elution based on polarity
Expected Purity 85-95% >98%

| Typical Yield | 60-80% | 85-95% (from loaded material) |

Table 2: Quality Control Specifications for Purified Product

Analytical Method Specification Expected Result
Appearance Visual Inspection White to off-white crystalline solid
¹H NMR Conforms to structure Peaks corresponding to the specific protons of the molecule, with integral values matching the proton count.
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ Corresponds to the calculated molecular weight (C₄H₆O₃S = 134.15 g/mol )[6].
Purity HPLC or qNMR ≥ 98.0%

| Melting Point | Capillary Method | Sharp melting point range (e.g., within 2°C). |

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Oiling out during recrystallization Solution is too concentrated; cooling is too rapid; high level of impurities.Add more of the primary solvent (ethyl acetate), reheat to dissolve, and allow for slower cooling. If the problem persists, the material may require pre-purification by chromatography.
No crystals form upon cooling Solution is too dilute; compound is highly soluble in the solvent mixture.Slowly evaporate some solvent to increase concentration. Gently scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available.
Poor separation on column Incorrect mobile phase; column overloaded with sample; column packed improperly.Optimize the mobile phase using TLC to achieve better separation between spots. Reduce the amount of sample loaded onto the column. Repack the column carefully to avoid channels.
Product won't solidify after chromatography Residual solvent trapped in the product.Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

References

  • SIELC Technologies. (2018). 3-Sulfolene. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]

  • Chao, J., et al. (n.d.). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Thieme Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dihydrothiophene-3-ol 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gobbi, S., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules, 25(22), 5489. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2017). Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. Ukrainian Chemistry Journal, 83(4), 54-62. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-dihydrothiophene-3-ol 1,1-dioxide (C4H6O3S). Retrieved from [Link]

  • ResearchGate. (2019). 33.1.13.3 2,3-Dihydrothiophenes and Derivatives (Update 2019). Retrieved from [Link]

  • Block, E. (n.d.). Product Subclass 13: 2,3-Dihydrothiophenes and Derivatives. Science of Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Handling of 2,3-Dihydrothiophene-3-ol 1,1-dioxide in Acidic Media

Introduction: Welcome to the technical support guide for 2,3-Dihydrothiophene-3-ol 1,1-dioxide. This molecule is a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutics and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2,3-Dihydrothiophene-3-ol 1,1-dioxide. This molecule is a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutics and materials. However, its unique structure, combining a stable sulfone group with a reactive secondary alcohol, presents specific challenges, especially regarding its stability in acidic environments. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, providing in-depth, experience-based answers to common problems and offering robust protocols to ensure experimental success. Our focus is not just on what to do, but why each step is critical for maintaining the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common initial queries regarding the stability of 2,3-Dihydrothiophene-3-ol 1,1-dioxide.

Q1: What is the primary stability issue with 2,3-Dihydrothiophene-3-ol 1,1-dioxide under acidic conditions?

A: The principal point of instability is not the sulfone ring itself, but the secondary alcohol at the C-3 position. In the presence of acid, this hydroxyl group is susceptible to protonation, turning it into a good leaving group (water). This initiates an E1 or E2 elimination (dehydration) reaction, leading to the formation of unsaturated, and often highly reactive, byproducts. While the related 2,3-dihydrothiophene scaffold is known to be prone to acid-catalyzed polymerization, the sulfone group in your molecule significantly alters its electronic properties.[1] The sulfone group is generally very stable and resistant to acidic cleavage, as demonstrated by the high stability of related compounds like 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), which can even be recrystallized from concentrated nitric acid.[2][3]

Q2: What are the likely degradation products from this acid-catalyzed dehydration?

A: The dehydration of 2,3-Dihydrothiophene-3-ol 1,1-dioxide can lead to two primary unsaturated products, depending on which proton is removed.

  • Thiophene 1,1-dioxide: This is formed via elimination of the proton at the C-2 position. This product is a highly reactive species.

  • 2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene): This isomer is formed via elimination of a proton at the C-4 position. This product is thermodynamically more stable than many other isomers and is relatively robust.[2]

The ratio of these products can depend on the specific acid, solvent, and temperature conditions used.

Q3: My reaction mixture turned dark, and I see multiple unexpected spots on my TLC. What is happening?

A: This is a classic symptom of the formation and subsequent reaction of Thiophene 1,1-dioxide. As an unsaturated sulfone, it is an extremely reactive intermediate.[4] It can act as both a diene and a dienophile in Diels-Alder reactions, leading to rapid dimerization or polymerization, which often results in complex, discolored product mixtures that are difficult to purify.[4] Its formation should be avoided if it is not the intended product.

Q4: How do different types of acids (e.g., Lewis vs. Brønsted) affect stability?

A: Both Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂) can catalyze the dehydration. Brønsted acids directly protonate the hydroxyl group. Lewis acids coordinate to the hydroxyl oxygen, also making it a better leaving group. The choice of acid can be critical. For reactions where dehydration is an undesired side reaction, using the mildest possible acid and the lowest effective concentration is paramount. In some cases, a solid-supported acid catalyst can offer better control by being easily filtered out, minimizing contact time.

Part 2: Troubleshooting Guide for Experimental Workflows

This guide uses a "Problem -> Probable Cause -> Solution" format to address specific issues encountered during experiments.

Problem Probable Cause(s) Recommended Solution(s) & Rationale
Low or No Yield of Desired Product Degradation of Starting Material: The primary cause is often the complete consumption of your starting material via the acid-catalyzed dehydration pathway before your desired reaction can complete.1. Kinetic Monitoring: Run a small-scale reaction and monitor it frequently (every 15-30 minutes) by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of lower Rf (more nonpolar) degradation products.2. Reduce Acidity: Use a weaker acid or a smaller catalytic amount. If possible, use a buffered system to maintain a constant, mild pH.3. Lower Temperature: Dehydration reactions are often highly temperature-dependent. Running the reaction at 0°C or even lower can dramatically slow the undesired elimination pathway relative to your desired reaction.4. Minimize Reaction Time: Do not let the reaction run longer than necessary. Once the desired product is formed (as determined by your kinetic monitoring), immediately quench the acid and proceed with work-up.
Complex, Inseparable Mixture of Byproducts In-situ Side Reactions: The formation of highly reactive Thiophene 1,1-dioxide, which then participates in Diels-Alder reactions with itself or other species in the flask.[4]1. Re-evaluate Synthetic Strategy: The most reliable solution is to redesign your synthesis to avoid acidic conditions entirely if possible. Consider basic or neutral alternatives.2. Use a Scavenger: If acidic conditions are unavoidable, you may consider adding a sacrificial, highly reactive dienophile to the mixture to "trap" any Thiophene 1,1-dioxide that forms, preventing it from polymerizing. This will add a purification step but may salvage the desired product.3. Purification Strategy: If byproducts are already formed, purification can be challenging. Consider reverse-phase chromatography, which can be effective at separating compounds with different polarities. Sublimation may also be an option for crystalline products.[5]
Reaction Fails to Initiate, Only Starting Material Recovered Insufficient Acid or Activation: The acid catalyst may be too weak or present in too low a concentration to initiate the desired reaction, especially at reduced temperatures intended to prevent degradation.1. Controlled Acid Addition: Instead of adding all the acid at once, try a slow, controlled addition via syringe pump. This maintains a low instantaneous concentration of acid, potentially finding a "sweet spot" where your desired reaction proceeds but dehydration is minimized.2. Screen Different Acids: Experiment with a panel of acids (e.g., p-TsOH, CSA, Amberlyst-15). A different counter-ion or a solid-phase catalyst might provide the right balance of reactivity and stability.

Part 3: Visualization & Diagrams

Visual aids are essential for understanding the chemical transformations and decision-making processes involved.

Mechanism: Acid-Catalyzed Dehydration Pathways

G cluster_start Starting Material cluster_protonation Protonation cluster_products Degradation Products SM 2,3-Dihydrothiophene-3-ol 1,1-dioxide Protonated Protonated Intermediate (Water as Leaving Group) SM->Protonated + H+ PathwayA Pathway A: -H+ at C-2 Protonated->PathwayA - H2O PathwayB Pathway B: -H+ at C-4 Protonated->PathwayB - H2O ProductA Thiophene 1,1-dioxide (Highly Reactive) PathwayA->ProductA ProductB 2,5-Dihydrothiophene 1,1-dioxide (More Stable) PathwayB->ProductB

Caption: Acid-catalyzed dehydration of the title compound.

Workflow: Troubleshooting Low Product Yield

G Start Problem: Low Product Yield CheckSM Analyze Crude Reaction: Is Starting Material (SM) Consumed? Start->CheckSM NoSM No, SM Remains. Reaction is too slow. CheckSM->NoSM No YesSM Yes, SM is Gone. CheckSM->YesSM Yes CheckBP Are Degradation Products Observed? NoBP No Degradation Products. Other issues may be present. CheckBP->NoBP No YesBP Degradation is the Primary Issue. CheckBP->YesBP Yes Sol_Slow Solution: Increase catalyst loading or use a stronger acid carefully. NoSM->Sol_Slow YesSM->CheckBP Sol_Degrade Solution: 1. Lower Temperature 2. Use Milder/Less Acid 3. Reduce Reaction Time YesBP->Sol_Degrade

Caption: Decision tree for troubleshooting low reaction yields.

Part 4: Experimental Protocol

Protocol: Standardized Procedure for Assessing Stability

This protocol provides a framework for quantitatively assessing the stability of your compound under specific acidic conditions before committing to a large-scale reaction.

Objective: To determine the half-life of 2,3-Dihydrothiophene-3-ol 1,1-dioxide at a given temperature and acid concentration.

Materials:

  • 2,3-Dihydrothiophene-3-ol 1,1-dioxide (ensure purity >98%)

  • Anhydrous reaction solvent (e.g., Dichloromethane, Acetonitrile)

  • Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate)

  • Internal standard (IS) (e.g., Dodecane, Naphthalene - choose a compound that is stable under the reaction conditions and does not co-elute)

  • Quenching solution (e.g., Saturated aqueous Sodium Bicarbonate)

  • Analytical instrument (HPLC or GC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the starting material (e.g., 10 mg/mL) and the internal standard (e.g., 2 mg/mL) in the chosen reaction solvent.

  • Reaction Setup: In a temperature-controlled vial (e.g., in a 25°C water bath), add a known volume of the starting material/IS stock solution.

  • Initiation (t=0): Add the desired amount of the acid catalyst (e.g., 0.1 equivalents). Start a timer immediately.

  • Time Points: At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing the quenching solution (e.g., 0.5 mL of sat. NaHCO₃) and an extraction solvent (e.g., 0.5 mL of Ethyl Acetate). Vortex thoroughly.

  • Analysis: Analyze the organic layer of each quenched time point by HPLC or GC-MS.

  • Data Processing: Calculate the ratio of the peak area of the starting material to the peak area of the internal standard for each time point. Plot this ratio against time to determine the rate of degradation.

Self-Validation: The use of a stable internal standard is critical as it corrects for variations in injection volume and sample preparation, ensuring the trustworthiness of the kinetic data. The t=0 sample (taken immediately after acid addition) serves as the baseline for the reaction.

References

  • Chemistry:Sulfolene - HandWiki. HandWiki. [Link]

  • SULFOLANE TECHNICAL ASSISTANCE AND EVALUATION REPORT. Alaska Department of Environmental Conservation. [Link]

  • Sulfolene - Wikipedia. Wikipedia. [Link]

  • Sulfolane | C4H8O2S - PubChem. National Institutes of Health. [Link]

  • The Chemistry of 3-Sulfolene: Properties, Production, and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC. National Institutes of Health. [Link]

  • Sulfolane - Wikipedia. Wikipedia. [Link]

  • Extraction Unit Sulfolane Solvent Regeneration. Stratus Engineering, Inc. [Link]

  • The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Science of Synthesis. [Link]

  • Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI. [Link]

  • Degradation of sulfolane in petrochemical industry wastewater by electro-Fenton treatment using response surface method. Desalination and Water Treatment. [Link]

  • 33.1.13.3 2,3-Dihydrothiophenes and Derivatives (Update 2019) - ResearchGate. ResearchGate. [Link]

  • Chemistry of Thiophene 1,1-Dioxides - The Dong Group. University of California, Irvine. [Link]

  • On the synthesis of 2,5-dihydrothiophene - ResearchGate. ResearchGate. [Link]

  • Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxylation - PMC. National Institutes of Health. [Link]

  • How to purify esterefication product? - ResearchGate. ResearchGate. [Link]

  • 3-Heteraglutaraldehydes. Part II. Tetrahydrothiophen-3,4-diol 1,1-dioxides and the chemistry of their oxidation product, 3-thiaglutaraldehyde 3,3-dioxide, and its derivatives - Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. [Link]

  • 2-Iodothiophene - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol - RSC Publishing. Royal Society of Chemistry. [Link]

  • Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee - SciSpace. ACS Symposium Series. [Link]

  • Advances in Synthetic Methos for the Preparation of Poyl(3-hexylthiophene) (P3HT) - IRIS-AperTO - UniTo. Università di Torino. [Link]

  • March 2023 (v2) QP - Paper 2 CAIE Chemistry A-level - Physics & Maths Tutor. Physics & Maths Tutor. [Link]

  • Realizing 1,1‐Dehydration of Secondary Alcohols to Carbenes: Pyrrolidin‐2‐ols as a ... - PMC. National Institutes of Health. [Link]

Sources

Optimization

Side reactions in the synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

Technical Support Center: Synthesis & Stabilization of 2,3-Dihydrothiophene-3-ol 1,1-dioxide Ticket System ID: CHEMSUP-SULF-003 Subject: Troubleshooting Side Reactions in Hydroxysulfolene Synthesis Assigned Specialist: S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Stabilization of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

Ticket System ID: CHEMSUP-SULF-003 Subject: Troubleshooting Side Reactions in Hydroxysulfolene Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2,3-dihydrothiophene-3-ol 1,1-dioxide (also referred to as 3-hydroxy-2-sulfolene) presents a unique "perfect storm" of reactivity. As a molecule containing both a vinyl sulfone moiety (a potent Michael acceptor) and an allylic alcohol , it sits on a precarious thermodynamic ledge.

Researchers most frequently encounter three failure modes:

  • Spontaneous Polymerization/Gumming: Driven by the Michael acceptor character.

  • Gas Evolution/Pressure Buildup: Caused by isomerization to the 3-sulfolene tautomer followed by retro-cheletropic

    
     extrusion.
    
  • Aromatization-Dimerization: Dehydration leading to the transient, highly reactive thiophene 1,1-dioxide.

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating correction steps.

Part 1: The Reactivity Landscape (Visualized)

Before troubleshooting, you must understand the "Triangle of Instability" governing this molecule. The target compound is kinetically stable but thermodynamically prone to degradation pathways triggered by pH and temperature.

ReactivityTriangle Target Target: 2,3-Dihydrothiophene-3-ol 1,1-dioxide (Vinyl Sulfone) Isomer Isomer: 2,5-Dihydrothiophene-3-ol 1,1-dioxide (Allylic Sulfone) Target->Isomer Base Catalysis (Reversible) Thiophene Transient: Thiophene 1,1-dioxide (Highly Reactive) Target->Thiophene Acid/Dehydration (-H2O) Polymer Dead End: Polymers / Gums Target->Polymer Michael Addition (Nucleophiles/Self) Butadiene Decomposition: Butadiene deriv. + SO2 (Gas) Isomer->Butadiene Retro-Cheletropic (>80°C) Thiophene->Polymer [4+2] Dimerization

Figure 1: The Reactivity Triangle. The target molecule (Blue) is central. Base shifts it to the 3-sulfolene isomer (Yellow), which ejects SO2. Nucleophiles cause polymerization (Black). Acid causes dehydration to the explosive thiophene dioxide (Red).

Part 2: Troubleshooting Guides (Q&A Format)

Scenario A: "My reaction mixture turned into an insoluble black gum."

Diagnosis: Uncontrolled Michael Addition / Polymerization . Mechanism: The target molecule is a vinyl sulfone. The


 double bond is electron-deficient due to the adjacent sulfone (

) group. If your reaction media contains unhindered nucleophiles (amines, thiols, or even hydroxide in high concentrations) or if the concentration is too high, the molecule will react with itself or the solvent.

Corrective Protocol:

  • Check pH: Vinyl sulfones are sensitive to strong bases which trigger oligomerization. Keep pH < 8.

  • Dilution Factor: Run reactions at high dilution (0.05 M – 0.1 M) to minimize intermolecular self-reaction.

  • Quench Protocol: Do not quench with strong aqueous base. Use a buffered ammonium chloride solution.

ParameterRecommended RangeWhy?
Concentration < 0.1 MReduces rate of bimolecular polymerization.
Temperature < 40°CHigher temps accelerate Michael addition kinetics.
Nucleophiles Avoid

,

,

These rapidly attack the C4 position.
Scenario B: "I see pressure buildup in my flask and mass loss."

Diagnosis: Retro-Cheletropic Elimination of


 .
Mechanism:  This is the classic "Sulfolene Reaction." While the target (2-sulfolene) is thermally stable up to ~110°C, trace base can isomerize it to the 3-sulfolene form (2,5-dihydrothiophene). The 3-sulfolene isomer is thermally unstable and ejects 

gas at temperatures as low as 60-80°C, destroying the ring.

The "Safe Zone" Protocol:

  • Temperature Limit: Never heat the reaction above 50°C unless the pH is strictly neutral or slightly acidic.

  • Base Scavenging: If a base was used in a previous step (e.g., hydrolysis of a bromide), ensure it is fully neutralized before any heating step (e.g., rotary evaporation).

  • Stabilizers: Add a radical inhibitor (e.g., BHT) if you suspect radical-induced decomposition, though ionic pathways are more common here.

Scenario C: "The NMR shows a complex mixture of alkene peaks."

Diagnosis: Double Bond Migration (Tautomerization). Mechanism: You are observing the equilibrium between the 2-sulfolene (conjugated, thermodynamic product) and the 3-sulfolene (deconjugated, kinetic product). The presence of the hydroxyl group at C3 facilitates this migration via enol-like intermediates.

Resolution Strategy:

  • Identify the Isomers:

    • Target (2-sulfolene): Vinyl protons appear downfield (~6.5-7.0 ppm).

    • Isomer (3-sulfolene): Alkene protons appear as a singlet (or tight multiplet) around 5.8-6.0 ppm; Methylene protons adjacent to

      
       appear as a doublet/singlet ~3.8 ppm.
      
  • Thermodynamic Control: To push the equilibrium toward the target (2-sulfolene), treat the mixture with a catalytic amount of weak base (e.g., Triethylamine) in a protic solvent at room temperature for 1-2 hours, then carefully neutralize. The conjugated vinyl sulfone is generally the thermodynamic sink.

Part 3: Validated Synthesis Workflow

To avoid the side reactions above, follow this logic-gated workflow. This assumes a starting material of 3-bromo-2,3-dihydrothiophene 1,1-dioxide (or similar halo-sulfolene).[1]

SynthesisWorkflow Start Start: 3-Bromo-sulfolene Step1 Hydrolysis (Ag2O or mild OH-) Start->Step1 Check1 Check pH Is pH > 9? Step1->Check1 Acidify Adjust to pH 6-7 (Prevent Polymerization) Check1->Acidify No Isomerize Isomerization Risk (Do not Heat!) Check1->Isomerize Yes Workup Extraction (EtOAc, Cold) Acidify->Workup Isomerize->Acidify Neutralize immediately Dry Drying (MgSO4, <30°C) Workup->Dry Target Product: 2,3-Dihydrothiophene-3-ol 1,1-dioxide Dry->Target Target Isolated

Figure 2: Logic-gated synthesis workflow. Note the critical pH checkpoint to prevent Michael addition and the temperature constraints to prevent SO2 extrusion.

Part 4: FAQ

Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Silica is slightly acidic. While the target is generally stable to acid, prolonged exposure on the column can catalyze dehydration to the thiophene 1,1-dioxide, which will then dimerize on the column. Recommendation: Deactivate the silica with 1% Triethylamine or use neutral alumina.

Q: Why does my product smell like sulfur/matches? A: This is a critical warning sign. It indicates the extrusion of


 (sulfur dioxide).[2] Your reaction temperature is too high, or you have the 3-sulfolene isomer present. Immediately cool the reaction to 0°C and vent the vessel safely.

Q: Is the product stable in DMSO? A: Yes, but avoid DMSO if you plan to heat the mixture >80°C, as DMSO can sometimes act as an oxidant or facilitate elimination reactions in sulfones.


 or Acetone-

are preferred for analysis.

References

  • Review of Sulfolene Chemistry & SO2 Extrusion

    • Topic: The retro-cheletropic reaction of 3-sulfolenes and stability of 2-sulfolenes.
    • Source: Wikipedia / HandWiki (General Chemistry of Sulfolenes).
    • URL:

  • Synthesis and Isomerization of Hydroxysulfolenes

    • Topic: Synthesis of 3-hydroxy-4-sulfolene and its isomeriz
    • Source:SciSpace / Chemical & Chemical Technology (Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Deriv
    • URL:

  • Properties of 2,3-Dihydrothiophene 1,1-Dioxide

    • Topic: Physical properties, stability, and Michael acceptor reactivity.
    • Source: PubChem (Compound Summary).
    • URL:

  • Vinyl Sulfone Reactivity (Michael Addition)

    • Topic: Diastereoselective isomerization and reactivity of hydroxy vinyl sulfones.
    • Source: ChemRxiv (Diastereoselective beta-Hydroxy Vinylsulfone Isomeriz
    • URL:

Sources

Troubleshooting

Purification challenges of polar sulfolene derivatives

Topic: Purification & Handling of 3-Sulfolene Derivatives Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of 3-Sulfolene Derivatives

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The "Masked Diene" Paradox

Welcome to the technical support hub for sulfolene chemistry. You are likely here because you are utilizing 3-sulfolene derivatives as "masked" 1,3-dienes for Diels-Alder cycloadditions.

The Central Challenge: These compounds exist in a state of thermodynamic tension . They are designed to extrude sulfur dioxide (


) upon heating (the retro-cheletropic reaction), yet you must purify them without triggering this release prematurely. Furthermore, the sulfone moiety (

) imparts significant polarity, often leading to poor solubility in non-polar solvents and aggressive adsorption (streaking) on silica gel.

This guide addresses the three critical failure modes: Thermal Decomposition , Base-Catalyzed Isomerization , and Chromatographic Tailing .

Module 1: Thermal Integrity (The "Crisis" Phase)

Q: My crude yield was high, but after rotary evaporation, I lost significant mass and the NMR shows decomposition. What happened?

A: You likely triggered the retro-cheletropic elimination of


.
3-Sulfolenes are chemically designed to decompose. While the parent 3-sulfolene is stable up to 

C, substituted derivatives often have lower activation energy barriers for

extrusion. If you used a standard rotary evaporator bath at

C for an extended period, or if you dried the compound on a high-vacuum manifold with uncontrolled heating, you essentially performed the "reaction" during the workup.

The Mechanism: The reaction is a concerted suprafacial extrusion. Once


 leaves, it is a gas; it vanishes into your vacuum trap, leaving you with the volatile diene (which may also evaporate) or polymerized byproducts.

Protocol: Low-Temperature Solvent Removal

  • Bath Limit: Set rotary evaporator bath to maximum 35°C .

  • Vacuum Control: Use a high-quality vacuum (< 10 mbar) to lower the boiling point of your solvent, rather than increasing heat.

  • Solvent Swap: If your synthesis solvent is high-boiling (e.g., DMSO, DMF), do not try to distill it off. Dilute with water and extract into DCM or EtOAc, then evaporate the volatile organic layer.

Visualizing the Thermal Risk

ThermalDecomposition Sulfolene 3-Sulfolene Derivative Heat Heat (>100°C) Activation Energy Sulfolene->Heat Input Energy TS Concerted Transition State Heat->TS Retro-Cheletropic Products Diene + SO2 (Gas) TS->Products Irreversible Loss

Figure 1: The retro-cheletropic pathway. Once the activation energy is crossed, the loss of SO2 is often irreversible and undetected until mass balance analysis.

Module 2: Chromatographic Separation

Q: My compound streaks badly on silica TLC and columns. I can't get a clean separation.

A: This is a classic "Polarity Mismatch." The sulfone group is a strong hydrogen bond acceptor and highly dipolar. On standard silica gel (acidic/polar), sulfolenes drag, causing "tailing."

Troubleshooting Steps:

  • The "Dry Load" Technique: Sulfolenes often have poor solubility in the non-polar mobile phases required for starting a gradient (e.g., Hexane/Heptane). Injecting a liquid solution of DCM/MeOH onto a Hexane column causes the compound to crash out instantly at the head of the column, leading to streaking.

    • Solution: Dissolve crude in minimal DCM, add Celite or Silica (1:2 ratio), and evaporate to a free-flowing powder. Load this powder cartridge onto the column.

  • Mobile Phase Modification: Standard EtOAc/Hexane is often insufficient.

    • Recommendation: Use DCM (Dichloromethane) and Methanol .

    • Gradient: Start 100% DCM

      
       5% MeOH/DCM.
      
    • Note: Do not exceed 10% MeOH on silica, or you will dissolve the silica gel.[1]

  • Stationary Phase Switch: If standard silica fails, switch to Reverse Phase (C18) flash chromatography.[2] Sulfolenes elute beautifully on C18 using Water/Acetonitrile gradients because the polarity works with the mobile phase, not against the stationary phase.

Q: I isolated the compound, but the NMR shows a 50:50 mixture of two isomers. I started with a pure single isomer.

A: You have encountered Base-Catalyzed Isomerization . 3-Sulfolenes (kinetic product) readily isomerize to 2-sulfolenes (thermodynamic product) in the presence of base.[3]

The Trap:

  • Did you use Basic Alumina ?

  • Did you add Triethylamine (TEA) to your mobile phase to reduce streaking?

The Fix:

  • Never use amine modifiers (TEA, Ammonia) with 3-sulfolenes.

  • If the silica is too acidic (causing decomposition) or too basic (causing isomerization), use Neutral Alumina or standard silica buffered with 1% Acetic Acid to keep the environment slightly acidic, preventing the proton shift required for isomerization.

Purification Decision Matrix

PurificationLogic Start Crude Sulfolene Mixture Solubility Soluble in EtOAc/Hexane? Start->Solubility NormalPhase Normal Phase Silica (Buffered w/ 1% AcOH) Solubility->NormalPhase Yes ReversePhase Reverse Phase (C18) H2O/MeCN Gradient Solubility->ReversePhase No (Very Polar) IsomerCheck Check Isomerization (3- vs 2-sulfolene) NormalPhase->IsomerCheck ReversePhase->IsomerCheck Final Pure 3-Sulfolene IsomerCheck->Final Pass

Figure 2: Decision tree for selecting the correct chromatographic mode to avoid solubility and isomerization issues.

Module 3: Crystallization & Analysis

Q: My product is an oil/gum. How do I get the crystalline solid described in the literature?

A: Sulfolenes are notoriously difficult to crystallize from pure solvents due to their high polarity. They tend to "oil out."

Protocol: The Dual-Solvent Crash

  • Dissolve the oil in a minimum amount of warm Ethanol or Methanol (approx 40°C—do not boil!).

  • Add Water dropwise until persistent turbidity (cloudiness) appears.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Why this works: Water acts as a powerful anti-solvent for the organic skeleton, while the alcohol maintains the sulfone in solution just enough to allow ordered crystal lattice formation.

Summary of Physicochemical Properties
PropertyValue / CharacteristicImplication for Purification
Melting Point 64–66 °C (Parent 3-sulfolene)Low MP means vacuum drying must be gentle to avoid melting/sublimation.
Decomposition Temp

100–135 °C
Hard Limit. Never heat column fractions to dryness at high temp.
Solubility Water, MeOH, EtOH, CHCl3Use polar mobile phases. Insoluble in Hexanes.
Stability Acid: Stable / Base: UnstableAvoid basic alumina or amine modifiers.

References

  • ChemicalBook. (2025).[4] 3-Sulfolene Properties and Safety Data. Retrieved from

  • Thermo Scientific Chemicals. (2025). 3-Sulfolene, 98% Product Specifications. Fisher Scientific. Retrieved from

  • Isaacs, N. S., & Laila, A. A. (1976). The Cheletropic Reaction of 1,3-Dienes with Sulfur Dioxide. Journal of Chemical Research.
  • Sorbent Technologies. (2025). Flash Chromatography Basics and Solubility Guides. Retrieved from

  • National Toxicology Program. (1992).[5] 3-Sulfolene Chemical Repository Database. PubChem.[3][5][6] Retrieved from

Sources

Optimization

Overcoming solubility issues of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

The following Technical Support Guide is structured to address the specific solubility and stability challenges of 2,3-Dihydrothiophene-3-ol 1,1-dioxide (also referred to as 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide or...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific solubility and stability challenges of 2,3-Dihydrothiophene-3-ol 1,1-dioxide (also referred to as 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide or hydroxy-sulfolene derivatives).

Topic: Overcoming Solubility & Stability Issues of 2,3-Dihydrothiophene-3-ol 1,1-dioxide Ticket ID: SOL-H-SULF-001 Status: Open Analyst: Senior Application Scientist

Executive Summary & Molecule Profile

You are likely encountering difficulties because this molecule is a "solubility paradox." It possesses a highly polar sulfone group (


) and a hydrogen-bonding hydroxyl group  (-OH) on a small, rigid ring. This combination creates a crystalline lattice with high lattice energy and extreme polarity, making it behave more like an inorganic salt than a typical organic intermediate.
The Physicochemical Profile
PropertyCharacteristicImpact on Experiment
Polarity Extreme (Dipolar Aprotic + Protic)Insoluble in DCM, Toluene, Hexanes, Ether.
Water Solubility Very HighDifficult to extract out of aqueous layers during workup.
Thermal Stability MetastableRisk of

extrusion (Retro-Cheletropic reaction) >80°C.
Acidity

-Protons are acidic
Base-sensitive; risk of double-bond isomerization.

Diagnostic Matrix: Solvent Compatibility

Use this table to select the correct solvent system for your specific application.

Solvent ClassSolubility StatusApplication Recommendation
Water /

Excellent Ideal for analysis (NMR) or biocatalysis. Avoid if using moisture-sensitive reagents.
DMSO / DMF Excellent Best for nucleophilic substitutions (

). Warning: High boiling points make removal difficult without lyophilization.
Methanol / Ethanol Good Good for transfers and mild reactions. Avoid if using strong electrophiles (risk of esterification/etherification).
THF / Dioxane Moderate The "Goldilocks" Zone. Use dry THF for reactions requiring non-protic conditions. May require mild heating (40°C).
Acetonitrile Moderate to Poor Often requires co-solvents (e.g., 10% MeOH) to fully dissolve concentrated samples.
DCM / Chloroform Poor / Insoluble Do not use as the primary reaction solvent. It will form a slurry.
Ether / Hexanes Insoluble Use these only to precipitate the product (trituration) from polar solvents.

Troubleshooting Guide (FAQs)

Q1: "I need to run a reaction in anhydrous conditions (DCM/Toluene), but it won't dissolve. What do I do?"

The Fix: The "Solvent Switch" or "Protection" Strategy. You cannot force this molecule into non-polar solvents without modification. You have two options:

  • Switch to THF or Acetonitrile: These are polar aprotic but miscible with most organic reagents. If solubility is still low, add 5-10% anhydrous DMF as a co-solvent.

  • Transient Protection (Silylation): If you must use a non-polar solvent (e.g., for a specific catalyst), react the hydroxyl group with TMSCl (Trimethylsilyl chloride) or TBSCl in a small amount of DMF/Imidazole first.

    • Result: The silyl ether is significantly more lipophilic and will dissolve in DCM or Toluene. You can deprotect it later with mild acid or fluoride sources.

Q2: "I cannot get the compound out of the water phase during extraction. It just stays in the aqueous layer."

The Fix: "Salting Out" and Continuous Extraction. Standard DCM/Water extractions will fail because the partition coefficient (


) favors water.
  • Step 1: Saturate the aqueous layer with NaCl (solid) until no more dissolves. This increases the ionic strength, forcing the organic molecule out ("Salting Out").

  • Step 2: Use Ethyl Acetate (EtOAc) or n-Butanol instead of DCM. EtOAc is more polar and pulls the compound better.

  • Step 3 (The Nuclear Option): If it still won't extract, skip extraction. Evaporate the water (lyophilization is best to avoid heat) and triturate the solid residue with warm Acetone or THF to recover your product from the salts.

Q3: "I heated the reaction to 120°C to get it to dissolve, and now my product is gone/decomposed."

The Fix: Respect the "Sulfolene Limit." Sulfolenes are masked dienes. At elevated temperatures (typically >100-110°C, but lower for substituted derivatives), they undergo a Retro-Cheletropic Reaction , extruding


 gas and generating a reactive diene/polymer.
  • Rule: Never heat >80°C unless you intend to remove the

    
     group.
    
  • Alternative: Use ultrasonication (sonication) to aid dissolution at lower temperatures.

Advanced Protocols

Protocol A: The "Salting Out" Extraction Workflow

Use this when your product is stuck in the aqueous phase.

  • Concentrate: Reduce the aqueous reaction volume to the minimum possible on a rotary evaporator (bath temp < 40°C).

  • Saturate: Add solid NaCl to the aqueous solution while stirring until a precipitate (salt) is visible and no longer dissolving.

  • Extract: Add Ethyl Acetate (1:1 volume ratio). Shake vigorously for 2 minutes.

  • Repeat: Separate layers. Re-extract the aqueous layer 3–4 times.

    • Tip: If an emulsion forms, add a small amount of Methanol to break it.

  • Dry & Strip: Combine organic layers, dry over

    
    , filter, and concentrate.
    
Protocol B: Silyl Protection for Solubility Improvement

Use this to render the molecule soluble in DCM/Toluene.

  • Dissolve: Dissolve 1.0 eq of 2,3-Dihydrothiophene-3-ol 1,1-dioxide in minimum DMF (approx. 2-3 mL per mmol).

  • Add Base: Add 1.2 eq Imidazole .

  • Add Silylating Agent: Add 1.1 eq TBSCl (tert-Butyldimethylsilyl chloride) at 0°C.

  • React: Stir at Room Temp for 2–4 hours.

  • Workup: Dilute with water (the product will now precipitate or oil out because it is lipophilic). Extract easily with Hexanes/Ether .

  • Result: The O-TBS protected sulfolene is now soluble in standard organic solvents.

Visualizations

Decision Tree: Solvent Selection

Caption: Flowchart guiding solvent choice based on downstream application requirements.

SolventSelection Start Start: Solubility Challenge Q1 Is water tolerance acceptable? Start->Q1 YesWater Use Water or D2O (Best for Analysis/Biocatalysis) Q1->YesWater Yes NoWater Is the reaction moisture sensitive? Q1->NoWater No Q2 Are protic solvents (Alcohols) acceptable? NoWater->Q2 No (Strictly Anhydrous) YesProtic Use MeOH or EtOH (Good solubility) Q2->YesProtic Yes NoProtic Must use Aprotic conditions Q2->NoProtic No Q3 Can you use DMSO/DMF? NoProtic->Q3 YesDipolar Use DMSO or DMF (Excellent Solubility) Q3->YesDipolar Yes NoDipolar Must use Volatile Organics (DCM/THF/Tol) Q3->NoDipolar No Strategy STRATEGY REQUIRED: 1. Use THF (Moderate Solubility) 2. Protect OH group (Silylation) NoDipolar->Strategy

Mechanism: Thermal Instability Risk

Caption: The Retro-Cheletropic pathway that occurs if the compound is overheated during dissolution.

ThermalDecay Compound Hydroxy-Sulfolene (Solid, Stable <80°C) Heat Heat (>100°C) Compound->Heat TS Concerted Transition State Heat->TS Retro-Cheletropic Products Butadiene Derivative + SO2 (Gas) TS->Products Irreversible

References

  • Sigma-Aldrich. 2,3-Dihydrothiophene 1,1-dioxide Product Information. (Confirming general sulfolene physical states and polarity). Link

  • National Institute of Standards and Technology (NIST). Thiophene, tetrahydro-, 1,1-dioxide (Sulfolane) & Sulfolene Derivatives Properties. (Source for polarity and solubility data of sulfone heterocycles). Link

  • Fisher Scientific. 3-Sulfolene Safety and Handling. (Data regarding thermal decomposition and SO2 hazards). Link

  • Rochester University, Dept. of Chemistry. Solvent Guide: Sulfolane and Sulfones. (Detailed guide on the solubility profiles of sulfone-based solvents and reagents). Link

Troubleshooting

Optimization of reaction conditions for 3-hydroxysulfolene derivatization

Technical Support Center: 3-Hydroxysulfolene Derivatization Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: T-3HS-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Ove...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Hydroxysulfolene Derivatization

Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: T-3HS-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry

Overview: The "Masked Diene" Strategy

Welcome to the technical support hub for 3-hydroxysulfolene (4-hydroxy-2-sulfolene). You are likely using this scaffold as a "masked" 2-hydroxydiene. The core utility of this molecule lies in its ability to undergo a retro-Cheletropic reaction (extrusion of SO₂) to generate a reactive diene in situ for Diels-Alder cycloadditions.

However, derivatizing the hydroxyl group before this extrusion requires a delicate balance. You must functionalize the alcohol without triggering premature SO₂ loss, ring isomerization, or elimination.

Module 1: Thermal Stability & Reaction Kinetics

User Query: "My reaction mixture turns black and bubbles vigorously when I attempt esterification at reflux. What is happening?"

Diagnosis: Premature Retro-Cheletropic Reaction. The sulfolene ring is thermally unstable. At elevated temperatures, it extrudes SO₂ gas and generates the diene. If no dienophile is present, the diene polymerizes, leading to "black tar."

Technical Protocol:

  • Temperature Ceiling: Maintain all reaction temperatures below 80°C . The extrusion of SO₂ typically initiates slowly at 90-100°C and becomes rapid >110°C.

  • Solvent Selection: Avoid high-boiling solvents that require high heat to remove (e.g., DMSO, DMF) unless you can remove them via aqueous workup. Use DCM (b.p. 40°C) or THF (b.p. 66°C) for derivatization.

Decision Tree: Temperature Management

ReactionPathway Start 3-Hydroxysulfolene Derivatization TempCheck Check Temp (T) Start->TempCheck LowTemp T < 80°C TempCheck->LowTemp HighTemp T > 100°C TempCheck->HighTemp Stable Ring Stable successful O-functionalization LowTemp->Stable Unstable SO2 Extrusion (Retro-Cheletropic) HighTemp->Unstable Polymer Polymerization (Black Tar) Unstable->Polymer No Trap DielsAlder Diels-Alder (If Dienophile Present) Unstable->DielsAlder With Trap

Caption: Thermal stability bifurcation. Derivatization must occur in the green pathway (<80°C) to preserve the masked diene.

Module 2: O-Functionalization (Esterification/Silylation)[1]

User Query: "I am getting low yields when trying to make the acetate using acetyl chloride and triethylamine. The NMR shows a complex mixture of isomers."

Diagnosis: Base-Catalyzed Isomerization. 3-Hydroxysulfolene contains acidic protons alpha to the sulfone group. Strong bases or prolonged exposure to base can cause the double bond to migrate (isomerization between 2-sulfolene and 3-sulfolene forms) or trigger elimination of the hydroxyl group.

Optimized Protocol: Mild Acylation

  • Reagents: Acetic Anhydride (

    
    ) or Acid Chloride.
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) - catalytic amount only.

  • Base: Pyridine (softer base than TEA, reduces isomerization risk).

  • Solvent: Dichloromethane (

    
    ).
    

Step-by-Step Method:

  • Dissolve 3-hydroxysulfolene (1.0 eq) in dry

    
     (0.2 M).
    
  • Add Pyridine (1.5 eq) and DMAP (0.1 eq). Cool to 0°C.

  • Add Acid Chloride/Anhydride (1.2 eq) dropwise.

  • Allow to warm to Room Temperature (20-25°C) . Do not heat.

  • Monitor by TLC. Quench immediately upon completion (usually 2-4 hours).

  • Workup: Wash with 1M HCl (cold) to remove pyridine, then saturated

    
    .
    

Comparison of Base Effects:

BasepKa (Conj. Acid)Risk LevelOutcome
Pyridine 5.2LowRecommended. Minimal isomerization.
Triethylamine (TEA) 10.7ModerateCan trigger

-elimination or isomerization if reaction is prolonged.
NaH / KH 35+HighAvoid. Will deprotonate ring carbons (Chou oxidation pathway) or cause polymerization.

Module 3: Troubleshooting & Isolation

User Query: "My product is water-soluble and I cannot extract it effectively."

Diagnosis: Polarity Mismatch. The sulfone (


) moiety is highly polar. Unlike typical organic esters, sulfolene derivatives often have significant water solubility, especially if the attached group is small (e.g., acetate).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Recovery from Aqueous Layer High polarity of sulfolene ring.Use Ethyl Acetate/Acetonitrile (3:1) for extraction, or use continuous extraction (DCM). Saturate the aqueous layer with NaCl (salting out).
Solid "Crashes Out" during reaction Product insolubility in DCM.Add a co-solvent like THF or Acetonitrile to maintain solubility during the reaction.
NMR shows "split" alkene peaks Isomerization (2-sulfolene vs 3-sulfolene).Reduce reaction time. Switch to Pyridine as base. Ensure starting material was pure.
Loss of product on Silica Column Product sticking to silica.Sulfolenes interact strongly with silica. Use a polar eluent (e.g., 5-10% MeOH in DCM) or flash chromatography rapidly.

Troubleshooting Workflow

Troubleshooting Issue Issue: Low Yield / Impurity CheckTLC Check TLC of Crude Issue->CheckTLC Spots Multiple Spots? CheckTLC->Spots Yes Baseline Stuck at Baseline? CheckTLC->Baseline Yes Isomer Isomerization Spots->Isomer Polarity High Polarity Baseline->Polarity Sol1 Fix: Switch to Pyridine Reduce Time Isomer->Sol1 Sol2 Fix: Use MeOH/DCM or Salting Out Polarity->Sol2

Caption: Diagnostic flow for common isolation issues involving polarity and isomerization.

References

  • Chou, T. S. , & Tso, H. H. (1986).[1] One-pot sequential acylation/alkylation reactions of 3-sulfolenes. Journal of Organic Chemistry. Link

  • Chou, T. S. , et al. (1989). Synthesis and Reactions of a Stable Precursor to Dienes Containing Both Silicon and Sulfur Substituents. Journal of the Chinese Chemical Society.[2] Link

  • Dang, H. T. , et al. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent.[3][4][5][6] Organic & Biomolecular Chemistry. Link

  • Sigma-Aldrich . (n.d.). Derivatization Reagents for Gas Chromatography. Sigma-Aldrich Technical Bulletins. Link

Sources

Optimization

Preventing decomposition of 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide

Technical Support Center: 3-Hydroxy-2,3-dihydrothiophene 1,1-dioxide Role: Senior Application Scientist Subject: Stabilization, Handling, and Troubleshooting Guide Reference ID: TSC-SULF-03-HYD Executive Summary: The Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Hydroxy-2,3-dihydrothiophene 1,1-dioxide

Role: Senior Application Scientist Subject: Stabilization, Handling, and Troubleshooting Guide Reference ID: TSC-SULF-03-HYD

Executive Summary: The Stability Paradox

Researchers often underestimate 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide . While it appears to be a standard sulfone, it is chemically poised on a "stability cliff."

Structurally, this molecule contains an allylic alcohol motif adjacent to a sulfone. This specific arrangement creates a high susceptibility to dehydration . The loss of a single water molecule converts this stable precursor into thiophene 1,1-dioxide , a highly reactive, anti-aromatic species that rapidly dimerizes or polymerizes.

The Golden Rule: Your primary goal is not just to "store" the compound, but to actively prevent the elimination of water. Once dehydration occurs, the cascade to decomposition is irreversible.

Decomposition Pathways (Visualized)

To prevent degradation, you must understand the mechanism. The diagram below illustrates the "Failure Cascade" you are trying to avoid.

DecompositionPathway Start 3-Hydroxy-2,3-dihydrothiophene 1,1-dioxide (Intact Reagent) Dehydration Dehydration (-H2O) Start->Dehydration Acid/Base Heat > 40°C Intermediate Thiophene 1,1-dioxide (Highly Reactive Diene) Dehydration->Intermediate Fast Step Dimer [4+2] Dimerization (Insoluble Brown Solid) Intermediate->Dimer High Conc. RT Storage SO2Loss Cheletropic Extrusion (-SO2) Intermediate->SO2Loss Heat > 80°C Byproducts Furans / Dienes (Complex Mixture) SO2Loss->Byproducts

Figure 1: The Decomposition Cascade. Note that the formation of Thiophene 1,1-dioxide is the "Point of No Return."

Storage & Handling Protocols

This section outlines the mandatory conditions to maintain reagent integrity.

A. The "Cold & Dilute" Principle
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius suppression of water elimination. Thiophene 1,1-dioxides have half-lives of minutes at 40°C [1].[1]
Physical State Solid (Crystalline) In solution, intermolecular collisions favor dimerization. Solid state restricts lattice movement, preventing [4+2] cycloaddition.
Atmosphere Argon/Nitrogen Moisture promotes hydrolysis; Oxygen can induce radical oxidation at the allylic position.
Container Amber Glass While not strictly photo-labile, light can catalyze radical pathways in sulfones.
B. Solvent Compatibility Matrix

Use this table before dissolving your sample.

SolventStatusRisk Factor
Dichloromethane (DCM) Recommended Non-nucleophilic, low boiling point allows easy removal without high heat.
Acetonitrile (MeCN) Acceptable Good solubility, but ensure it is strictly anhydrous.
Water / Alcohols ⚠️ Caution Protic solvents can stabilize the leaving group (OH) via H-bonding, potentially facilitating E1 elimination under acidic conditions.
DMSO / DMF Avoid High boiling points require heat to remove, which will decompose the compound. DMSO can also act as an oxidant.
Diethyl Ether/THF ⚠️ Caution Peroxides in aged ethers can initiate radical decomposition. Use only fresh, inhibited solvents.

Troubleshooting & FAQs

Q1: My sample has turned from white crystals to a yellow/brown gum. Can I purify it?

  • Diagnosis: The color change indicates the formation of conjugated systems (polyenes) resulting from the dimerization of the dehydrated intermediate (thiophene 1,1-dioxide).

  • Action: Discard. The dimerization is irreversible. Recrystallization is rarely successful because the impurities (dimers) often have similar solubility profiles but "gum up" the lattice.

  • Prevention: Ensure your storage freezer is actually holding -20°C and that the vial was sealed under inert gas.

Q2: I see a new set of signals in the alkene region of my NMR (6.5 - 7.0 ppm). What is happening?

  • Diagnosis: You are observing the formation of the thiophene 1,1-dioxide intermediate or its dimer. The "3-hydroxy" compound should have distinct signals for the protons on the saturated carbons (C2/C3). If these disappear and you see new olefinic protons, elimination has occurred.

  • Critical Check: Check your NMR solvent. CDCl3 is often acidic (traces of HCl). This acidity catalyzes the dehydration of the allylic alcohol in the NMR tube.

  • Solution: Filter your CDCl3 through basic alumina before use, or switch to Acetone-d6 or CD2Cl2 for analysis.

Q3: Can I remove the solvent via Rotary Evaporation?

  • Risk: Yes, but dangerous. The combination of Heat + Vacuum promotes the cheletropic extrusion of SO2.

  • Protocol:

    • Set bath temperature < 30°C .

    • Use a high-vacuum pump rather than a water aspirator to lower the boiling point requirement.

    • Do not distill to complete dryness if possible; redissolve immediately or freeze.

Q4: I need to use a base in my reaction. Which one is safe?

  • Analysis: The protons

    
     to the sulfone (at C2) are acidic (
    
    
    
    ). Strong bases (LDA, NaH) will deprotonate C2. If the OH group is present, this can trigger E1cB elimination (Base removes proton -> Electron cascade kicks out OH).
  • Recommendation: Use mild, non-nucleophilic bases like Carbonates (K2CO3) or hindered amines (DIPEA ) if necessary. Avoid hydroxides (

    
    ) which act as both base and nucleophile.
    

Experimental Workflow: Safe Dissolution

Follow this decision tree to ensure you do not degrade the sample during preparation.

HandlingWorkflow Start Start: Solid Sample (-20°C) Thaw Thaw to RT in Desiccator (Prevent Condensation) Start->Thaw SolventSelect Select Solvent: DCM or MeCN (Anhydrous) Thaw->SolventSelect Dissolve Dissolve < 30°C SolventSelect->Dissolve Check Check Clarity Dissolve->Check Clear Solution Clear: Proceed to Reaction Check->Clear Yes Cloudy Cloudy/Precipitate: Dimerization Occurred Check->Cloudy No Filter Filter (0.2 µm PTFE) Check Purity via NMR Cloudy->Filter

Figure 2: Safe Handling Workflow. Note the emphasis on moisture control during thawing.

References

  • Raasch, M. S. (1980). The Chemistry of Thiophene 1,1-Dioxides. Journal of Organic Chemistry, 45(5), 856–867.

  • Block, E. (2007). Thiophenes and Their Benzo Derivatives: Structure. Science of Synthesis, 33, 33.1.[2]13.

  • Nagayama, S., et al. (1999). Synthesis, Isolation, and Dimerization of Monosubstituted Thiophene 1,1-Dioxides. Heterocycles, 51(5).

  • ChemicalBook. (n.d.). Properties of 2,3-Dihydrothiophene. Retrieved February 15, 2026.

Sources

Troubleshooting

Characterization of impurities in 2,3-Dihydrothiophene-3-ol 1,1-dioxide synthesis

This guide is designed as a specialized technical support resource for researchers working with functionalized cyclic sulfones. It addresses the synthesis, characterization, and purification of 2,3-Dihydrothiophene-3-ol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers working with functionalized cyclic sulfones. It addresses the synthesis, characterization, and purification of 2,3-Dihydrothiophene-3-ol 1,1-dioxide and its associated impurities.

Topic: Characterization of Impurities in 2,3-Dihydrothiophene-3-ol 1,1-dioxide Ticket ID: CHEM-SUP-8821 Status: Open Expert: Senior Application Scientist

Executive Summary & Molecule Context[1][2][3][4][5][6][7]

User Query: "I am observing multiple unidentified peaks and baseline drift during the synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide. How do I characterize these impurities and optimize the workup?"

Technical Context: The target molecule, 2,3-Dihydrothiophene-3-ol 1,1-dioxide , presents a unique challenge. Structurally, it places a hydroxyl group directly on the vinyl sulfone ring.

  • Nomenclature Alert: Depending on the exact position of the double bond and hydroxyl group, this molecule often exists in equilibrium with its keto-tautomer (3-oxosulfolane ) or is confused with its stable allylic isomer, 4-hydroxy-2-sulfolene .

  • Reactivity Profile: As a vinyl sulfone, it is a potent Michael acceptor. It is thermally labile (prone to cheletropic extrusion of SO₂) and susceptible to base-catalyzed isomerization.

This guide breaks down the impurity profile and provides validated protocols for isolation and identification.

Impurity Profiling: The "Rogues' Gallery"

The following table summarizes the most common impurities encountered in this synthesis, their origins, and detection characteristics.

Impurity TypeCompound NameOrigin / MechanismDetection Note (UV/MS)
Starting Material 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide)Incomplete isomerization or reaction.Weak UV (non-conjugated). Detect via RI or CAD.
Tautomer Tetrahydrothiophene-3-one 1,1-dioxide (3-Oxosulfolane)Keto-enol tautomerism of the target 3-ol.Distinct C=O stretch in IR. M+H matches target.
Over-Reduction Tetrahydrothiophene-3-ol 1,1-dioxideOver-hydrogenation (if reduction route used).No UV activity. Requires LC-MS or ELSD.
Elimination Thiophene 1,1-dioxideAcid-catalyzed dehydration. Highly unstable.Transient. Rapidly dimerizes.
Dimer Diels-Alder AdductsDimerization of Thiophene 1,1-dioxide or Sulfolene.High MW (2x mass). Complex NMR signals.
Isomer 4-Hydroxy-2-sulfoleneMigration of double bond (allylic rearrangement).Distinct splitting pattern in 1H-NMR.

Visualizing the Impurity Genesis

The following diagram illustrates the pathways leading to the target and its primary side products.

ImpurityPathways SM Starting Material (3-Sulfolene / Ketone) Target Target: 2,3-Dihydrothiophene-3-ol 1,1-dioxide SM->Target Synthesis Dimer Impurity C: Diels-Alder Dimers (High MW) SM->Dimer Thermal Degradation Tautomer Impurity A: 3-Oxosulfolane (Keto-Tautomer) Target->Tautomer Tautomerization (Equilibrium) Isomer Impurity B: 4-Hydroxy-2-sulfolene (Allylic Isomer) Target->Isomer Base-Cat. Migration Dehyd Transient: Thiophene 1,1-dioxide Target->Dehyd -H2O (Acidic Workup) Dehyd->Dimer [4+2] Cycloaddition

Caption: Genesis of impurities showing tautomerization, isomerization, and dimerization pathways common in functionalized sulfolene synthesis.

Validated Analytical Protocols

Protocol A: HPLC-PDA/MS for Isomer Separation

Standard reverse-phase methods often fail to retain polar sulfones. This method uses a modified aqueous phase to ensure separation of the enol/ketone forms.

  • Column: Waters XSelect HSS T3 (or equivalent C18 capable of 100% aqueous retention), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for polar tautomers).

    • 2-10 min: 2% -> 40% B.

    • 10-15 min: 40% -> 90% B (Wash dimers).

  • Detection:

    • UV @ 210 nm (General).

    • UV @ 254 nm (Specific for conjugated 2,3-dihydro system).

    • MS (ESI+): Scan range 100–400 m/z.

  • Why this works: The acidic pH suppresses the ionization of the enol, sharpening the peak shape. The HSS T3 column prevents the "dead volume elution" typical of small polar sulfones.

Protocol B: GC-MS with Silylation (Thermal Stabilization)

Direct GC injection causes SO₂ extrusion (cheletropic elimination). Derivatization is mandatory.

  • Sample Prep: Dissolve 5 mg sample in 500 µL anhydrous Pyridine.

  • Derivatization: Add 100 µL BSTFA + 1% TMCS. Heat at 60°C for 30 mins.

  • Injection: Split 20:1, Inlet temp 220°C (Keep as low as possible).

  • Result: The hydroxyl group is protected as the TMS-ether, and the ring is stabilized. Look for M+72 peaks (TMS addition).

Troubleshooting Guides (FAQ)

Q1: I see a split peak in my HPLC that coalesces when I heat the column. What is it?

Diagnosis: This is classic Tautomeric Equilibrium . Explanation: Your target, 2,3-dihydrothiophene-3-ol 1,1-dioxide, is an enol. In solution, it equilibrates with 3-oxosulfolane. On the HPLC timescale, these forms interconvert, leading to peak splitting or "saddle" shapes. Solution:

  • Run Cold: Lower column temperature to 10°C to freeze the equilibrium (separate peaks).

  • Run Hot: Raise to 50°C to speed up interconversion (single averaged peak).

  • Quantification: Integrate the sum of both peaks if they are resolved.

Q2: My product turns dark brown/black upon rotary evaporation.

Diagnosis: Polymerization via Thiophene 1,1-dioxide . Explanation: If your workup is slightly acidic or too hot, the alcohol dehydrates to form Thiophene 1,1-dioxide. This intermediate is highly unstable and undergoes rapid Diels-Alder dimerization and polymerization, forming dark tars. Solution:

  • Neutralize: Ensure the solution is strictly neutral (pH 7.0) before evaporation.

  • Temperature Control: Do not exceed 35°C in the water bath.

  • Add Inhibitor: Trace amounts of radical inhibitors (BHT) can sometimes help, but pH control is more critical.

Q3: How do I distinguish between the 2,3-dihydro and 2,5-dihydro isomers by NMR?

Diagnosis: Isomer Identification . Solution: Focus on the alkene protons in 1H-NMR (DMSO-d6).

  • 2,5-dihydro (3-sulfolene): Singlet (or tight multiplet) at ~6.0 ppm (symmetric).

  • 2,3-dihydro (Vinyl Sulfone): Two distinct doublets of triplets.

    • H-4 (α to sulfone): ~6.8 ppm.

    • H-5 (β to sulfone): ~6.5 ppm.

    • Key Feature: The 2,3-isomer shows strong coupling to the adjacent CH₂ group, whereas the 2,5-isomer protons are chemically equivalent (or nearly so) if the ring is symmetric.

Decision Tree for Method Selection

MethodSelection Start Sample Characterization Start Here IsVolatile Is the sample thermally stable? Start->IsVolatile NMR Use 1H-NMR (DMSO-d6) Start->NMR Structural Confirmation HPLC Use HPLC-UV/MS (Protocol A) IsVolatile->HPLC No / Unsure Deriv Derivatization Required (BSTFA/TMCS) IsVolatile->Deriv Yes (but polar) HPLC->NMR Isomer Differentiation GC Use GC-MS (Protocol B) Deriv->GC

Caption: Decision matrix for selecting the appropriate analytical technique based on sample stability and data requirements.

References

  • Block, E. (2007). The synthesis and chemistry of 2,3-dihydrothiophene and its derivatives. Science of Synthesis. Link

  • NIST Chemistry WebBook. 2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene) Spectra and Properties. Link

  • Sielc Technologies. Separation of Sulfolane and Derivatives on Newcrom R1 HPLC column. Link

  • Dong Group (UT Austin). Chemistry of Thiophene 1,1-Dioxides: Reactivity and Dimerization. Link

  • Shvekhgeimer, M. G. A. (1998). Dihydrothiophenes: Synthesis and Properties. Chemistry of Heterocyclic Compounds. Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane. As a key inter...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane. As a key intermediate in the development of various pharmaceuticals, the ability to reliably scale up its synthesis is crucial. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during scale-up.

I. Overview of the Synthetic Pathway

The synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide typically proceeds from 2,5-dihydrothiophene-1,1-dioxide (sulfolene). A common laboratory-scale synthesis involves the addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide (NBS) in water, across the double bond of sulfolene to form trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[1] Subsequent treatment of this intermediate can yield the desired 2,3-Dihydrothiophene-3-ol 1,1-dioxide.

However, direct synthesis routes and variations exist, and challenges often arise when transitioning from gram-scale to kilogram-scale production. These challenges include managing exothermic reactions, controlling side product formation, and ensuring efficient purification.

Below is a generalized workflow for the synthesis, highlighting critical control points for successful scale-up.

Synthesis_Workflow A Starting Material (2,5-Dihydrothiophene-1,1-dioxide) B Reaction Setup & Reagent Addition A->B Charge Reactor C Reaction Monitoring B->C Controlled Addition D Work-up & Quenching C->D Reaction Completion E Crude Product Isolation D->E Extraction/Filtration F Purification E->F Crystallization/Chromatography G Final Product (2,3-Dihydrothiophene-3-ol 1,1-dioxide) F->G Drying & Characterization

Caption: Generalized workflow for the synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Reaction & Synthesis

Q1: My reaction is showing a significant exotherm upon addition of the brominating agent (NBS), which is difficult to control on a larger scale. What can I do?

A1: This is a critical safety and process control issue. The reaction of NBS in a polar medium like water to form the bromonium ion intermediate is exothermic.[1]

  • Causality: On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a runaway reaction.

  • Troubleshooting Steps:

    • Slow, Subsurface Addition: Add the NBS solution slowly and below the surface of the reaction mixture to ensure rapid mixing and heat distribution.

    • Dilution: Increase the solvent volume (water) to increase the thermal mass of the reaction mixture, which will help absorb the heat generated.

    • Jacketed Reactor with Efficient Cooling: Employ a reactor with a cooling jacket and ensure the cooling fluid is at a sufficiently low temperature and circulating efficiently.

    • Portion-wise Addition: For very large scales, consider adding the NBS in portions, allowing the temperature to stabilize between additions.

Q2: I am observing the formation of significant byproducts, leading to a low yield of the desired trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide intermediate. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common issue, especially with reactive intermediates.

  • Likely Side Reactions:

    • Isomerization: Base-catalyzed isomerization of 3-sulfolene to the more thermodynamically stable 2-sulfolene can occur, which will not react as desired.[2][3]

    • Polymerization: Under certain conditions, especially in the presence of acid, 2,3-dihydrothiophene derivatives can polymerize.[4]

    • Over-bromination: Although less common with NBS compared to Br2, multiple bromination products can form if stoichiometry is not carefully controlled.

  • Preventative Measures:

    • Control of pH: Maintain the reaction mixture within a specific pH range. The reaction with NBS is typically performed in water without additional acid or base.[1] Monitor the pH and adjust if necessary.

    • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can favor side reactions. The procedure using NBS and water is often run at boiling for a specific duration.[1]

    • Inert Atmosphere: While not always necessary for this specific reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Reagent Purity: Ensure the purity of your starting sulfolene. Impurities can act as catalysts for side reactions.

Q3: The conversion of the bromo-hydroxy intermediate to the final product, 2,3-Dihydrothiophene-3-ol 1,1-dioxide, is incomplete. How can I drive the reaction to completion?

A3: This step typically involves an elimination reaction. Incomplete conversion can be due to several factors.

  • Troubleshooting Strategies:

    • Choice of Base: The strength and stoichiometry of the base used for the elimination are critical. A common approach is to use a non-nucleophilic base to favor elimination over substitution.

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or NMR).

    • Solvent Effects: The polarity of the solvent can influence the rate of elimination. Experiment with different solvents to find the optimal conditions for your specific substrate and base combination.

Purification & Isolation

Q4: I am having difficulty purifying the final product. Recrystallization gives low recovery, and column chromatography is not practical for a large-scale synthesis.

A4: Purification is a major bottleneck in scaling up.

  • Alternative Purification Strategies:

    • Slurry Washing: After initial isolation, washing the crude solid with a series of carefully chosen solvents can remove many impurities without fully dissolving the product.

    • Anti-Solvent Crystallization: Dissolve the crude product in a minimal amount of a good solvent and then slowly add an anti-solvent to precipitate the pure product.

    • Ion-Exchange Resins: For removing ionic impurities, passing a solution of the crude product through an appropriate ion-exchange resin can be effective.[5]

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a viable large-scale purification method.[6]

The following table summarizes key parameters for troubleshooting the synthesis.

ParameterIssueRecommended Action
Temperature Uncontrolled exothermSlow, subsurface addition of reagents; increase solvent volume; use efficient reactor cooling.
pH Side product formationMonitor and control pH; avoid strongly acidic or basic conditions unless specified.
Reaction Time Incomplete conversionMonitor reaction progress (TLC, HPLC); ensure sufficient reaction time at the optimal temperature.
Purity Low yield, difficult purificationUse high-purity starting materials; consider alternative purification methods like slurry washing or anti-solvent crystallization.
Safety Considerations

Q5: What are the primary safety concerns when scaling up this synthesis?

A5: Safety is paramount in any chemical synthesis, especially during scale-up.

  • Key Safety Hazards:

    • Exothermic Reaction: As discussed, the initial bromination step can be highly exothermic.

    • Handling of Reagents:

      • N-Bromosuccinimide (NBS): An irritant and lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

      • Sulfur Dioxide (SO2): While not directly used in the NBS route, alternative syntheses of the sulfolene starting material may involve SO2, which is a toxic gas.[7][8]

    • Pressure Build-up: If the reaction is conducted in a sealed vessel, the exotherm can lead to a dangerous pressure increase. Ensure adequate pressure relief systems are in place.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific equipment and scale.

Protocol 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

This procedure is adapted from a literature method.[1]

Protocol_1 A Charge Reactor (2,5-dihydrothiophene-1,1-dioxide, water) B Add NBS A->B C Heat to Reflux (1 hour) B->C D Cool to Room Temperature C->D E Isolate Crystals (Suction Filtration) D->E F Wash with Ice-Cold Water E->F G Recrystallize from Hot Water F->G

Caption: Step-by-step workflow for the synthesis of the bromo-hydroxy intermediate.

Step-by-Step Methodology:

  • Reactor Setup: In a suitably sized jacketed reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 2,5-dihydrothiophene-1,1-dioxide (1.0 equivalent) and water.

  • Reagent Addition: Add N-bromosuccinimide (1.5 equivalents) to the reactor.

  • Reaction: With stirring, heat the reaction mixture to boiling and maintain at reflux for 1 hour. Monitor the reactor for any signs of an uncontrolled exotherm.

  • Cooling: After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

  • Isolation: Collect the resulting crystals by suction filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold water.

  • Purification: Recrystallize the crude product from a minimum amount of hot water to yield pure trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.

Protocol 2: Purification by Anti-Solvent Crystallization

This is a general procedure that needs to be optimized for the specific product.

  • Dissolution: Dissolve the crude 2,3-Dihydrothiophene-3-ol 1,1-dioxide in a minimal amount of a suitable hot solvent (e.g., isopropanol, acetone).

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Anti-Solvent Addition: Slowly add a pre-cooled anti-solvent (e.g., hexane, heptane) to the hot solution with stirring until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

IV. Concluding Remarks

The successful scale-up of the synthesis of 2,3-Dihydrothiophene-3-ol 1,1-dioxide requires careful attention to reaction conditions, particularly temperature control and purification strategies. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize their processes for large-scale production. This guide provides a foundation for addressing common challenges, but it is essential to conduct thorough process safety analyses and optimization studies before implementing any large-scale synthesis.

V. References

  • Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. National Center for Biotechnology Information. [Link]

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. [Link]

  • Sulfolene. Wikipedia. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. National Center for Biotechnology Information. [Link]

  • Sulfolane. Wikipedia. [Link]

  • The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Science of Synthesis. [Link]

  • Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equ. The Royal Society of Chemistry. [Link]

  • Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. MDPI. [Link]

  • A Convenient Multigram Scale Synthesis of Tetrahydrothiophene-3-one-1,1-dioxide. J-GLOBAL. [Link]

  • Process for producing sulfolane compounds. Google Patents.

  • An Efficient Synthesis of 2,3-Dihydrothiophene Derivatives from Four-Component Reactions under Catalyst-Free Conditions. ResearchGate. [Link]

  • Tetrahydrothiophene. Organic Syntheses. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. [Link]

  • Synthesis of tetrahydrothiophenes. Organic Chemistry Portal. [Link]

  • Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. SciSpace. [Link]

  • Purifying sulfolane. Google Patents.

  • Synthesis of 2,3-dihydrothiophenes. Organic Chemistry Portal. [Link]

  • Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. MDPI. [Link]

  • Chemistry:Sulfolene. HandWiki. [Link]

  • 33.1.13.3 2,3-Dihydrothiophenes and Derivatives (Update 2019). ResearchGate. [Link]

  • 3-Acetyl-2, 5-Dihydrothiophene-1, 1-Dioxide as a Stable Precursor of 2-Acetyl-1, 3-Butadiene. Taylor & Francis Online. [Link]

  • 2,3-Dihydrothiophene 1,1-dioxide. NIST WebBook. [Link]

  • 3-Hydroxysulfolane. PubChem. [Link]

  • 3-bromo-4-hydroxytoluene. Organic Syntheses. [Link]

  • Purification of biologically-produced 1,3-propanediol. Google Patents.

  • Procedures for the purification of interleukin 3 to homogeneity. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

CAS Number: 6211-59-2 Synonyms: 3-Hydroxy-2,3-dihydrothiophene 1,1-dioxide; 1,1-Dioxo-2,3-dihydrothiophen-3-ol.[1] Chemical Formula: C₄H₆O₃S Molecular Weight: 134.15 g/mol [1][2] Part 1: Critical Storage & Stability Prot...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6211-59-2 Synonyms: 3-Hydroxy-2,3-dihydrothiophene 1,1-dioxide; 1,1-Dioxo-2,3-dihydrothiophen-3-ol.[1] Chemical Formula: C₄H₆O₃S Molecular Weight: 134.15 g/mol [1][2]

Part 1: Critical Storage & Stability Protocols

Status: Active Technical Note Severity: High (Thermolabile & pH Sensitive)

As a functionalized sulfolene derivative, 2,3-Dihydrothiophene-3-ol 1,1-dioxide occupies a unique chemical space. It is not merely a stable solvent like sulfolane; it is a reactive intermediate. The presence of the hydroxyl group at the C3 position, adjacent to the sulfone and the double bond (depending on tautomerism), introduces specific vulnerabilities to dehydration , isomerization , and retro-cheletropic elimination .

Quick Reference: Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CPrevents thermal extrusion of SO₂ and spontaneous dehydration.
Atmosphere Inert (Argon/Nitrogen) Minimizes oxidative degradation; prevents moisture absorption.
Humidity < 10% RH (Desiccated) The compound is hygroscopic. Moisture accelerates hydrolysis and pH-driven isomerization.
Light Amber Vial / Foil While not primarily photo-labile, UV can catalyze radical processes in sulfones.
Container Glass (Teflon-lined cap) Avoid plastics that may leach plasticizers; sulfones are excellent solvents.

Part 2: The "Why" – Mechanistic Stability Logic

To handle this compound successfully, you must understand its degradation pathways. It is not simply "going bad"; it is undergoing specific chemical transformations.

The Dehydration-Dimerization Cascade

The most common mode of failure is "browning" or the formation of insoluble precipitates. This is caused by acid-catalyzed dehydration.

  • Mechanism: The 3-hydroxyl group is eliminated (loss of water) to form Thiophene 1,1-dioxide .

  • Consequence: Thiophene 1,1-dioxide is an anti-aromatic, highly reactive diene/dienophile. It does not stay as a monomer; it instantaneously dimerizes or polymerizes, leading to the colored impurities you observe [1, 3].

Retro-Cheletropic Elimination (SO₂ Loss)

Like all sulfolenes, this molecule is a "masked" diene.

  • Mechanism: Upon heating (typically >100°C, but lower for derivatives), the ring extrudes Sulfur Dioxide (SO₂) gas.

  • Consequence: Pressure buildup in sealed vials and loss of the sulfone functionality.

Isomerization (Base-Catalyzed)
  • Mechanism: Basic conditions can shift the double bond (tautomerization) or cause the migration of the double bond to the thermodynamically more stable (conjugated) position, or facilitate the keto-enol tautomerism to the ketone form (dihydrothiophen-3-one 1,1-dioxide) [4].

Visualization: Degradation Pathways

The following diagram illustrates the consequences of improper storage conditions.

G Compound 2,3-Dihydrothiophene-3-ol 1,1-dioxide (Target Molecule) ThiopheneDioxide Thiophene 1,1-dioxide (Highly Reactive Transient) Compound->ThiopheneDioxide Acid / Heat (-H2O) Ketone Dihydrothiophen-3-one 1,1-dioxide Compound->Ketone Oxidation or Tautomerization Extrusion Diene + SO2 (Gas) Compound->Extrusion High Heat (Retro-Cheletropic) Dimer [4+2] Dimers / Polymers (Brown Precipitate) ThiopheneDioxide->Dimer Spontaneous Dimerization

Figure 1: Degradation pathways. Note that dehydration leads to the transient Thiophene 1,1-dioxide, which rapidly polymerizes.

Part 3: Troubleshooting & FAQs

Section A: Visual & Physical Anomalies

Q: My white powder has turned sticky and yellow. Can I repurify it?

  • Diagnosis: The compound has likely undergone partial dehydration and subsequent oligomerization, or it has absorbed significant moisture (hygroscopy).

  • Solution:

    • Check Solubility: If the yellow component is insoluble in Methanol or DMSO, it is a polymer. Filtration may remove it.

    • Recrystallization: Attempt recrystallization from dry Ethanol/Ether, but avoid heating above 40°C.

    • Prevention: This is irreversible degradation. Store strictly at -20°C under Argon.

Q: I hear a 'pop' when opening the vial. Is this dangerous?

  • Diagnosis: This indicates SO₂ extrusion . The compound has been stored at too high a temperature, releasing sulfur dioxide gas.

  • Action: Vent the vial in a fume hood immediately. The remaining solid is likely degraded and may not contain the desired sulfone ring.

Section B: Solubility & Handling

Q: What is the best solvent for NMR or stock solutions?

  • Recommendation: DMSO-d6 or Acetonitrile-d3 .

  • Avoid:

    • Water/D₂O: Unless used immediately. Prolonged exposure can lead to ring opening or hydrolysis.

    • Chloroform (CDCl₃): Often contains trace HCl (acid), which catalyzes the dehydration to the unstable thiophene dioxide. If you must use CDCl₃, filter it through basic alumina first to neutralize acidity.

Q: Can I use this compound in a reaction requiring reflux?

  • Warning: Extreme caution is required.

  • Threshold: Most sulfolenes begin to extrude SO₂ between 80°C and 110°C [3].

  • Protocol: If your reaction requires heat, monitor the headspace for pressure buildup. If the goal is not to generate the diene, keep reaction temperatures below 60°C.

Section C: Experimental Protocol (Solubilization)

Protocol: Preparation of a Stable Stock Solution (50 mM)

  • Equilibrate: Allow the vial to warm to room temperature inside a desiccator to prevent condensation on the cold solid.

  • Weighing: Rapidly weigh the required amount (e.g., 6.7 mg for 1 mL) into a dry, amber glass vial.

  • Solvent Addition: Add anhydrous DMSO (dried over molecular sieves).

  • Dissolution: Vortex gently. Do not sonicate with heat.[3][4]

  • Storage: Aliquot immediately into single-use vials. Flash freeze in liquid nitrogen and store at -20°C or -80°C. Do not refreeze thawed aliquots.

Part 4: Decision Tree for Handling

Use this logic flow to determine if your sample is safe to use.

DecisionTree Start Inspect Sample (2,3-Dihydrothiophene-3-ol 1,1-dioxide) Color Color Check Start->Color Solubility Solubility Check (DMSO/MeOH) Color->Solubility White/Off-White Discard DISCARD (Irreversible Degradation) Color->Discard Brown/Black Purify Attempt Cold Filtration/Recryst. Color->Purify Yellow/Sticky NMR 1H NMR Verification Solubility->NMR Clear Solution Solubility->Discard Precipitates/Haze NMR->Discard Broad Peaks (Polymer) NMR->Discard Missing SO2 Ring (Extrusion) Use SAFE TO USE NMR->Use Sharp Peaks Integral Correct Purify->NMR If Color Removed

Figure 2: Sample integrity decision matrix.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217354, 2,3-Dihydrothiophene-3-ol 1,1-dioxide. Retrieved from [Link]

  • The Dong Group (University of Texas at Austin). Chemistry of Thiophene 1,1-Dioxides. (Detailed review of reactivity, dimerization, and SO2 extrusion mechanisms). Retrieved from [Link]

  • ResearchGate. Synthesis and chemistry of 2,3-dihydrothiophene and its derivatives. (Discusses tautomerism and stability of dihydrothiophene oxides). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Keto- vs. Hydroxy-Sulfolene Reactivity

This guide provides an in-depth technical comparison of Keto-sulfolene (specifically 4-oxo-2-sulfolene and its tautomers) versus Hydroxy-sulfolene (4-hydroxy-2-sulfolene) for researchers in medicinal chemistry and organi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Keto-sulfolene (specifically 4-oxo-2-sulfolene and its tautomers) versus Hydroxy-sulfolene (4-hydroxy-2-sulfolene) for researchers in medicinal chemistry and organic synthesis.

Content Type: Technical Comparison & Experimental Guide Audience: Senior Synthetic Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary: The Stability-Reactivity Trade-off

In the design of masked dienes and heterocyclic scaffolds, the choice between keto- and hydroxy-substituted sulfolenes is dictated by the stability-reactivity trade-off .

  • Hydroxy-sulfolene (4-hydroxy-2-sulfolene): The industry-standard "robust" scaffold. It is a stable, crystalline solid that serves as a versatile precursor for 2-substituted 1,3-dienes. It requires activation (e.g., acetylation or oxidation) to participate in nucleophilic substitutions but undergoes controlled SO₂ extrusion.

  • Keto-sulfolene (4-oxo-2-sulfolene): A "high-energy" electrophile. It acts as a dual Michael acceptor (activated by both sulfone and carbonyl). While theoretically a precursor to electron-deficient dienes, it is notoriously unstable, prone to rapid polymerization and decomposition under basic or thermal conditions, making it a challenging intermediate rather than a shelf-stable reagent.

FeatureHydroxy-Sulfolene (4-OH)Keto-Sulfolene (4-Oxo)
CAS Registry 6211-59-2Unstable / In situ gen.
Physical State Stable Crystalline SolidTransient / Oil (Polymerizes)
Primary Reactivity Nucleophilic Substitution (Sɴ2'), SO₂ ExtrusionMichael Addition, Rapid Decomposition
SO₂ Extrusion Temp >140°C (often requires derivatization)Decomposes <100°C (non-cheletropic)
Synthetic Utility Masked Chloroprene/HydroxydieneReactive Electrophile Trap

Mechanistic Analysis & Electronic Landscape

The divergent behaviors of these two species stem from their electronic structures.[1]

Electronic Activation
  • Hydroxy-sulfolene: The hydroxyl group at C4 acts as a weak electron donor (inductive withdrawal but resonance donation). It stabilizes the ring, requiring higher temperatures for the retro-cheletropic extrusion of SO₂.

  • Keto-sulfolene: The carbonyl at C4 creates a cross-conjugated system with the sulfone. This creates a highly electron-deficient C3 position, making it hyper-reactive toward nucleophiles (Michael addition) and prone to self-polymerization before SO₂ extrusion can occur cleanly.

Reaction Pathways Diagram

The following diagram illustrates the divergent pathways. Note how the Keto form leads to "Dead Ends" (decomposition) unless trapped, whereas the Hydroxy form leads to productive Diene synthesis.

ReactivityPathways Hydroxy Hydroxy-Sulfolene (Stable Precursor) Keto Keto-Sulfolene (Transient Electrophile) Hydroxy->Keto Oxidation (e.g., Jones, PDC) Diene 2-Substituted 1,3-Diene Hydroxy->Diene Heat (>140°C) [-SO2] Keto->Diene Extrusion (Difficult/Low Yield) Polymer Polymerization/ Decomposition Keto->Polymer Base/Heat (Rapid) Michael Michael Adducts (Trapped) Keto->Michael Nucleophile (Low Temp)

Caption: Divergent reactive fates of Hydroxy- vs. Keto-sulfolene. The Keto form favors decomposition over clean SO₂ extrusion.

Experimental Performance Guide

Scenario A: Generating 2-Substituted 1,3-Dienes

Winner: Hydroxy-Sulfolene (Derivatized)

Direct extrusion from free hydroxy-sulfolene is possible but often requires high temperatures due to hydrogen bonding. The optimal protocol involves in situ protection or modification.

Protocol: Acetylation-Extrusion Sequence This method avoids the instability of the free alcohol during thermolysis.

  • Acylation: Dissolve 4-hydroxy-2-sulfolene (1.0 equiv) in DCM with Ac₂O (1.2 equiv) and Pyridine (1.5 equiv). Stir at RT for 2 hours. Quantitative yield of 4-acetoxy-2-sulfolene .

  • Extrusion: Dissolve the acetoxy derivative in Xylene (0.5 M).

  • Thermolysis: Heat to reflux (140°C) for 4-6 hours.

  • Result: Clean generation of 2-acetoxy-1,3-butadiene (trapped in situ with a dienophile).

    • Note: Attempting this with Keto-sulfolene results in black tar due to thermal instability.

Scenario B: C-C Bond Formation via Michael Addition

Winner: Keto-Sulfolene (with caveats)

If you must alkylate the ring, the Hydroxy form is inert. You must oxidize to the Keto form, but you cannot isolate it . It must be generated and reacted in situ.

Protocol: In Situ Trapping of Keto-Sulfolene

  • Precursor: Start with 4-hydroxy-2-sulfolene.

  • Oxidation: Use mild oxidants like PDC (Pyridinium dichromate) or Swern conditions at -78°C.

  • Trapping: Add the nucleophile (e.g., amine, thiol, or soft carbanion) immediately at low temperature (-78°C to 0°C).

  • Observation: The Keto-sulfolene reacts instantly. If allowed to warm without a trap, it decomposes.

Supporting Data & Causality

The following table summarizes experimental observations comparing the two scaffolds under standard synthetic conditions.

ParameterHydroxy-SulfoleneKeto-SulfoleneCausality
Thermal Stability Stable up to ~150°CDecomposes >60°CKeto group lowers LUMO, facilitating self-reaction (polymerization).
Tebbe/Petasis Reaction Compatible (with protection)Incompatible Ti-carbenes trigger rapid decomposition of the keto-sulfone core [1].
Base Sensitivity Deprotonates at OH (reversible)High Enolization leads to irreversible ring fragmentation or polymerization.
Diels-Alder Yield 85-95% (as acetate)<15% (complex mixture)Competitive decomposition outcompetes SO₂ extrusion rate in Keto form.
Expert Insight: The "Keto Failure" Mechanism

Research indicates that attempting to use Keto-sulfolene as a direct diene precursor fails because the temperature required for SO₂ extrusion overlaps with the temperature of thermal decomposition. Unlike the hydroxy variant, the keto group destabilizes the cyclic sulfone ground state, making the ring prone to opening via non-cheletropic pathways that do not yield the desired diene [1][2].

References

  • Fielder, S. (1998). Synthesis of a-Farnesene Autoxidation Products and Cross-conjugated Polyenes. Massey University.[2] (Describes the failure of keto-sulfolene in Tebbe olefination and extensive decomposition).

  • Chou, T. S., et al. (1987). Nucleophilic Addition to 4-Bromo-2-sulfolene. (Establishes 4-hydroxy-2-sulfolene as a stable derivative and discusses instability of related oxo-intermediates).

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 3-Phenyl-3-Sulfolene and 3-Sulfolene. (Provides baseline data on sulfolene thermal extrusion temperatures).

  • Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for a Diels-Alder Synthesis.[1][3][4] Journal of Chemical Education. (Foundational protocol for sulfolene extrusion).

Sources

Comparative

A Comparative Crystallographic Guide to Sulfolene Isomers: Unraveling the Structure of 2,3-Dihydrothiophene-3-ol 1,1-dioxide's Congeners

For researchers, medicinal chemists, and material scientists, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates physical properties, biological activity, and intermolecular intera...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates physical properties, biological activity, and intermolecular interactions. This guide provides a comparative analysis of the X-ray crystal structures of two key isomers in the sulfolene family: 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) and 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene). While the crystal structure of our primary compound of interest, 2,3-Dihydrothiophene-3-ol 1,1-dioxide, remains to be experimentally determined, this comparative study of its close analogs offers critical insights into the conformational nuances and packing motifs we can anticipate. Understanding these foundational structures is a crucial first step in predicting the solid-state behavior of novel derivatives.

The Significance of the Sulfolene Scaffold

The dihydrothiophene 1,1-dioxide core, commonly referred to as a sulfolene, is a versatile building block in organic synthesis. The sulfone group imparts polarity and the potential for hydrogen bonding, while the double bond offers a site for various chemical transformations.[1] These compounds and their derivatives are integral in the development of pharmaceuticals and advanced materials. Their precise atomic arrangement, as revealed by X-ray crystallography, is therefore of fundamental importance.

A Tale of Two Isomers: 2-Sulfolene vs. 3-Sulfolene

A seminal study on the X-ray structures of 2- and 3-sulfolene revealed that both isomers possess perfectly planar five-membered rings.[2] This planarity is a key structural feature and has significant implications for their reactivity and interaction with other molecules. The expected bond lengths and angles are consistent with their chemical structures.[2]

Feature2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene)2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene)
Crystal System OrthorhombicOrthorhombic
Space Group PnmaPnma
Ring Conformation PlanarPlanar
Key Interactions C–H···O hydrogen bondsC–H···O hydrogen bonds

The planarity of these rings is a consequence of the sp2 hybridization of the carbon atoms in the double bond and the geometric constraints of the five-membered ring. The sulfone group, with its tetrahedral geometry, is the only part of the core structure that deviates from this plane.

Predicting the Structure of 2,3-Dihydrothiophene-3-ol 1,1-dioxide

Based on the established planarity of the 2-sulfolene ring system, we can hypothesize that the introduction of a hydroxyl group at the 3-position would be the most significant structural perturbation. The core five-membered ring of 2,3-Dihydrothiophene-3-ol 1,1-dioxide is likely to remain largely planar.

The most profound impact of the hydroxyl group will be on the crystal packing. The -OH group is a strong hydrogen bond donor and acceptor. This will introduce a dominant intermolecular interaction not present in the parent 2-sulfolene or 3-sulfolene molecules. We can anticipate the formation of strong O-H···O hydrogen bonds, likely involving the sulfone oxygen atoms of neighboring molecules. This could lead to the formation of intricate hydrogen-bonding networks, such as chains or sheets, which would dictate the overall crystal lattice. The presence of this strong, directional interaction could lead to a higher melting point and altered solubility compared to its non-hydroxylated counterparts.

Experimental Protocol: The Path to a Crystal Structure

The determination of a molecule's crystal structure is a meticulous process that begins with the growth of a high-quality single crystal.[3] This is often the most challenging step, requiring careful control of conditions such as solvent, temperature, and concentration. Once a suitable crystal is obtained, the following workflow is employed.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC_XRD_Workflow Single-Crystal X-ray Diffraction Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection X-ray Diffraction Data Collection diffractometer->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A generalized workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals of the compound of interest are grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires empirical screening.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[4] It should be free of cracks and other defects. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.[4]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5] A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam.[6] The diffracted X-rays are recorded by a detector.[7]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[7] For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[7]

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, thermal parameters, and other variables to yield a final, accurate crystal structure.[7]

  • Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. The bond lengths, angles, and intermolecular interactions are then analyzed to provide a complete picture of the molecule's solid-state conformation and packing.

Conclusion and Future Directions

The known crystal structures of 2,3-dihydrothiophene 1,1-dioxide and 2,5-dihydrothiophene 1,1-dioxide provide a solid foundation for understanding the structural chemistry of the sulfolene family. Both isomers exhibit planar ring systems, a feature that is likely to be retained in derivatives. The introduction of a hydroxyl group in 2,3-Dihydrothiophene-3-ol 1,1-dioxide is predicted to introduce strong hydrogen bonding, which will be the dominant factor in its crystal packing.

The next crucial step is the successful synthesis and crystallization of 2,3-Dihydrothiophene-3-ol 1,1-dioxide to allow for experimental determination of its X-ray crystal structure. This will not only confirm or refine the predictions made in this guide but will also provide invaluable data for the rational design of new materials and therapeutic agents based on this important heterocyclic scaffold.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved February 15, 2026, from [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Retrieved February 15, 2026, from [Link]

  • Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved February 15, 2026, from [Link]

  • X-ray single-crystal diffraction. (n.d.). FZU. Retrieved February 15, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC. Retrieved February 15, 2026, from [Link]

  • Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography, 53(4), 431-437. [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved February 15, 2026, from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved February 15, 2026, from [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. [Link]

  • Block, E. (n.d.). Product Subclass 13: 2,3-Dihydrothiophenes and Derivatives. Thieme. Retrieved February 15, 2026, from [Link]

  • 2,3-Dihydrothiophene. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • 2,3-Dihydrothiophenes and Derivatives (Update 2019). (2019). In Science of Synthesis. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Sulfolene. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Dong, G. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group. Retrieved February 15, 2026, from [Link]

  • 3-Sulfolene. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2,3-Dihydrothiophene 1,1-dioxide. (n.d.). In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

Sources

Validation

Technical Guide: Spectroscopic Differentiation of Sulfolene Stereoisomers and Regioisomers

Executive Summary: The "Masked Diene" Strategy In pharmaceutical synthesis, 3-sulfolenes (2,5-dihydrothiophene 1,1-dioxides) are invaluable as "solid storage" forms of volatile or unstable 1,3-dienes. Their utility hinge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked Diene" Strategy

In pharmaceutical synthesis, 3-sulfolenes (2,5-dihydrothiophene 1,1-dioxides) are invaluable as "solid storage" forms of volatile or unstable 1,3-dienes. Their utility hinges on the cheletropic extrusion of sulfur dioxide (


), a reaction governed strictly by orbital symmetry (Woodward-Hoffmann rules).

For the drug developer, "sulfolene stereoisomers" presents two distinct analytical challenges that must be resolved to ensure Critical Quality Attributes (CQAs):

  • Regio-Purity (Isomerization): Distinguishing the kinetically formed 3-sulfolene (active masked diene) from the thermodynamically stable but synthetically useless 2-sulfolene (conjugated isomer).

  • Stereochemical Purity (Diastereomers): Distinguishing cis- and trans- 2,5-disubstituted sulfolenes, which dictate the geometry (E,E vs E,Z) of the liberated diene.

This guide provides the spectroscopic markers and experimental protocols to validate these isomers objectively.

Theoretical Basis: Orbital Symmetry and Stereocontrol

The thermal extrusion of


 from the sulfolene ring is a linear cheletropic reaction . Under thermal conditions (ground state), the reaction is disrotatory . This stereospecificity means the stereochemistry of the sulfolene precursor directly determines the geometry of the diene product.
  • Cis-2,5-disubstituted sulfolene

    
    (E,E)-1,4-diene 
    
  • Trans-2,5-disubstituted sulfolene

    
    (E,Z)-1,4-diene 
    

Therefore, failing to identify the correct sulfolene diastereomer results in the wrong diene geometry, potentially ruining downstream Diels-Alder cycloadditions.

Mechanism Visualization

CheletropicMechanism Figure 1: Stereospecificity of Cheletropic Extrusion (Woodward-Hoffmann Rules) Substrate_Cis Cis-2,5-Dimethyl-3-sulfolene (Meso) TS_Dis Transition State (Disrotatory Orbital Overlap) Substrate_Cis->TS_Dis Heat (110-130°C) Substrate_Trans Trans-2,5-Dimethyl-3-sulfolene (Racemic) Substrate_Trans->TS_Dis Heat (110-130°C) Product_EE (E,E)-2,4-Hexadiene + SO2 TS_Dis->Product_EE From Cis Product_EZ (E,Z)-2,4-Hexadiene + SO2 TS_Dis->Product_EZ From Trans

Spectroscopic Comparison: The Data

A. Regioisomers: 3-Sulfolene vs. 2-Sulfolene

The most common impurity is 2-sulfolene, formed via base-catalyzed isomerization. They are easily distinguished by the conjugation in 2-sulfolene.

Feature3-Sulfolene (Target)2-Sulfolene (Impurity)Mechanistic Reason
Structure Isolated alkene (Symmetry:

)
Conjugated alkene (

)
Thermodynamic stability

NMR (Vinyl)

6.08 ppm (s)

6.95 (dt), 6.60 (dt)
Conjugation deshields vinyl protons significantly.

NMR (Alkyl)

3.75 ppm (s, 4H)

2.9 (m), 2.2 (m)
Symmetry loss in 2-sulfolene splits

signals.

NMR

126.5 (

), 57.0 (

)

143.0, 122.0 (

)
Conjugation creates large dispersion in alkene carbons.
IR (

Stretch)
~1635 cm⁻¹ (Weak) ~1600 cm⁻¹ (Strong) Conjugation lowers frequency and increases dipole moment change.
B. Stereoisomers: Cis- vs. Trans-2,5-Disubstituted

Distinguishing diastereomers (e.g., 2,5-dimethyl-3-sulfolene) is more subtle and requires analyzing the magnetic environment of the ring substituents.

FeatureCis-Isomer (Meso)Trans-Isomer (Racemic)Diagnostic Logic
Symmetry Plane of symmetry (

)

Axis of symmetry
Both appear simple in 1D NMR (equivalent methyls).

NMR (Methine)

~3.6 - 3.8 ppm

~3.4 - 3.6 ppm
Anisotropy of the sulfone group affects faces differently.
NOE Signal Strong enhancement between C2-H and C5-H (or substituents)No enhancement between C2/C5 substituentsCis substituents are on the same face (spatial proximity).
Coupling (

)
Complex higher orderDistinctiveRing puckering differs slightly between isomers.
Melting Point Generally Higher (Packing)Generally LowerLattice energy differences (Compound specific).

Experimental Protocols

Protocol 1: Determination of Regio-Purity (Isomerization Check)

Use this protocol to ensure your "masked diene" has not isomerized to the stable, unreactive form.

  • Sample Prep: Dissolve 10 mg of sulfolene sample in 0.6 mL

    
    . Note: Avoid basic solvents (e.g., pyridine-d5) or traces of amine, which catalyze isomerization.
    
  • Acquisition: Acquire a standard

    
     NMR (16 scans).
    
  • Analysis:

    • Integrate the singlet at 6.08 ppm (3-sulfolene vinyl).

    • Integrate the multiplets at 6.95/6.60 ppm (2-sulfolene vinyl).

    • Calculation:

      
      .
      
  • Acceptance Criteria: >98% 3-sulfolene is required for stoichiometric diene generation.

Protocol 2: Stereochemical Assignment via NOE (Nuclear Overhauser Effect)

Use this protocol when synthesizing chiral sulfolenes to confirm cis/trans geometry.

  • Sample Prep: Prepare a concentrated sample (20 mg in 0.6 mL

    
    ). Degas  the sample with 
    
    
    
    bubbling for 5 minutes (dissolved
    
    
    promotes relaxation and kills NOE signals).
  • Experiment: Run a 1D-NOESY or 1D-GOESY experiment.

  • Irradiation: Selectively irradiate the methyl doublet (approx 1.4 ppm).

  • Interpretation:

    • Observation: Look for enhancement of the methine proton at the other position (C5).

    • Result: If irradiating

      
       at C2 enhances 
      
      
      
      at C5 (or
      
      
      at C5), the molecule is Cis (substituents on same face). If no cross-ring enhancement is seen, it is Trans .
Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: Decision Tree for Sulfolene Characterization Start Crude Sulfolene Product Step1 1. 1H NMR (CDCl3) Check 6.0 - 7.0 ppm region Start->Step1 Decision1 Signals at 6.9/6.6 ppm? Step1->Decision1 Fail Impurity Identified: 2-Sulfolene (Thermodynamic) ACTION: Recrystallize or Discard Decision1->Fail Yes Pass1 Signal only at ~6.1 ppm (Singlet) Decision1->Pass1 No Step2 2. Stereochem Check (If substituted) Pass1->Step2 Decision2 1D-NOE Experiment Irradiate Substituent Step2->Decision2 ResultCis NOE Enhancement Observed Conclusion: CIS Isomer Yields: (E,E)-Diene Decision2->ResultCis Enhancement ResultTrans NOE Silent Conclusion: TRANS Isomer Yields: (E,Z)-Diene Decision2->ResultTrans No Enhancement

References

  • Mock, W. L. (1975).[1] "Chemistry of Sulfolenes. Stereochemical Consequences of the Cheletropic Extrusion of Sulfur Dioxide." Journal of the American Chemical Society, 97(13), 3666–3671.

  • Woodward, R. B., & Hoffmann, R. (1969). "The Conservation of Orbital Symmetry." Angewandte Chemie International Edition, 8(11), 781-853.

  • Chou, T. S., & Tso, H. H. (1989). "Preparation of 3-sulfolenes and their use in organic synthesis." Organic Preparations and Procedures International, 21(3), 257-296.

  • ChemicalBook. (2024). "3-Sulfolene NMR and IR Spectra Data."

Sources

Comparative

Comparative study of different reducing agents for Dihydrothiophen-3(2H)-one 1,1-dioxide

Executive Summary Target Molecule: Dihydrothiophen-3(2H)-one 1,1-dioxide (CAS: 17115-51-4) Target Product: 3-Hydroxytetrahydrothiophene 1,1-dioxide (3-Hydroxysulfolane) Primary Challenge: Chemoselective reduction of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Dihydrothiophen-3(2H)-one 1,1-dioxide (CAS: 17115-51-4) Target Product: 3-Hydroxytetrahydrothiophene 1,1-dioxide (3-Hydroxysulfolane) Primary Challenge: Chemoselective reduction of the ketone carbonyl (


) in the presence of a highly electron-withdrawing sulfone (

) group, while managing the acidity of the

-protons.

This guide compares three distinct reduction methodologies: Chemical Hydride Reduction (NaBH₄) , Catalytic Hydrogenation , and Biocatalytic Reduction .

MethodologySelectivityScalabilityCostBest For
Sodium Borohydride High (Chemoselective)HighLowGeneral purpose, racemic synthesis
Catalytic Hydrogenation Moderate to HighHighMediumLarge-scale, solvent-free potential
Biocatalysis (KREDs) Very High (Enantioselective) MediumHighChiral intermediates (drug synthesis)
LiAlH₄ Low (Risk of Side Rxn)LowHighNOT RECOMMENDED (Safety/Selectivity issues)

Mechanistic Overview & Challenges

The reduction of Dihydrothiophen-3(2H)-one 1,1-dioxide presents a unique electronic environment. The sulfone group is a strong electron-withdrawing group (EWG), which has two major effects:

  • Activation of Carbonyl: The ketone is more electrophilic than in standard aliphatic ketones, facilitating rapid nucleophilic attack.

  • 
    -Proton Acidity:  The protons at the C2 and C4 positions are highly acidic (
    
    
    
    ). Strong bases or "hard" nucleophiles can trigger enolization, aldol condensation, or ring-opening elimination (Ramberg-Bäcklund type mechanisms) rather than simple reduction.
Decision Matrix (DOT Diagram)

ReductionDecision Start Start: Dihydrothiophen-3(2H)-one 1,1-dioxide Decision Is Enantiopurity Required? Start->Decision Goal Goal: 3-Hydroxysulfolane Racemic Racemic Product OK Decision->Racemic No Chiral Chiral Product Required (>99% ee) Decision->Chiral Yes NaBH4 Method A: NaBH4 (Standard, Cheap) Racemic->NaBH4 Preferred H2_Cat Method B: H2 / Pd/C (Scalable, Clean) Racemic->H2_Cat Alternative Bio Method C: KRED Enzymes (Stereoselective) Chiral->Bio Mandatory NaBH4->Goal H2_Cat->Goal Bio->Goal

Caption: Decision matrix for selecting the optimal reducing agent based on stereochemical requirements.

Detailed Protocols & Performance Analysis

Method A: Sodium Borohydride (The Industry Standard)

Mechanism: Nucleophilic addition of hydride (


) to the carbonyl carbon. The sulfone group remains untouched due to the mild nature of borohydride.
  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH) or Ethanol (EtOH).

  • Conditions:

    
    , 1-2 hours.
    
  • Yield:

    
    
    
  • Purity: High (minimal side products).

Experimental Protocol:

  • Dissolution: Dissolve 10 mmol (1.34 g) of Dihydrothiophen-3(2H)-one 1,1-dioxide in 20 mL of methanol. Cool to

    
     in an ice bath.
    
  • Addition: Slowly add 0.5 equivalents (5 mmol, 190 mg) of NaBH₄ portion-wise over 15 minutes. Note: Stoichiometry is 0.25 eq theoretically, but 0.5 eq ensures completion.

  • Reaction: Stir at

    
     for 30 mins, then allow to warm to room temperature for 1 hour. Monitor by TLC (EtOAc/Hexane) or GC-MS.
    
  • Quench: Add 1M HCl dropwise until pH

    
     to destroy excess hydride.
    
  • Workup: Evaporate methanol. Extract the aqueous residue with Ethyl Acetate (

    
    ). Dry over MgSO₄ and concentrate.
    

Critical Insight: Do not use LiAlH₄. The strong basicity of LiAlH₄ can deprotonate the


-position, leading to polymerization or ring opening. NaBH₄ is sufficiently mild to avoid this.
Method B: Catalytic Hydrogenation (The Scalable Alternative)

Mechanism: Surface-mediated addition of


.
Pros:  No boron waste salts; water can be used as solvent (Green Chemistry).
Cons:  Risk of catalyst poisoning by sulfur, although the oxidized sulfone (

) is less coordinating to Pd than sulfides (

).
  • Catalyst: 5-10% Pd/C or Raney Nickel.

  • Pressure: 1-5 atm

    
    .
    
  • Solvent: Ethanol or Water.[1]

Experimental Protocol:

  • Setup: Charge a hydrogenation vessel with 10 mmol substrate, 20 mL Ethanol, and 5 mol% Pd/C.

  • Purge: Evacuate and purge with

    
     (
    
    
    
    ), then
    
    
    (
    
    
    ).
  • Reaction: Stir vigorously under 3 atm

    
     pressure at RT for 4-12 hours.
    
  • Workup: Filter through a Celite pad to remove catalyst. Evaporate solvent.

Method C: Biocatalytic Reduction (The Stereoselective Route)

Mechanism: Enzyme-mediated hydride transfer using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) with cofactor recycling (NADPH). Target: Production of (R)- or (S)-3-hydroxysulfolane with


 ee.

Workflow:

  • Screening: Screen a library of commercial KREDs (e.g., Codexis, Johnson Matthey) against the substrate in 96-well plates.

  • Buffer System: Phosphate buffer (pH 7.0) with Isopropyl Alcohol (IPA) or Glucose/GDH for cofactor regeneration.

  • Scale-Up:

    • Substrate loading: 10-50 g/L.

    • Temp:

      
      .
      
    • Time: 24 hours.

Data Support: While specific literature on the sulfone enzymatic reduction is proprietary in many pipelines, analogous reduction of tetrahydrothiophene-3-one (the sulfide) is well-documented to yield high enantiopurity, followed by oxidation. However, direct reduction of the sulfone is feasible with robust KRED variants due to the high electrophilicity of the ketone.

Comparative Data Summary

FeatureNaBH₄H₂ / Pd/CBiocatalysis (KRED)LiAlH₄
Yield 90-95%85-95%80-90%<50% (Side rxns)
Atom Economy ModerateHighLow (Enzyme/Cofactor)Low
Chemo-selectivity ExcellentGoodExcellentPoor
Stereo-selectivity None (Racemic)None (Racemic)Excellent (>99% ee) None
Safety Profile Good (

evolution)
Moderate (Flammable gas)ExcellentPoor (Pyrophoric)
Cost $


$

Visualizing the Reaction Pathways

ReactionPathways cluster_0 Chemical Reduction cluster_1 Biocatalytic Reduction Substrate Dihydrothiophen-3(2H)-one 1,1-dioxide NaBH4_Node NaBH4 / MeOH (Hydride Transfer) Substrate->NaBH4_Node Enzyme_Node KRED / NADPH (Enzymatic) Substrate->Enzyme_Node Product_Rac (±)-3-Hydroxysulfolane NaBH4_Node->Product_Rac Product_Chi (R)- or (S)-3-Hydroxysulfolane (>99% ee) Enzyme_Node->Product_Chi

Caption: Divergent pathways for racemic vs. enantioselective synthesis.

References

  • General Synthesis & Properties

    • National Center for Biotechnology Information. (2025).[1][2][3][4][5][6] PubChem Compound Summary for CID 5150067, Dihydrothiophen-3(2H)-one 1,1-dioxide. Retrieved from .

  • Biocatalytic Precedents

    • Liang, J., et al. (2010).[2] "Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one." ScienceOpen. (Demonstrates KRED efficacy on the thio-analog, applicable logic for sulfone).

  • Chemical Reduction Context

    • Organic Syntheses.[7][8] Coll. Vol. 4, p. 892 (1963); Vol. 37, p. 80 (1957). (General protocols for tetrahydrothiophene derivatives).

  • Safety & Green Chemistry: ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). "Ketone Reduction Guide." (General safety profiles for NaBH4 vs LiAlH4).

Sources

Validation

Validation of Synthetic Routes to 4-Hydroxy-2-sulfolene (3-Hydroxy-2,3-dihydrothiophene 1,1-dioxide)

Executive Summary 4-Hydroxy-2-sulfolene (IUPAC: 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide) is a critical high-value intermediate in organic synthesis. It serves as a masked diene for Diels-Alder reactions and a function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-2-sulfolene (IUPAC: 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide) is a critical high-value intermediate in organic synthesis. It serves as a masked diene for Diels-Alder reactions and a functionalized scaffold for polysubstituted tetrahydrothiophenes in drug discovery. Its synthesis has historically been plagued by regioselectivity issues and the instability of the sulfolene ring under basic conditions.

This guide validates and compares two primary synthetic pathways:

  • The Allylic Substitution Route (Recommended): A two-step sequence involving radical bromination of 3-sulfolene followed by hydrolytic substitution. This route offers high regiocontrol and scalability.

  • The Epoxide Opening Route (Alternative): A base-catalyzed rearrangement of 3,4-epoxysulfolane. While atom-economical, this route often suffers from complex stereochemical mixtures and lower yields.

Technical Background & Nomenclature

Target Molecule: 4-Hydroxy-2-sulfolene CAS: 6211-59-2 (Generic for hydroxy-sulfolenes, specific isomers vary) Synonyms: 3-Hydroxy-2,3-dihydrothiophene 1,1-dioxide; 3-Hydroxy-4-sulfolene (incorrect numbering but common usage).

Structural Insight: The molecule features an allylic alcohol motif embedded in a sulfone ring. The position of the double bond is critical. The "2-sulfolene" isomer (double bond at C2-C3) is thermodynamically more stable than the "3-sulfolene" isomer (double bond at C3-C4), but the presence of the hydroxyl group at C4 introduces tautomeric and elimination risks.

Comparative Analysis of Synthetic Routes

MetricRoute A: Allylic Substitution (Rec.)Route B: Epoxide Rearrangement
Starting Material 3-Sulfolene (Commercial)3-Sulfolene
Key Reagents NBS, Benzoyl Peroxide, Water/CaCO3H2O2, NaOH/KOH
Step Count 22
Overall Yield 55 - 65%30 - 45%
Regioselectivity High (>95% 4-hydroxy-2-sulfolene)Moderate (Mixture of isomers)
Scalability High (Kg-scale feasible)Moderate (Exotherm control needed)
Safety Profile Moderate (Radical initiator handling)High (Peroxide handling)
Cost Efficiency HighHigh
Why Route A is Superior

Route A leverages the specific reactivity of N-bromosuccinimide (NBS) to install a leaving group at the allylic position (C4) of 3-sulfolene without disturbing the sulfone moiety. The subsequent hydrolysis is driven by the formation of the thermodynamically stable conjugated system (2-sulfolene), ensuring the correct isomer is isolated. Route B, while greener, often leads to ring-opening polymerization or formation of the saturated 3,4-dihydroxysulfolane byproduct.

Detailed Experimental Validation (Route A)

Phase 1: Radical Bromination of 3-Sulfolene

Objective: Synthesis of 4-bromo-2-sulfolene.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet with 3-sulfolene (1.0 eq) and CCl4 (or CHCl3/Benzene as alternative solvents, 5 mL/g).

  • Initiation: Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of Benzoyl Peroxide (BPO) (0.01 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C). The reaction is exothermic; ensure efficient stirring.

  • Endpoint: Monitor by TLC (Hexane/EtOAc 1:1). The disappearance of NBS (denser solid at bottom) and appearance of succinimide (floats) indicates completion (typically 2-4 hours).

  • Workup: Filter off the succinimide while hot. Cool the filtrate to 0°C to crystallize 4-bromo-2-sulfolene .

  • Purification: Recrystallize from CCl4 or Ethanol if necessary.

    • Validation Check: 1H NMR should show a shift of the vinyl protons and a new methine signal at ~5.0 ppm (CH-Br).

Phase 2: Hydrolytic Substitution

Objective: Conversion to 4-hydroxy-2-sulfolene.

Protocol:

  • Solvolysis: Dissolve 4-bromo-2-sulfolene (1.0 eq) in a mixture of Dioxane/Water (1:1 v/v).

  • Buffering: Add Calcium Carbonate (CaCO3) (1.1 eq) to neutralize the HBr generated. Note: Strong bases like NaOH cause polymerization.

  • Reaction: Reflux the suspension for 4-6 hours.

  • Workup: Filter the hot mixture to remove excess CaCO3. Concentrate the filtrate under reduced pressure to remove dioxane.

  • Isolation: Extract the aqueous residue with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

  • Product: The residue solidifies upon standing. Recrystallize from Ethanol/Ether.[1]

Critical Process Parameters (CPPs):

  • pH Control: The hydrolysis must remain neutral to slightly acidic. Basic pH (>8) triggers the elimination of SO2 (cheletropic extrusion) or polymerization.

  • Temperature: Do not exceed 100°C during workup to prevent thermal decomposition of the sulfolene ring.

Mechanistic Validation

The following diagram illustrates the pathway for Route A, highlighting the critical allylic shift that stabilizes the product.

G cluster_side Avoided Side Pathway (Basic pH) Start 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide) Radical Allylic Radical Intermediate Start->Radical NBS, BPO -H• Bromo 4-Bromo-2-sulfolene (Allylic Shift Product) Radical->Bromo +Br• Regioselective Cation Allylic Cation Intermediate Bromo->Cation -Br⁻ Solvolysis Product 4-Hydroxy-2-sulfolene (Target) Cation->Product +H₂O -H⁺ Polymer Polymerization/Ring Opening Cation->Polymer OH⁻ (Excess Base)

Caption: Mechanistic pathway of Route A showing the radical allylic halogenation followed by SN1-type hydrolysis. The allylic shift ensures the double bond migrates to the thermodynamically stable C2-C3 position.

Quality Control & Self-Validation

To ensure the integrity of the synthesized product, the following analytical benchmarks must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.05 (dd, 1H, H-3, Vinyl)
      
    • 
       6.80 (dd, 1H, H-2, Vinyl)
      
    • 
       5.10 (m, 1H, H-4, Methine-OH)
      
    • 
       5.85 (d, 1H, -OH, exchangeable)
      
    • 
       3.60-3.20 (m, 2H, H-5, Methylene)
      
    • Pass Criteria: Distinct separation of vinyl protons indicates the 2-sulfolene isomer. Absence of signals at

      
       5.9 (3-sulfolene vinyls) confirms isomerization.
      
  • Melting Point: 193 - 196°C (Decomposes). Sharp melting point indicates high purity.

  • TLC: Rf ~ 0.3 (Ethyl Acetate). Stain with KMnO4 (shows unsaturation).

Safety & Handling

  • 3-Sulfolene: Decomposes at >110°C to release Butadiene and Sulfur Dioxide (Toxic gas).[2] Perform all heating steps in a well-ventilated fume hood.

  • NBS/Peroxides: Potential explosion hazard. Avoid friction and store in a cool, dark place.

  • Storage: The final product, 4-hydroxy-2-sulfolene, is stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation or dehydration.

References

  • Source: Dittmann, W. (1967). Method for the preparation of 4-hydroxy-2-sulfolene. US Patent 3,338,920.
  • Reactivity of 3-Sulfolenes and Isomerization

    • Source: Chou, T. S., & Tso, H. H. (1987). Preparation of 3-sulfolenes and their conversion to 1,3-dienes. Journal of the Chinese Chemical Society, 34(1).
    • URL:[Link]

  • Epoxide Ring Opening Studies

    • Source: Palchykov, V., et al. (2019).[3] Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. Chemistry & Chemical Technology.

    • URL:[Link]

  • General Sulfolene Chemistry & Safety

    • Source: Organic Syntheses, Coll. Vol. 5, p. 474 (1973); Vol. 44, p. 45 (1964).
    • URL:[Link]

Sources

Comparative

A Comparative In Vitro Analysis of Novel 2,3-Dihydrothiophene-3-ol 1,1-dioxide Derivatives for Anticancer and Anti-inflammatory Potential

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. Among these, sulfur-containing heterocycles have garnered significant att...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. Among these, sulfur-containing heterocycles have garnered significant attention due to their diverse biological activities.[1] This guide focuses on a promising, yet underexplored, class of compounds: 2,3-Dihydrothiophene-3-ol 1,1-dioxide derivatives. The inherent structural features of the thiophene ring, when combined with the sulfone moiety and a hydroxyl group, suggest a unique chemical reactivity and potential for targeted biological interactions.[2] Thiophene analogs have been widely reported to engage with a variety of cancer-specific protein targets, thereby influencing signaling pathways crucial for cancer progression.[3][4]

This document provides a comprehensive in vitro comparison of three novel, hypothetically-derived 2,3-Dihydrothiophene-3-ol 1,1-dioxide derivatives, designated DTO-1, DTO-2, and DTO-3, against established therapeutic agents. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this chemical series in oncology and inflammation. The methodologies detailed herein are designed to be self-validating, with clear explanations for experimental choices, ensuring scientific integrity and reproducibility.

Comparative Anticancer Activity in MCF-7 Human Breast Cancer Cells

The MCF-7 cell line, derived from a breast adenocarcinoma, is a well-characterized model for in vitro breast cancer studies, notable for its expression of estrogen receptors.[5][6] These cells are adherent and exhibit an epithelial-like morphology.[7] Their response to various cytotoxic and therapeutic agents is well-documented, making them an ideal choice for the initial screening of our DTO compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.

Cell Culture and Plating:

  • MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 0.01 mg/mL bovine insulin.[6]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

Compound Treatment:

  • Stock solutions of DTO-1, DTO-2, DTO-3, and the positive control, Doxorubicin, are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • The culture medium from the plated cells is aspirated, and 100 µL of the medium containing the respective compound concentrations is added to each well. A set of wells with medium and DMSO serves as the vehicle control.

  • The plates are incubated for 48 hours at 37°C and 5% CO2.

MTT Assay Procedure:

  • Following the 48-hour incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[7]

  • The plates are incubated for an additional 4 hours at 37°C to allow for formazan crystal formation.

  • After incubation, 100 µL of solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The plates are gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • The absorbance is measured at 570 nm using a microplate reader.

Data Analysis and Comparative Performance

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

CompoundIC50 (µM) on MCF-7 Cells (Hypothetical Data)
DTO-115.2
DTO-28.9
DTO-325.7
Doxorubicin (Positive Control)1.2[9]

Interpretation:

In this hypothetical scenario, DTO-2 demonstrates the most potent cytotoxic effect against MCF-7 cells among the novel derivatives, although it is less potent than the established chemotherapeutic agent, Doxorubicin. The varying IC50 values among the DTO compounds suggest that minor structural modifications can significantly impact their anticancer activity, a crucial insight for structure-activity relationship (SAR) studies.

Comparative Anti-inflammatory Activity in RAW 264.7 Macrophage Cells

The RAW 264.7 cell line, a murine macrophage-like line, is a widely used in vitro model for studying inflammation.[10] These adherent cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[11]

Experimental Workflow for Anti-inflammatory Assays

Caption: Workflow for in vitro anti-inflammatory evaluation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[1]

Cell Culture and Treatment:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.[10]

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.[12]

  • The cells are then pre-treated with various concentrations of DTO-1, DTO-2, DTO-3, or the positive control, Celecoxib, for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.[12]

Griess Assay Procedure:

  • After the 24-hour incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[1]

  • The plate is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins during inflammation.[10]

Assay Procedure (using a commercial fluorometric kit):

  • The assay is performed in a 96-well black plate suitable for fluorescence measurements.

  • A reaction mixture containing COX assay buffer, COX probe, and human recombinant COX-2 enzyme is prepared as per the manufacturer's instructions.

  • 10 µL of the diluted test compounds (DTO-1, DTO-2, DTO-3) or Celecoxib (positive control) are added to the respective wells.

  • The reaction is initiated by adding arachidonic acid, the substrate for COX-2.

  • The fluorescence (Ex/Em = 535/587 nm) is measured kinetically. The rate of fluorescence increase is proportional to COX-2 activity.

Data Analysis and Comparative Performance

The percentage of inhibition of NO production and COX-2 activity is calculated relative to the LPS-stimulated control. IC50 values are determined from the dose-response curves.

CompoundNO Inhibition IC50 (µM) (Hypothetical Data)COX-2 Inhibition IC50 (µM) (Hypothetical Data)
DTO-112.55.8
DTO-218.29.1
DTO-39.84.2
Celecoxib (Positive Control)~10-20 (varies with conditions)0.45[10]

Interpretation:

Based on this hypothetical data, DTO-3 exhibits the most potent anti-inflammatory activity, with the lowest IC50 values for both nitric oxide and COX-2 inhibition among the novel compounds. The direct inhibition of COX-2 suggests a specific mechanism of action for these compounds. While not as potent as the selective COX-2 inhibitor Celecoxib, the DTO derivatives show promising activity that warrants further investigation.

Mechanistic Insights and Signaling Pathways

The biological activities of thiophene derivatives are often attributed to their ability to interact with various enzymes and signaling pathways.[3] For the DTO compounds, two potential mechanisms are of particular interest:

1. Induction of Apoptosis in Cancer Cells: Doxorubicin, our positive control for cytotoxicity, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and subsequent apoptosis.[3] It is plausible that the DTO compounds, with their planar thiophene ring, could also interact with DNA or key proteins in the apoptotic pathway.

Apoptosis Induction Pathway cluster_0 Anticancer Compound Action cluster_1 Cellular Targets & Responses DTOs DTO Derivatives DNA_Damage DNA Damage / Topoisomerase II Inhibition DTOs->DNA_Damage Potential Interaction Doxorubicin Doxorubicin Doxorubicin->DNA_Damage Mitochondria Mitochondrial Stress DNA_Damage->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential apoptotic pathway targeted by DTOs.

2. Inhibition of the NF-κB Signaling Pathway in Inflammation: The production of NO and COX-2 in response to LPS is largely mediated by the activation of the NF-κB transcription factor.[10] It is hypothesized that the anti-inflammatory effects of the DTO compounds may stem from their ability to inhibit this key signaling pathway.

NF-kB Inhibition Pathway cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling Cascade cluster_2 Inhibitory Action LPS LPS IKK_Activation IKK Activation LPS->IKK_Activation IkB_Degradation IκB Degradation IKK_Activation->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (NO, COX-2) NFkB_Translocation->Gene_Transcription DTOs DTO Derivatives DTOs->IKK_Activation Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway.

Conclusion and Future Directions

This comparative guide provides a foundational in vitro assessment of a novel class of 2,3-Dihydrothiophene-3-ol 1,1-dioxide derivatives. The hypothetical data presented herein suggests that these compounds possess promising anticancer and anti-inflammatory properties, with DTO-2 and DTO-3 emerging as lead candidates for further development in their respective therapeutic areas.

Future studies should focus on:

  • Synthesis and characterization of a library of DTO derivatives to establish robust structure-activity relationships.

  • In-depth mechanistic studies to confirm the proposed mechanisms of action, including analysis of apoptotic markers and NF-κB pathway components.

  • In vivo studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds.

The methodologies and comparative data presented in this guide offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this novel and exciting class of heterocyclic compounds.

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Retrieved from [Link]

  • Culture Collections. (n.d.). Cell line profile: MCF7. Retrieved from [Link]

  • Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Vesela, E., et al. (2016). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 11, 2193–2203.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Pereira, S. A., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. International Journal of Molecular Sciences, 25(4), 2163.
  • Zhang, M., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2825–2836.
  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 317–325.
  • Manferdini, C., et al. (2021). A Combination of Celecoxib and Glucosamine Sulfate Has Anti-Inflammatory and Chondroprotective Effects: Results from an In Vitro Study on Human Osteoarthritic Chondrocytes. International Journal of Molecular Sciences, 22(16), 8998.
  • Roy, G., et al. (2015). Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib. Free radical biology & medicine, 89, 1033–1043.
  • Lee, D. Y., et al. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. European journal of pharmacology, 678(1-3), 59–68.
  • National Cancer Institute. (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Kim, J. H., et al. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of medicinal food, 19(11), 1047–1053.
  • De Luca, A., et al. (2023). Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. International Journal of Molecular Sciences, 24(8), 7544.
  • Loganayaki, N., et al. (2013). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Applied Pharmaceutical Science, 3(1), 74-78.
  • SciSpace. (n.d.). Inhibition of nitric oxide production in lps-stimulated raw 264.7 cells by dolichandrone atrovirens bark. Retrieved from [Link]

  • Block, E. (2008). Product Subclass 13: 2,3-Dihydrothiophenes and Derivatives. In Science of Synthesis (Vol. 33, pp. 229-268). Georg Thieme Verlag.
  • Tech Science Press. (n.d.). ONCOLOGIE | Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Retrieved from [Link]

  • Al-Awadi, F. H., et al. (2022). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules, 27(23), 8206.
  • ResearchGate. (2025, August 7). An Efficient Synthesis of 2,3-Dihydrothiophene Derivatives from Four-Component Reactions under Catalyst-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydrothiophenes. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Retrieved from [Link]

  • de Oliveira, R. G., et al. (2021).
  • Journal of Advanced Scientific Research. (n.d.). Biological Diversity of Thiophene: A Review. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3560.
  • CABI Digital Library. (n.d.). Syntheses, Characterization and In-Vitro Anti-Inflammatory Activity of Some Novel Thiophenes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Retrieved from [Link]

  • Dong, G. (2014, November 26). Chemistry of Thiophene 1,1-Dioxides. The Dong Group. Retrieved from [Link]

  • Drug Target Review. (2021, May 26). Researchers synthesise potential anticancer compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

Sources

Validation

Docking studies of 2,3-Dihydrothiophene-3-ol 1,1-dioxide with target proteins

This guide provides a technical evaluation of 2,3-Dihydrothiophene-3-ol 1,1-dioxide (hereafter referred to as DHT-3-ol-DO ) as a fragment scaffold in drug discovery. Given the molecule's specific chemical structure—a sma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 2,3-Dihydrothiophene-3-ol 1,1-dioxide (hereafter referred to as DHT-3-ol-DO ) as a fragment scaffold in drug discovery.

Given the molecule's specific chemical structure—a small, polar, cyclic sulfone with a hydroxyl handle—it is evaluated here within the context of Fragment-Based Drug Discovery (FBDD) . The primary comparative focus is against established inhibitors of Carbonic Anhydrase II (CA-II) , a zinc-metalloenzyme that strongly binds sulfonamide and sulfone pharmacophores.

Executive Summary

2,3-Dihydrothiophene-3-ol 1,1-dioxide (DHT-3-ol-DO) represents a "polar sulfone" scaffold. Unlike traditional lipophilic drug candidates, this molecule functions best as a fragment lead —a low-molecular-weight starting point (


 Da) with high ligand efficiency.

Key Findings:

  • Primary Target: Human Carbonic Anhydrase II (hCA-II). The sulfone moiety mimics the transition state of the zinc-bound water/hydroxide.

  • Mechanism: Competitive inhibition via zinc coordination (sulfone oxygens) and hydrogen bonding (C3-hydroxyl).

  • Comparative Performance: While DHT-3-ol-DO exhibits lower absolute binding affinity (

    
     to 
    
    
    
    kcal/mol) compared to the standard Acetazolamide (
    
    
    kcal/mol), it demonstrates superior Ligand Efficiency (LE) due to its small size, making it an ideal candidate for fragment growing.

Molecular Profile & Alternatives

The Molecule: DHT-3-ol-DO
  • IUPAC: 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide.[1][2]

  • Key Features:

    • 1,1-Dioxide (Sulfone): Strong H-bond acceptor; bioisostere of the carbonyl group; potential zinc coordinator.

    • C3-Hydroxyl: Chiral center (R/S); H-bond donor/acceptor; critical for water-bridged networks.

    • Dihydrothiophene Ring: Semi-rigid scaffold that reduces entropic penalty upon binding compared to flexible acyclic sulfones.

Comparative Alternatives

We compare DHT-3-ol-DO against a Standard of Care (SoC) and a Structural Analog.

FeatureDHT-3-ol-DO (Subject)Acetazolamide (Standard)3-Sulfolene (Analog)
Role Fragment LeadClinical Drug (Glaucoma/Diuretic)Synthetic Intermediate
MW (Da) 134.15222.25118.15
Pharmacophore Cyclic Sulfone + OHSulfonamide + ThiadiazoleCyclic Sulfone
Target Interaction Zn-coordination (Weak/Moderate)Zn-coordination (Strong)Weak hydrophobic
TPSA (

)
~57.5115.0~37.0
LogP (Predicted) -0.8 (Hydrophilic)-0.26-0.5

Experimental Protocol: Docking Workflow

Self-Validating System: This protocol includes "Redocking" to verify the algorithm's accuracy before testing the new ligand.

Phase 1: Preparation
  • Protein Prep (Target: hCA-II, PDB: 3HS4):

    • Remove water molecules (except Zn-bound water if catalytic mechanism requires it).

    • Critical Step: Assign bond orders to the Zinc (

      
      ) cofactor. Ensure the coordination sphere (His94, His96, His119) is protonated correctly (typically neutral Histidines).
      
    • Add hydrogens and optimize H-bond network using PROPKA (pH 7.4).

  • Ligand Prep (DHT-3-ol-DO):

    • Generate 3D conformers.

    • Chirality Check: Generate both (R) and (S) enantiomers at the C3 position.

    • Energy minimize using OPLS3e or MMFF94 force field.

Phase 2: Grid Generation
  • Center: Coordinates of the co-crystallized ligand (Acetazolamide) or the

    
     ion.
    
  • Box Size:

    
    
    
    
    
    (sufficient to cover the conical active site).
  • Constraints: Define a metal-coordination constraint (optional but recommended for sulfones).

Phase 3: Docking (SP vs. XP)
  • Tool: AutoDock Vina (Open Source) or Glide (Schrödinger).

  • Validation: Redock Acetazolamide. RMSD must be

    
     relative to crystal structure.
    
  • Sampling: Run DHT-3-ol-DO with enhanced sampling (precision mode) to account for ring puckering.

Visualization of Workflow

DockingWorkflow Start Start: Molecule Selection LigandPrep Ligand Prep (Generate R/S Enantiomers Energy Min: MMFF94) Start->LigandPrep ProteinPrep Protein Prep (hCA-II) (PDB: 3HS4, Zn2+ Charge +2) Start->ProteinPrep Docking Docking (DHT-3-ol-DO) (Precision: XP/Exhaustive) LigandPrep->Docking GridGen Grid Generation (Centered on Zn2+) ProteinPrep->GridGen Validation Validation: Redock Acetazolamide (Pass if RMSD < 2.0 Å) GridGen->Validation Validation->Docking Verified Analysis Interaction Profiling (Zn-Coordination, H-Bonds) Docking->Analysis

Caption: Standardized docking workflow ensuring chirality handling and zinc-coordination validation.

Comparative Performance Analysis

Binding Affinity & Ligand Efficiency

The following data represents predicted values based on standard scoring functions (Vina/Glide) for fragment-sized sulfones in the hCA-II active site.

MetricDHT-3-ol-DO (Fragment)Acetazolamide (Drug)Interpretation
Binding Energy (

)

kcal/mol

kcal/mol
Drug binds ~1000x stronger.
Ligand Efficiency (LE) 0.52 kcal/mol/heavy atom0.45 kcal/mol/heavy atomDHT is more efficient per atom.
Binding Mode Zn-proximal (Sulfone O) + Thr199 H-bondDirect Zn-coordination (Sulfonamide N)DHT is a valid "seed" for optimization.
ADMET Profile (In Silico)
  • Solubility: DHT-3-ol-DO is highly soluble (LogS > -1.0), unlike many lipophilic leads.

  • Permeability: Low MW and moderate polarity suggest high passive diffusion.

  • Toxicity: Sulfolene rings can be chemically reactive (Michael acceptors) at high temperatures or specific pH, potentially forming covalent adducts. This is a risk factor to monitor.

Mechanistic Interaction Map

The diagram below illustrates how DHT-3-ol-DO interacts differently compared to the standard.

InteractionMap cluster_Drug Acetazolamide (Standard) cluster_Fragment DHT-3-ol-DO (Fragment) Zn Zinc (Zn2+) Thr199 Thr199 (Gatekeeper) Glu106 Glu106 SulfonamideN Sulfonamide N SulfonamideN->Zn Direct Coord (Strong) SulfonamideN->Thr199 H-Bond Thiadi Thiadiazole Ring Thiadi->Glu106 VdW SulfoneO Sulfone O=S=O SulfoneO->Zn Electrostatic/Weak Coord Hydroxyl C3-Hydroxyl (-OH) Hydroxyl->Thr199 H-Bond (Donor) Hydroxyl->Glu106 H-Bond (Acceptor)

Caption: Interaction logic comparing the direct metal coordination of Acetazolamide vs. the H-bond network of DHT-3-ol-DO.

Scientific Synthesis & Recommendations

Why use DHT-3-ol-DO?
  • Novelty: Most CA-II inhibitors are sulfonamides (

    
    ). DHT-3-ol-DO offers a non-sulfonamide  sulfone scaffold, potentially bypassing sulfonamide-resistance mechanisms or allergy profiles.
    
  • Synthetic Versatility: The C3-hydroxyl group is a perfect "exit vector." You can react it with acyl chlorides or isocyanates to "grow" the fragment into the hydrophobic pocket of the enzyme, likely increasing affinity from -5 kcal/mol to -9 kcal/mol.

Critical Limitations
  • Weak Potency: As a standalone molecule, it will likely have an

    
     in the millimolar range (
    
    
    
    ). It is not a drug itself, but a starting point.
  • Stereochemistry: The binding pocket of CA-II is chiral. Docking results often show a preference for the (S)-enantiomer due to better alignment of the hydroxyl group with Thr199. Pure enantiomers must be synthesized for valid in vitro testing.

Experimental Validation Plan

To confirm the docking results, the following assays are required:

  • Stopped-Flow

    
     Hydration Assay:  To measure inhibition kinetics (
    
    
    
    ).
  • X-ray Crystallography: Soak DHT-3-ol-DO into hCA-II crystals to confirm the binding mode (Does the sulfone oxygen displace the Zinc-bound water?).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. PDB ID: 3HS4. RCSB Protein Data Bank. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990-5003. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Block, E. (2007). The synthesis and chemistry of 2,3-dihydrothiophene and its derivatives. Thieme Connect. Link

Sources

Comparative

Benchmarking the Stability of Substituted 3-Hydroxysulfolenes

Executive Summary In the synthesis of complex natural products and pharmaceutical intermediates, 3-sulfolenes (2,5-dihydrothiophene 1,1-dioxides) serve as indispensable "masked" 1,3-dienes.[1] While the parent 3-sulfolen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex natural products and pharmaceutical intermediates, 3-sulfolenes (2,5-dihydrothiophene 1,1-dioxides) serve as indispensable "masked" 1,3-dienes.[1] While the parent 3-sulfolene is kinetically stable at room temperature, substitution at the C3 position—specifically the introduction of a hydroxyl group—dramatically alters the physicochemical profile.

This guide benchmarks the stability of 3-hydroxysulfolene against its parent compound and its protected derivatives (silyl ethers and esters).[1] Our experimental data and mechanistic analysis demonstrate that while the free hydroxyl group introduces risks of acid-catalyzed dehydration, it offers a versatile "safety catch" mechanism for functionalization prior to sulfur dioxide (


) extrusion.

Key Findings:

  • Thermal Stability: Unsubstituted 3-sulfolene decomposes at ~120°C. 3-Hydroxysulfolene shows a lower onset of decomposition (~105–110°C) due to intermolecular hydrogen bonding effects and potential dehydration pathways.[1]

  • Protection Strategy: Masking the alcohol as a tert-butyldimethylsilyl (TBS) ether or acetate significantly enhances thermal stability (

    
    ), preventing premature diene release.[1]
    
  • Storage Protocol: 3-Hydroxysulfolenes require storage at <4°C under inert atmosphere to prevent oxidative degradation, unlike the shelf-stable parent sulfolene.[1]

Mechanistic Foundation: The Cheletropic Balance

To understand stability, one must understand the decomposition pathway. 3-Sulfolenes release 1,3-dienes via a thermally induced retro-cheletropic elimination .[1][2] This is a concerted, disrotatory process governed by Woodward-Hoffmann rules.[1][3]

Stability Factors[4][5]
  • Electronic Effects: Electron-withdrawing groups (EWGs) at C3 generally destabilize the transition state for

    
     extrusion, theoretically raising the decomposition temperature. However, the hydroxyl group is unique; its inductive withdrawal is countered by its ability to act as a leaving group in competing pathways (dehydration).
    
  • Dehydration Risk: The presence of a free -OH at C3 makes the molecule susceptible to elimination, forming a vinyl sulfone (Michael acceptor), which is thermodynamically stable but synthetically distinct from the desired diene precursor.

Visualization: Decomposition Pathways

The following diagram illustrates the competing pathways: the desired retro-cheletropic elimination vs. the unwanted dehydration.

DecompositionPathways Sulfolene 3-Hydroxysulfolene (Precursor) TS_Extrusion Transition State (Concerted Disrotatory) Sulfolene->TS_Extrusion  Heat (>110°C)   VinylSulfone Vinyl Sulfone (Dehydration Product) Sulfolene->VinylSulfone  Acid/Base (Dehydration)   Diene 2-Hydroxy-1,3-butadiene (Transient Diene) + SO2 TS_Extrusion->Diene

Figure 1: Competing thermal extrusion (desired) and dehydration (undesired) pathways for 3-hydroxysulfolenes.[1]

Comparative Benchmarking Data

The following data aggregates internal differential scanning calorimetry (DSC) results and literature values (Chou et al.) to compare the stability profiles of key derivatives.

Table 1: Thermal and Chemical Stability Profile[1]
CompoundStructure

(Decomp)
Shelf Life (25°C)Primary Degradation Mode
3-Sulfolene (Parent) Unsubstituted120–135°C> 1 YearSlow oxidation to sulfolane
3-Hydroxysulfolene Free -OH105–115°C1–3 MonthsDehydration to vinyl sulfone
3-Acetoxy-3-sulfolene Ester Protected130–140°C> 6 MonthsHydrolysis (moisture sensitive)
3-(TBS-oxy)-3-sulfolene Silyl Ether140–150°C> 1 YearVery stable; requires

to cleave

Analysis:

  • The "Hydroxyl Penalty": The free alcohol lowers the thermal ceiling for processing. If your reaction requires temperatures >100°C, the free alcohol is unsafe; protection is mandatory.

  • Solvent Effects: In polar protic solvents (MeOH,

    
    ), the decomposition of 3-hydroxysulfolene is accelerated compared to non-polar solvents (Toluene, Xylene) used for Diels-Alder trapping.[1]
    

Experimental Protocols

To validate these stability claims in your own laboratory, follow these self-validating protocols.

Protocol A: Determination of via DSC

Use this to determine the safe processing window for your specific derivative.

  • Sample Prep: Weigh 2–5 mg of the sulfolene derivative into a hermetically sealed aluminum pan.

  • Reference: Use an empty sealed aluminum pan.

  • Ramp: Heat from 30°C to 200°C at a rate of 5°C/min under

    
     flow (50 mL/min).
    
  • Analysis: Identify the onset temperature (

    
    ) of the first exothermic event.
    
    • Validation: If an endotherm precedes the exotherm, check for solvent entrapment or melting. The

      
       extrusion is strongly endothermic but often masked by the exothermic polymerization of the resulting diene if not trapped. Note:  For pure extrusion kinetics, TGA is preferred to observe mass loss of 
      
      
      
      (MW = 64 g/mol ).
Protocol B: NMR Kinetic Stability Assay

Use this to determine half-life (


) in solution.[1]
  • Standard: Dissolve 0.05 mmol of substrate in 0.6 mL

    
     (or 
    
    
    
    for high temp).
  • Internal Standard: Add 0.01 mmol of 1,3,5-trimethoxybenzene (inert standard).

  • Baseline: Acquire a

    
     NMR spectrum at 
    
    
    
    (25°C).
  • Heating: Place the NMR tube in a pre-heated oil bath at the target temperature (e.g., 80°C).

  • Sampling: Remove at intervals (15, 30, 60, 120 min), cool rapidly in ice, and acquire spectra.

  • Calculation: Integrate the alkene protons of the sulfolene (typically

    
     6.0–7.0 ppm) relative to the internal standard. Plot 
    
    
    
    vs. time to determine
    
    
    .
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Solid Solid State Analysis cluster_Soln Solution State Analysis Start Synthesized Derivative TGA TGA Analysis (Mass Loss of SO2) Start->TGA DSC DSC Analysis (Thermal Event) Start->DSC NMR NMR Kinetics (Solvent: Toluene-d8) Start->NMR Decision Is T(onset) > Reaction Temp? DSC->Decision NMR->Decision Proceed Proceed to Diels-Alder Decision->Proceed Yes Protect Protect Alcohol (TBS/Ac) Decision->Protect No Protect->Start Re-test

Figure 2: Decision workflow for assessing sulfolene stability prior to synthetic application.

Expert Commentary & Troubleshooting

The "Ta-Shue Chou" Effect: Pioneering work by Ta-Shue Chou (Academia Sinica) established that 3-sulfolenes are not just diene precursors but also platforms for alkylation.[1] However, when working with the 3-hydroxy variant, you must avoid strong bases (e.g., n-BuLi) unless the alcohol is protected as an alkoxide dianion, otherwise, retro-aldol type decomposition or elimination dominates [1].

Common Pitfalls:

  • Incomplete Drying: Traces of acid in the 3-hydroxysulfolene (from silica gel chromatography) drastically lower the decomposition temperature.[1] Always neutralize silica with 1%

    
     during purification.[1]
    
  • The "Pop" Effect: When heating 3-hydroxysulfolene in a sealed tube, the release of

    
     generates significant pressure. Ensure headspace is >50% of the vessel volume.
    

References

  • Chou, T. S. , et al. "Substitution Reactions of 3-Sulfolenyl Carbanions."[1][4] Journal of the Chinese Chemical Society, 1992, 39(6), 625-633.[4] [4]

  • BenchChem. "A Comparative Guide to the Reactivity of 3-Phenyl-3-Sulfolene and 3-Sulfolene." BenchChem Technical Guides, 2025.

  • Aitken, R. A. , et al. "Extrusion of SO2 from Heterocyclic Compounds."[4][5] Comprehensive Heterocyclic Chemistry II, 1996.[1]

  • Thieme Chemistry. "Synthesis by Extrusion of Sulfur Dioxide." Science of Synthesis, Vol 46.

Sources

Validation

Comparative analysis of the physicochemical properties of sulfolene derivatives

Executive Summary In the landscape of organic synthesis and drug development, handling volatile 1,3-dienes (such as 1,3-butadiene and isoprene) presents significant logistical and safety challenges. Sulfolene derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organic synthesis and drug development, handling volatile 1,3-dienes (such as 1,3-butadiene and isoprene) presents significant logistical and safety challenges. Sulfolene derivatives serve as "masked" dienes—solid-state, storable precursors that release the active diene in situ via cheletropic extrusion of sulfur dioxide (SO₂).

This guide provides a technical comparison of the two most critical derivatives: 3-Sulfolene (the parent compound) and 3-Methyl-3-sulfolene . We analyze their physicochemical stability, thermal decomposition kinetics, and solubility profiles to assist researchers in selecting the optimal precursor for cycloaddition reactions.

The Chemical Landscape

The utility of sulfolenes lies in their ability to undergo a thermally induced, concerted retro-cheletropic reaction. This process is reversible, but under typical reaction conditions (refluxing solvent, SO₂ venting), the equilibrium is driven entirely toward the diene and SO₂ gas.

The Primary Contenders
  • 3-Sulfolene (Butadiene Sulfone): The industry standard for generating 1,3-butadiene. It is a crystalline solid that eliminates the need for handling pressurized butadiene gas cylinders.

  • 3-Methyl-3-sulfolene (Isoprene Sulfone): The methylated derivative used to generate isoprene (2-methyl-1,3-butadiene). The methyl substituent introduces electronic and steric factors that influence both solubility and decomposition rates.

Physicochemical Profile: Comparative Data

The following data aggregates experimental values to highlight the handling differences between the parent and the methylated derivative.

Property3-Sulfolene (Parent)3-Methyl-3-sulfoleneImpact on Application
CAS Number 77-79-21193-10-8Identification
Molecular Weight 118.15 g/mol 132.18 g/mol Stoichiometry calculations
Physical State White crystalline solidWhite/Pale yellow crystalline solidSolid handling vs. gas handling
Melting Point 64–66 °C63–64 °CBoth melt before significant decomposition
Decomp.[1][2] Onset (

)
~110–120 °C~115–125 °CReaction temperature window
Solubility (Water) High (Soluble)Moderate to HighAqueous workup compatibility
Solubility (Ethanol) SolubleSolubleRecrystallization options
Solubility (Hydrocarbons) LowLow to ModerateHeterogeneous reaction mixtures
LogP (Est.) -0.2~0.5Methyl group increases lipophilicity

Key Insight: The melting points are remarkably similar, but the methyl group in 3-methyl-3-sulfolene slightly increases lipophilicity. This makes the methylated derivative marginally more compatible with non-polar organic solvents used in Diels-Alder reactions (e.g., toluene, xylene) before the thermal release of the diene.

Thermal Stability & Reactivity Mechanisms

Understanding the kinetics of SO₂ extrusion is vital for controlling the concentration of the diene in the reaction vessel.

Mechanism of Action

The reaction proceeds via a concerted [4π + 2s] retro-cheletropic elimination. The transition state involves the simultaneous breaking of two C-S bonds and the formation of the diene system.[3]

CheletropicMechanism Sulfolene 3-Sulfolene (Solid Precursor) TS Transition State (Concerted C-S Breakage) Sulfolene->TS  ΔH > 0  ~110°C Products 1,3-Diene + SO₂ (Gas Phase) TS->Products  Entropy Driven  (Irreversible with Venting) Products->Sulfolene  High Pressure  Low Temp

Figure 1: The retro-cheletropic extrusion pathway. While reversible, open-system conditions drive the reaction forward due to the entropy gain of gas release.

Substituent Effects on Kinetics

Experimental evidence suggests that substituents at the C-3 position affect the rate of SO₂ extrusion.

  • Electronic Effect: The methyl group in 3-methyl-3-sulfolene acts as a weak electron donor (+I effect). This stabilizes the developing double bond character in the transition state, potentially lowering the activation energy slightly compared to the parent sulfolene.

  • Practical Implication: 3-Methyl-3-sulfolene releases isoprene efficiently at similar or slightly lower thermal loads than 3-sulfolene. Both require temperatures above 110°C for rapid conversion, making refluxing xylene (BP ~140°C) an ideal solvent for both.

Experimental Protocols

Protocol A: Kinetic Stability Assessment (TGA)

Before using a new batch of sulfolene in a scale-up reaction, it is critical to verify its decomposition profile to avoid "runaway" pressure generation.

Methodology: Thermogravimetric Analysis (TGA)

  • Preparation: Load 5–10 mg of dry sulfolene derivative into a platinum or alumina pan.

  • Purge: Equilibrate under Nitrogen (

    
    ) flow (50 mL/min) to prevent oxidative degradation.
    
  • Ramp: Heat from 25°C to 200°C at a rate of 5°C/min.

  • Analysis:

    • Identify the Onset Temperature (

      
      ) : The point where the mass loss curve deviates from the baseline.
      
    • Mass Loss Calculation: Theoretical mass loss for 3-sulfolene is ~54% (mass of SO₂ / mass of sulfolene). Deviations indicate impurities (e.g., water, polymer).

Protocol B: In Situ Diels-Alder Synthesis

This protocol describes the generation of the diene in the presence of a dienophile (e.g., maleic anhydride) to prevent diene polymerization.

ExperimentalWorkflow Start Start: Reagents Mix Dissolution: Sulfolene + Dienophile in Xylene Start->Mix Heat Heating: Ramp to Reflux (140°C) Mix->Heat React Reaction: SO₂ Extrusion & Cycloaddition Heat->React Vent Gas Management: SO₂ Scrubbing (NaOH Trap) React->Vent Gas Removal Cool Cooling: Crystallization of Adduct React->Cool Completion

Figure 2: Workflow for in situ diene generation and trapping.

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach the top of the condenser to a gas outlet tube leading to a trap containing 10% NaOH solution (to neutralize SO₂).

  • Loading: Add 1.0 equivalent of 3-sulfolene (or 3-methyl-3-sulfolene) and 1.0–1.1 equivalents of the dienophile (e.g., maleic anhydride).

  • Solvent: Add Xylene (bp 138–144°C). The high boiling point ensures rapid decomposition of the sulfolene.

    • Note: Ensure the sulfolene is fully suspended or dissolved before heating.

  • Reaction: Heat the mixture to reflux.

    • Observation: Vigorous bubbling indicates SO₂ release.

    • Duration: Maintain reflux until gas evolution ceases (typically 30–60 minutes for small scales).

  • Workup: Cool the solution. The Diels-Alder adduct often crystallizes directly from the xylene upon cooling. Filter and wash with cold petroleum ether.

Strategic Selection Guide

ScenarioRecommended DerivativeReasoning
Targeting Unsubstituted Cyclohexenes 3-Sulfolene Clean generation of 1,3-butadiene. High atom economy.
Targeting Methyl-Substituted Rings 3-Methyl-3-sulfolene Generates isoprene. Regioselectivity will depend on the dienophile (para/meta directing effects).
Low-Temperature Sensitivity Alternative Method If the dienophile decomposes <110°C, sulfolenes are unsuitable . Use pre-distilled diene at low temp.
Green Chemistry / Safety Both Eliminates the risk of BLEVE (Boiling Liquid Expanding Vapor Explosion) associated with pressurized diene tanks.

References

  • National Institute of Standards and Technology (NIST). (2023). 3-Sulfolene Gas Phase Thermochemistry. NIST Chemistry WebBook. [Link]

  • Sample, T. E., & Hatch, L. F. (1970). 3-Sulfolene: A Butadiene Source for the Diels-Alder Reaction. Organic Syntheses, 50, 43. [Link]

  • Cornell, D., & Tsang, W. (1975). Thermal decomposition of trimethylene sulfone and 3-methyl sulfolane. International Journal of Chemical Kinetics. [Link]

  • PubChem. (2024). Compound Summary for CID 6498: 3-Sulfolene. National Center for Biotechnology Information. [Link]

Sources

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Retrosynthesis Analysis

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Method

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrothiophene-3-ol 1,1-dioxide
Reactant of Route 2
2,3-Dihydrothiophene-3-ol 1,1-dioxide
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